molecular formula C15H21I B047493 1-(Trans-4-propylcyclohexyl)-4-iodobenzene CAS No. 111158-11-3

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Cat. No.: B047493
CAS No.: 111158-11-3
M. Wt: 328.23 g/mol
InChI Key: QBYHVVBZXPJPKK-UHFFFAOYSA-N
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Description

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a useful research compound. Its molecular formula is C15H21I and its molecular weight is 328.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trans-4-propylcyclohexyl)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trans-4-propylcyclohexyl)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYHVVBZXPJPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the manufacturing of advanced materials, particularly liquid crystals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It details two primary synthetic strategies: a Grignard reagent-based approach and a Suzuki-Miyaura cross-coupling reaction. Each pathway is presented with in-depth procedural steps, mechanistic insights, and discussions on the critical parameters influencing reaction outcomes. Furthermore, this guide includes detailed protocols for the synthesis of essential precursors and outlines characterization techniques for the final product and its intermediates.

Introduction: The Significance of 1-(trans-4-propylcyclohexyl)-4-iodobenzene

1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3) is a bicyclic aromatic compound of significant interest in the field of materials science.[2][3] Its molecular architecture, featuring a rigid iodobenzene core appended to a flexible trans-4-propylcyclohexyl tail, imparts unique properties that are highly sought after in the design of liquid crystalline materials.[1] The presence of the iodine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a versatile building block for the synthesis of more complex organic molecules.[1] The trans-configuration of the propylcyclohexyl group is crucial for achieving the desired mesomorphic properties in liquid crystal applications.

This guide will explore the most logical and field-proven synthetic routes to this valuable compound, providing the necessary detail for successful laboratory execution.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests two principal bond disconnections, leading to two convergent synthetic strategies.

  • Strategy A: Grignard Reaction. This approach involves the formation of a carbon-carbon bond between the propylcyclohexyl and iodophenyl moieties via a Grignard reaction. This can be achieved by coupling a propylcyclohexyl Grignard reagent with a di-iodinated benzene derivative.

  • Strategy B: Suzuki-Miyaura Cross-Coupling. This powerful palladium-catalyzed reaction offers an alternative route by forming the same carbon-carbon bond through the coupling of a propylcyclohexylboronic acid derivative with an iodinated aromatic ring.

The following sections will provide a detailed examination of each of these pathways.

Synthetic Pathway I: The Grignard Reaction Approach

The Grignard-based synthesis is a classic and robust method for the formation of carbon-carbon bonds. This pathway leverages the nucleophilic character of the Grignard reagent derived from a trans-4-propylcyclohexyl halide.

Overall Synthetic Scheme

Grignard Synthesis 4-Propylcyclohexanone 4-Propylcyclohexanone cis/trans-4-Propylcyclohexanol cis/trans-4-Propylcyclohexanol 4-Propylcyclohexanone->cis/trans-4-Propylcyclohexanol 1. NaBH4, EtOH 2. H3O+ trans-4-Propylcyclohexyl bromide trans-4-Propylcyclohexyl bromide cis/trans-4-Propylcyclohexanol->trans-4-Propylcyclohexyl bromide PBr3 trans-4-Propylcyclohexylmagnesium bromide trans-4-Propylcyclohexylmagnesium bromide trans-4-Propylcyclohexyl bromide->trans-4-Propylcyclohexylmagnesium bromide Mg, THF 1-(trans-4-propylcyclohexyl)-4-iodobenzene 1-(trans-4-propylcyclohexyl)-4-iodobenzene trans-4-Propylcyclohexylmagnesium bromide->1-(trans-4-propylcyclohexyl)-4-iodobenzene 1,4-Diiodobenzene Suzuki Synthesis trans-4-Propylcyclohexylbenzene trans-4-Propylcyclohexylbenzene 4-(trans-4-Propylcyclohexyl)phenylboronic acid 4-(trans-4-Propylcyclohexyl)phenylboronic acid trans-4-Propylcyclohexylbenzene->4-(trans-4-Propylcyclohexyl)phenylboronic acid 1. n-BuLi, TMEDA 2. B(OMe)3 3. H3O+ 1-(trans-4-propylcyclohexyl)-4-iodobenzene 1-(trans-4-propylcyclohexyl)-4-iodobenzene 4-(trans-4-Propylcyclohexyl)phenylboronic acid->1-(trans-4-propylcyclohexyl)-4-iodobenzene I2, KI, H2O

Sources

Introduction: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

1-(Trans-4-propylcyclohexyl)-4-iodobenzene, identified by its CAS Number 111158-11-3, is a bifunctional organic compound of significant interest in the fields of materials science and pharmaceutical development. Its molecular architecture, which uniquely combines a reactive aryl iodide moiety with a bulky, aliphatic trans-4-propylcyclohexyl group, makes it a valuable intermediate for constructing complex molecular frameworks.[1] The aryl iodide provides a reactive handle for a variety of powerful cross-coupling reactions, while the propylcyclohexyl group imparts specific steric and electronic properties, influencing the physical characteristics of the resulting molecules, such as solubility and liquid crystalline behavior. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications for researchers and development scientists.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene are foundational to its handling, storage, and application in synthesis. The compound typically presents as a white solid or powder, reflecting its stable, high molecular weight structure.[2][3][4]

Core Properties Summary
PropertyValueSource(s)
CAS Number 111158-11-3[2]
Molecular Formula C₁₅H₂₁I[2][5]
Molecular Weight 328.23 g/mol [2][4]
Appearance White powder/solid[2][3][4]
Boiling Point ~349 °C[2][3][4]
Flash Point ~158 °C[2][3][4]
Density ~1.330 g/cm³[2][3][4]
Storage 2-8°C, dry, dark, sealed container[6]
Spectroscopic Signature

While detailed spectral analyses are proprietary to manufacturers, the expected NMR signatures can be predicted based on its structure. Spectroscopic data, including ¹H NMR, HPLC, and LC-MS, are often available from suppliers upon request.[6]

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the iodobenzene ring, typically appearing as two doublets in the downfield region. The aliphatic region would be more complex, showing multiplets for the cyclohexyl ring protons and characteristic signals (a triplet and two multiplets) for the n-propyl group.

  • ¹³C NMR: The carbon spectrum would show signals corresponding to the six unique carbons of the substituted benzene ring, the six carbons of the cyclohexyl ring, and the three carbons of the propyl chain. The carbon atom bonded to the iodine would be significantly shifted.

Synthesis and Purification

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene typically involves the direct iodination of 1-(trans-4-propylcyclohexyl)benzene. This electrophilic aromatic substitution reaction leverages a suitable iodinating agent to install the iodine atom at the para position of the benzene ring, which is activated by the alkyl substituent.

Generalized Synthetic Workflow

SynthesisWorkflow Reactant 1-(trans-4-propylcyclohexyl)benzene Product_Crude Crude Product Mixture Reactant->Product_Crude Iodination Reagent Iodinating Agent (e.g., I₂, NIS) Reagent->Product_Crude Solvent Solvent (e.g., Acetic Acid, CCl₄) Solvent->Product_Crude Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Product_Crude->Workup Purification Chromatography (Silica Gel, Hexane) Workup->Purification FinalProduct 1-(Trans-4-propylcyclohexyl)- 4-iodobenzene Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Exemplary Experimental Protocol

Causality: The following protocol is a representative procedure. The choice of an iodinating agent like N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent is critical for generating the electrophilic iodine species (I⁺) required for the substitution reaction. The solvent, often a non-polar organic solvent or an acid, facilitates the reaction while being inert to the reagents. Purification via column chromatography is essential to separate the desired para-substituted product from potential ortho isomers and unreacted starting material.[7]

  • Reaction Setup: Dissolve 1-(trans-4-propylcyclohexyl)benzene in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Iodination: Slowly add the iodinating agent (e.g., N-Iodosuccinimide or a mixture of Iodine and an oxidizing agent like nitric acid) to the solution at room temperature. The reaction is often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing water. Quench any remaining iodine by washing with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with water and then with a saturated brine solution.[7]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using hexane as the eluent, to isolate the pure 1-(trans-4-propylcyclohexyl)-4-iodobenzene.[7]

Chemical Reactivity and Strategic Applications

The synthetic utility of 1-(trans-4-propylcyclohexyl)-4-iodobenzene stems primarily from the reactivity of the carbon-iodine bond. Aryl iodides are highly prized substrates in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, due to the C-I bond's relatively low dissociation energy, which facilitates oxidative addition to the palladium catalyst.[1][8]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

Reactivity Start 1-(Trans-4-propylcyclohexyl)- 4-iodobenzene Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenes) Start->Heck Pd Catalyst, Base Product_Biaryl Substituted Biphenyls & Liquid Crystals Suzuki->Product_Biaryl Product_Alkyne Aryl-Alkynes Sonogashira->Product_Alkyne Product_Alkene Stilbene Derivatives Heck->Product_Alkene

Caption: Key cross-coupling reactions involving 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds with boronic acids or esters. It is a cornerstone for synthesizing biphenyl derivatives, which are common core structures in liquid crystals and pharmaceutical compounds.[1]

  • Sonogashira Coupling: Reacting with terminal alkynes under palladium-copper catalysis, this method is used to create aryl-alkyne structures, which are important in organic electronics and materials science.[8]

  • Heck Reaction: This allows for the arylation of alkenes, leading to the synthesis of substituted stilbenes and other complex olefinic compounds.

Key Application Areas

The unique combination of a rigid aromatic core and a flexible, bulky aliphatic group makes this compound a critical intermediate in several advanced technology sectors:

  • Liquid Crystals: The primary application is in the synthesis of high-performance liquid crystal materials.[1][9] The trans-propylcyclohexyl group helps to promote the formation of desired mesophases, while the core structure can be elongated and functionalized via cross-coupling reactions to fine-tune optical and dielectric properties for display technologies.[9]

  • Pharmaceutical Intermediates: The ability to construct complex molecular architectures makes it a valuable starting material for drug discovery and development, where specific three-dimensional arrangements of functional groups are required for biological activity.[1]

  • Organic Electronics and High-Performance Materials: The compound serves as a building block for creating novel organic semiconductors, polymers, and other materials where precise control over molecular structure is necessary to achieve desired electronic or physical properties.[1]

Safety and Handling

As with any aryl iodide, proper safety protocols must be observed when handling 1-(trans-4-propylcyclohexyl)-4-iodobenzene. While specific GHS classifications may vary by supplier, general precautions for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[6] The compound is generally stable under normal storage conditions.[3][10]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[10][12]

References

  • Sigma-Aldrich. 1-(trans-4-Propylcyclohexyl)-4-iodobenzene.
  • BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis.
  • BLDpharm. 1-(trans-4-Propylcyclohexyl)-4-iodobenzene | 111158-11-3.
  • PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene: Properties and Handling.
  • BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers.
  • JHECHEM CO LTD. Buy 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE.
  • BuyersGuideChem. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3.
  • Sigma-Aldrich.
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  • ChemicalBook. Iodobenzene CAS#: 591-50-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals.

Sources

An In-depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3). This compound is a significant intermediate in the fields of materials science and medicinal chemistry, primarily owing to its unique structural features: a rigid cyclohexyl ring, a reactive iodinated benzene moiety, and a non-polar propyl chain. These characteristics make it an ideal building block for the synthesis of complex molecules, most notably high-performance liquid crystals and potentially novel therapeutic agents. This document will delve into the causality behind its synthetic pathways, its detailed molecular characterization, and its functional role in advanced applications, providing researchers with the foundational knowledge required for its effective utilization.

Molecular Structure and Physicochemical Properties

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a bifunctional organic molecule with a distinct architecture that dictates its chemical behavior and utility. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions. One substituent is a reactive iodine atom, and the other is a trans-4-propylcyclohexyl group. The trans configuration of the propyl group and the benzene ring on the cyclohexane chair conformation is crucial for inducing linearity in the molecular shape, a key property for its application in liquid crystals.

The molecule is a white solid at room temperature, with the physical and chemical properties summarized in the table below.[1]

PropertyValueSource
CAS Number 111158-11-3[1]
Molecular Formula C₁₅H₂₁I[1]
Molecular Weight 328.23 g/mol [1]
Appearance White Powder[1]
Boiling Point 349 °C[1]
Flash Point 158 °C[1]
Density 1.330 g/cm³[1]

The presence of the iodine atom makes the molecule susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.[2] The bulky and non-polar trans-4-propylcyclohexyl group, on the other hand, imparts desirable properties such as a broad nematic temperature range and low viscosity in the final liquid crystal molecules.

Below is a diagram illustrating the molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Caption: Molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene can be achieved through a multi-step process, as outlined in the patent literature.[3] The general strategy involves the formation of the propylcyclohexylbenzene core, followed by iodination.

A plausible synthetic pathway is detailed below:

  • Grignard Reaction: The synthesis can commence with the reaction of a 4-substituted bromobenzene derivative with magnesium to form a Grignard reagent, 4-substituted phenylmagnesium bromide. This is then reacted with 4-propylcyclohexanone.

  • Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst such as potassium bisulfate (KHSO₄), to yield 1-(4-propylcyclohex-1-en-1-yl)-4-substituted benzene.

  • Reduction: The double bond in the cyclohexene ring is then reduced. This is commonly achieved through catalytic hydrogenation using a catalyst like platinum oxide.

  • Iodination: The final step is the iodination of the benzene ring. This can be accomplished using various iodinating agents, such as iodic acid, to afford the final product, 1-(trans-4-propylcyclohexyl)-4-iodobenzene.[3]

The following diagram illustrates the key steps in a likely synthetic workflow.

cluster_0 Synthesis Workflow Start 4-Bromophenylmagnesium Bromide + 4-Propylcyclohexanone Step1 Grignard Reaction Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Dehydration (e.g., KHSO₄) Intermediate1->Step2 Intermediate2 1-(4-propylcyclohex-1-en-1-yl)benzene Step2->Intermediate2 Step3 Reduction (e.g., H₂, PtO₂) Intermediate2->Step3 Intermediate3 4-Propylcyclohexylbenzene Step3->Intermediate3 Step4 Iodination (e.g., Iodic Acid) Intermediate3->Step4 End 1-(trans-4-propylcyclohexyl)-4-iodobenzene Step4->End

Caption: A plausible synthetic workflow for 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons.

  • Aromatic Protons: The protons on the iodinated benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons ortho to the iodine atom will be downfield due to the deshielding effect of the iodine, while the protons meta to the iodine will be slightly more upfield.

  • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region (typically δ 1.0-2.5 ppm). The methine proton at the point of attachment to the benzene ring will be the most downfield of this group.

  • Propyl Protons: The protons of the propyl group will also be in the upfield region (typically δ 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: The benzene ring will show four signals. The carbon atom bonded to the iodine will be significantly shielded, appearing at a lower chemical shift than the other aromatic carbons. The carbon attached to the cyclohexyl group will also be distinct.

  • Cyclohexyl Carbons: The cyclohexane ring will exhibit multiple signals corresponding to the different carbon environments.

  • Propyl Carbons: The three distinct carbons of the propyl group will also be visible in the aliphatic region of the spectrum.

Applications in Materials Science: Liquid Crystals

The primary and most well-documented application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is as a key intermediate in the synthesis of liquid crystals.[2] The unique molecular shape—a rigid core with a flexible alkyl chain—is a fundamental requirement for a molecule to exhibit liquid crystalline properties.

The trans-4-propylcyclohexylphenyl moiety is a common structural motif in nematic liquid crystals. These materials are crucial components in liquid crystal displays (LCDs) and other electro-optic devices. The introduction of this group into a molecule can lead to:

  • A Broad Nematic Temperature Range: This ensures that the liquid crystal properties are maintained over a wide range of operating temperatures.

  • High Thermal Stability: This is essential for the longevity and reliability of the display device.

  • Low Viscosity: This allows for faster switching times, which is critical for high-resolution and high-refresh-rate displays.

The reactive iodine atom on the benzene ring of 1-(trans-4-propylcyclohexyl)-4-iodobenzene allows for its facile incorporation into larger, more complex liquid crystal molecules through palladium-catalyzed cross-coupling reactions. For example, it can be coupled with other aromatic or heterocyclic boronic acids in a Suzuki-Miyaura reaction to create biphenyl or terphenyl-based liquid crystals with tailored properties.

The following diagram illustrates the general principle of using this intermediate in liquid crystal synthesis.

cluster_1 Liquid Crystal Synthesis Intermediate 1-(trans-4-propylcyclohexyl)-4-iodobenzene Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Intermediate->Reaction Reagent Ar-B(OH)₂ (Aryl Boronic Acid) Reagent->Reaction Product Liquid Crystal Molecule (e.g., Biphenyl-based) Reaction->Product

Caption: Use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in liquid crystal synthesis.

Potential Applications in Drug Development

While less documented than its role in materials science, the structural motifs present in 1-(trans-4-propylcyclohexyl)-4-iodobenzene are also of interest in medicinal chemistry and drug development. The trans-cyclohexyl ring is often used as a bioisostere for a phenyl ring, offering a way to modulate a compound's physicochemical properties, such as its lipophilicity and metabolic stability, while maintaining a similar three-dimensional shape.

The iodinated benzene ring provides a reactive handle for the synthesis of a wide array of derivatives through cross-coupling reactions, allowing for the rapid exploration of chemical space around a particular scaffold. This is a common strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a valuable and versatile chemical intermediate with a well-established role in the synthesis of high-performance liquid crystals and potential applications in the discovery of new pharmaceuticals. Its unique molecular architecture, combining a reactive iodinated aromatic ring with a rigid and non-polar cyclohexyl moiety, provides a powerful platform for the construction of complex and functional molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage its properties in the development of next-generation materials and therapeutics.

References

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  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. (URL: [Link])

  • Method for the synthesis of iodobenzene. EP0183579A1. (URL: )
  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
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  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. PubMed. (URL: [Link])

  • Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. (URL: [Link])

  • Liquid crystals with negative dielectric anisotropy: The effect of unsaturation in the terminal chain on thermal and electro-optical properties. ResearchGate. (URL: [Link])

  • 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers. BuyersGuideChem. (URL: [Link])

  • Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. (URL: not available)
  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. MDPI. (URL: [Link])

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  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PMC. (URL: [Link])

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  • Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. CN101671242B. (URL: )
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  • ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... ResearchGate. (URL: [Link])

  • 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Publishing. (URL: [Link])

  • The Role of 1-(trans-4-Propylcyclohexyl)-3-fluorobenzene in Modern Synthesis. (URL: not available)
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. (URL: [Link])

  • trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. ResearchGate. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive, multi-technique spectroscopic approach for the structural elucidation and purity assessment of the target compound 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (I-PCH-P3). While a consolidated, publicly available dataset for this specific molecule is not available, this document serves as a procedural and interpretive framework for researchers. By leveraging foundational principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, this guide provides detailed experimental protocols, predicted spectral data, and the analytical logic required to unambiguously confirm the molecule's identity. The methodologies described herein are grounded in established practices and are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a halogenated organic compound with a structure suggestive of applications in materials science, particularly as a precursor for liquid crystals or as an intermediate in complex organic synthesis.[1][2][3] The molecule comprises three distinct structural motifs: a para-disubstituted iodobenzene ring, a trans-configured cyclohexane ring, and a terminal n-propyl group. Verification of its covalent structure and stereochemistry is paramount for any downstream application.

This guide details the integrated spectroscopic workflow required to achieve full structural characterization. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is not merely on the data itself, but on the causal relationship between molecular structure and the resulting spectral output.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Benzene Ring C1 [label="C", pos="0,1!", fontsize=12]; C2 [label="C", pos="-0.87,0.5!", fontsize=12]; C3 [label="C", pos="-0.87,-0.5!", fontsize=12]; C4 [label="C", pos="0,-1!", fontsize=12]; C5 [label="C", pos="0.87,-0.5!", fontsize=12]; C6 [label="C", pos="0.87,0.5!", fontsize=12];

// Substituents on Benzene I [label="I", pos="0,2!", fontsize=12, fontcolor="#EA4335"]; C7 [label="C", pos="0,-2.1!", fontsize=12];

// Cyclohexyl Ring C8 [label="C", pos="-0.87,-2.6!", fontsize=12]; C9 [label="C", pos="-0.87,-3.6!", fontsize=12]; C10 [label="C", pos="0,-4.1!", fontsize=12]; C11 [label="C", pos="0.87,-3.6!", fontsize=12]; C12 [label="C", pos="0.87,-2.6!", fontsize=12];

// Propyl Group C13 [label="C", pos="0,-5.2!", fontsize=12]; C14 [label="C", pos="0,-6.3!", fontsize=12]; C15 [label="C", pos="0,-7.4!", fontsize=12];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- I; C4 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- C13 -- C14 -- C15;

// Atom Numbering for NMR lbl_C1 [label="1'", pos="0.3,1.2!"]; lbl_C2 [label="2'", pos="-1.1,0.7!"]; lbl_C3 [label="3'", pos="-1.1,-0.7!"]; lbl_C4 [label="4'", pos="0.3,-1.2!"]; lbl_C5 [label="5'", pos="1.1,-0.7!"]; lbl_C6 [label="6'", pos="1.1,0.7!"]; lbl_C7 [label="1", pos="0.3,-2.1!"]; lbl_C8 [label="2", pos="-1.1,-2.4!"]; lbl_C9 [label="3", pos="-1.1,-3.8!"]; lbl_C10 [label="4", pos="0.3,-4.1!"]; lbl_C11 [label="5", pos="1.1,-3.8!"]; lbl_C12 [label="6", pos="1.1,-2.4!"]; lbl_C13 [label="7", pos="0.3,-5.2!"]; lbl_C14 [label="8", pos="0.3,-6.3!"]; lbl_C15 [label="9", pos="0.3,-7.4!"]; } enddot Figure 1: Structure and numbering scheme for 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles for substituted aromatic and cycloalkane systems, the following spectral features are predicted.[4][5][6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)

Atom No. Multiplicity (¹H) Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
2', 6' Doublet ~7.55 ~137.5 Aromatic protons ortho to iodine, deshielded.
3', 5' Doublet ~6.95 ~129.0 Aromatic protons meta to iodine, shielded relative to 2',6'.
1' - - ~91.0 Ipso-carbon attached to iodine, significant shielding effect.
4' - - ~145.0 Ipso-carbon attached to the cyclohexyl group.
1 Multiplet ~2.45 ~44.0 Methine proton on cyclohexyl, deshielded by the aromatic ring.
4 Multiplet ~1.0 - 1.2 ~37.0 Methine proton on cyclohexyl bearing the propyl group.
2, 6 (ax) Multiplet ~1.0 - 1.2 ~34.0 Axial protons on cyclohexyl ring.
2, 6 (eq) Multiplet ~1.8 - 1.9 ~34.0 Equatorial protons, deshielded relative to axial.
3, 5 (ax) Multiplet ~1.0 - 1.2 ~33.0 Axial protons on cyclohexyl ring.
3, 5 (eq) Multiplet ~1.8 - 1.9 ~33.0 Equatorial protons, deshielded relative to axial.
7 Multiplet ~1.2 - 1.4 ~37.5 Methylene group of propyl chain (α to cyclohexyl).
8 Multiplet ~1.2 - 1.4 ~20.0 Methylene group of propyl chain (β).

| 9 | Triplet | ~0.90 | ~14.0 | Terminal methyl group of propyl chain. |

Experimental Protocols for NMR Acquisition

2.2.1. Sample Preparation A robust protocol is essential for acquiring high-quality data.[9][10][11]

  • Dissolution: Dissolve 10-25 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds.[9][10]

  • Filtration: To prevent peak broadening from suspended particulates, filter the solution through a pipette packed with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[10]

  • Standard: CDCl₃ typically contains residual non-deuterated CHCl₃, which gives a signal at δ 7.26 ppm that can be used for calibration. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added.[9][11]

2.2.2. Spectrometer Setup and 1D Experiments

  • Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.[11][12]

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the range of -1 to 12 ppm. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H acquisition.[13]

2.2.3. 2D Correlation Experiments 2D NMR is critical for establishing connectivity within the molecule.[14][15][16]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds. Cross-peaks in the 2D map connect coupled protons. This is essential for tracing the connectivity within the propyl chain and through the cyclohexyl ring.[14][16][17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation). Each cross-peak correlates a specific proton resonance with the carbon resonance it is bonded to, providing definitive C-H assignments.[14][16]

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subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; Prep [label="Dissolve 10-25mg\nin ~0.7mL CDCl3"]; }

subgraph "cluster_1D" { label="1D NMR Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_NMR [label="Acquire 1H Spectrum"]; C13_NMR [label="Acquire 13C{1H} Spectrum"]; }

subgraph "cluster_2D" { label="2D NMR Correlation"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; COSY [label="Acquire 1H-1H COSY"]; HSQC [label="Acquire 1H-13C HSQC"]; }

subgraph "cluster_Analysis" { label="Data Integration & Assignment"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Assign_H [label="Assign Proton Signals\n(Integration, Multiplicity)"]; Assign_C [label="Assign Carbon Signals"]; Correlate [label="Correlate H-H (COSY)\n& C-H (HSQC)"]; Structure [label="Final Structure Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Connections Prep -> H1_NMR [label="Step 1"]; H1_NMR -> C13_NMR [label="Step 2"]; C13_NMR -> COSY [label="Step 3"]; COSY -> HSQC [label="Step 4"]; H1_NMR -> Assign_H; C13_NMR -> Assign_C; HSQC -> Assign_C; COSY -> Correlate; HSQC -> Correlate; Assign_H -> Correlate; Assign_C -> Correlate; Correlate -> Structure [label="Final Validation"]; } enddot Figure 2: A validated workflow for complete NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this type of volatile, thermally stable molecule.[18][19][20]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula is C₁₅H₂₁I, with a monoisotopic mass of 328.06 g/mol .[1][2] The M⁺ peak is expected to be prominent at m/z = 328.

  • Key Fragments: Electron Ionization (EI) is an energetic process that will cause predictable bond cleavages.[21][22]

    • Loss of Iodine: A major fragmentation pathway for iodoarenes is the loss of the iodine radical, leading to a C₆H₄-Cyclohexyl-Propyl cation.[23][24][25] Expect a significant peak at m/z = 201 (328 - 127). This is often the base peak.

    • Loss of Propyl Group: Cleavage of the propyl group from the cyclohexane ring would result in a fragment at m/z = 285 (328 - 43).

    • Cyclohexyl Ring Fragmentation: Further fragmentation of the cyclohexyl ring can lead to a complex pattern of peaks in the lower mass range.

dot graph "MS_Fragmentation" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

Parent [label="[C15H21I]˙+\n(m/z = 328)\nMolecular Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C15H21]˙+\n(m/z = 201)\nLoss of •I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C12H14I]˙+\n(m/z = 285)\nLoss of •C3H7", fillcolor="#FBBC05"];

Parent -> Frag1 [label="- I•"]; Parent -> Frag2 [label="- C3H7•"]; } enddot Figure 3: Predicted primary fragmentation pathways for I-PCH-P3 under EI-MS.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-1MS or HP-5MS).[19]

    • Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.[19]

    • Temperature Program: Start with an initial oven temperature of ~100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280-300 °C. This ensures good separation from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The structure of I-PCH-P3 suggests several characteristic vibrational modes.[26][27][28]

Table 2: Predicted FT-IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Structural Moiety Rationale & Comments
3030 - 3080 C-H Stretch Aromatic Aromatic C-H stretches appear just above 3000 cm⁻¹.[28]
2850 - 2960 C-H Stretch Aliphatic Strong, sharp peaks from the cyclohexyl and propyl C-H bonds.
~1485, ~1590 C=C Stretch Aromatic Ring Characteristic ring "breathing" modes.
800 - 850 C-H Out-of-Plane Bend Aromatic A strong band in this region is highly diagnostic of 1,4-(para) disubstitution on a benzene ring.[26][27][29]

| 480 - 600 | C-I Stretch | Aryl-Iodide | The C-I stretch is a low-frequency vibration, often appearing in the far-IR region. |

Conclusion: A Holistic Analytical Approach

The unambiguous structural confirmation of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene requires the synergistic interpretation of all three spectroscopic techniques.

  • MS confirms the molecular weight (328.23 g/mol ) and the presence of iodine.

  • IR confirms the presence of the aliphatic chains, the aromatic ring, and, crucially, the para-substitution pattern.[26]

  • NMR provides the definitive map of the C-H framework. ¹H NMR confirms the number of protons in each environment, while ¹³C NMR confirms the 12 unique carbon environments. 2D NMR (COSY and HSQC) connects this information, allowing for the complete and validated assignment of every atom in the molecular structure.

This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the spectroscopic data for the title compound, ensuring the highest level of scientific integrity for its use in further research and development.

References

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

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  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

  • Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • San Diego State University, NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

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  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

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An In-Depth Technical Guide to the NMR Analysis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a disubstituted aromatic compound with a flexible saturated ring system. Its structure presents a rich landscape for NMR analysis, offering insights into the electronic environment of the aromatic ring and the stereochemistry of the cyclohexane moiety. Understanding the NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed, theoretical prediction of the ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers in the absence of direct experimental data.

Theoretical Framework for Spectral Prediction

The predicted NMR spectrum of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is a composite of the signals from its two main structural components: the 4-iodophenyl group and the trans-4-propylcyclohexyl group. The chemical shifts and coupling patterns are influenced by the electronic effects of the iodine substituent, the alkyl chain, and the rigid, chair-like conformation of the cyclohexane ring.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to show distinct regions for the aromatic, cyclohexyl, and propyl protons.

Aromatic Region: The 4-iodophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets. The iodine atom is a weakly deactivating, ortho-para directing substituent. Its influence on the proton chemical shifts can be estimated using substituent chemical shift (SCS) increments.

  • Protons ortho to Iodine (H-2, H-6): These protons are expected to be the most deshielded in the aromatic region due to the electron-withdrawing inductive effect of iodine.

  • Protons meta to Iodine (H-3, H-5): These protons will be shifted upfield relative to the ortho protons.

Cyclohexyl and Propyl Regions: The trans-4-propylcyclohexyl moiety will exhibit a more complex set of signals due to the fixed chair conformation and the presence of both axial and equatorial protons.

  • Methine Proton (H-1'): The proton on the carbon attached to the benzene ring will be deshielded.

  • Cyclohexyl Methylene Protons (H-2', H-3', H-5', H-6'): These protons will appear as complex multiplets, with axial and equatorial protons having distinct chemical shifts. Typically, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.

  • Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group and two multiplets for the two methylene groups.

¹³C NMR Spectral Predictions

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment.

  • Aromatic Carbons: The iodine substituent will have a significant effect on the chemical shifts of the aromatic carbons. The ipso-carbon (C-4) will be shifted significantly upfield, while the other aromatic carbons will experience smaller shifts.

  • Cyclohexyl Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region. The carbon attached to the benzene ring (C-1') will be the most deshielded.

  • Propyl Carbons: The three carbons of the propyl group will have characteristic chemical shifts in the upfield region of the spectrum.

Experimental Protocol: A Guideline for Acquisition

For researchers who wish to acquire experimental NMR data for 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the following protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • 2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted Spectral Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-67.50 - 7.60d~8.02H
H-3, H-56.95 - 7.05d~8.02H
H-1'2.40 - 2.50m-1H
H-2', H-6' (eq)1.80 - 1.90m-2H
H-3', H-5' (eq)1.80 - 1.90m-2H
H-2', H-6' (ax)1.35 - 1.45m-2H
H-3', H-5' (ax)1.15 - 1.25m-2H
H-4' (ax)1.00 - 1.10m-1H
-CH₂- (propyl)1.25 - 1.35m-2H
-CH₂- (propyl)1.15 - 1.25m-2H
-CH₃ (propyl)0.85 - 0.95t~7.03H

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~146
C-2, C-6~129
C-3, C-5~137
C-4~90
C-1'~44
C-2', C-6'~34
C-3', C-5'~34
C-4'~37
-CH₂- (propyl)~37
-CH₂- (propyl)~20
-CH₃ (propyl)~14

Visualizing the Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent standard Add internal standard (TMS) dissolve->standard transfer Transfer to NMR tube nmr_1d Acquire 1D Spectra (¹H, ¹³C) transfer->nmr_1d standard->transfer nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Fourier Transform, Phasing, Baseline Correction nmr_2d->process assign Peak Assignment process->assign interpret Interpretation of Chemical Shifts & Coupling assign->interpret structure Structure Confirmation interpret->structure

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

While awaiting the availability of experimental NMR data for 1-(trans-4-propylcyclohexyl)-4-iodobenzene, this in-depth predictive guide serves as a valuable resource for researchers. The provided theoretical analysis, based on established NMR principles and data from analogous compounds, offers a robust framework for understanding the expected spectral features of this molecule. The detailed experimental protocol also provides a clear roadmap for acquiring high-quality NMR data. By combining the predictive insights from this guide with careful experimental work, researchers can confidently characterize 1-(trans-4-propylcyclohexyl)-4-iodobenzene and advance their scientific endeavors.

References

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  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

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An In-depth Technical Guide to the Synthesis of trans-4-n-Propylcyclohexylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing trans-4-n-propylcyclohexylbenzene and its derivatives. These compounds are crucial building blocks in the fields of liquid crystal technology and medicinal chemistry. This document delves into the critical aspects of synthesis, including retrosynthetic analysis, detailed mechanistic explanations of key reactions, step-by-step experimental protocols, and methods for stereochemical control. The content is designed for researchers, chemists, and professionals in drug development, offering field-proven insights to navigate the complexities of synthesizing these specific molecular architectures.

Introduction: Significance and Synthetic Challenges

The 1,4-disubstituted cyclohexylbenzene scaffold is a privileged structure in materials science and pharmacology. Specifically, the trans-4-n-propylcyclohexylbenzene core is integral to the design of numerous liquid crystal materials due to its linear shape and ability to promote desirable mesophase properties. In medicinal chemistry, this lipophilic group is often used to improve the pharmacokinetic profile of drug candidates.

The primary synthetic challenge lies in controlling the stereochemistry of the cyclohexane ring. The biological or material properties of these compounds are often exclusively associated with the trans isomer, where the substituents at the 1 and 4 positions are on opposite sides of the ring's plane. Therefore, synthetic routes must be designed to either selectively produce the trans isomer or allow for the efficient separation of trans and cis diastereomers.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, trans-4-n-propylcyclohexylbenzene, reveals several viable pathways. The disconnection of the key C-C bonds points to readily available starting materials.

Retrosynthesis cluster_A Route A: Friedel-Crafts Type cluster_B Route B: Biphenyl Hydrogenation cluster_C Route C: Grignard Addition Target trans-4-n-Propylcyclohexylbenzene A1 4-n-Propylcyclohexanone Target->A1 Friedel-Crafts Alkylation / Reduction B1 4-n-Propylbiphenyl Target->B1 Hydrogenation D1 Benzoyl Chloride Target->D1 Friedel-Crafts Acylation / Reduction D2 Propylbenzene Target->D2 Precursor C1 Cyclohexanone A1->C1 Alkylation C2 Propyl Grignard Reagent A1->C2 Precursor A2 Benzene D1->A2 Precursor

Caption: Retrosynthetic analysis of trans-4-n-propylcyclohexylbenzene.

This analysis highlights three primary strategies that will be explored in this guide:

  • Route A (Friedel-Crafts Approach): Building the molecule by forming the bond between the benzene and cyclohexane rings.

  • Route B (Biphenyl Reduction): Starting with a biphenyl precursor and selectively hydrogenating one of the aromatic rings.

  • Route C (Grignard-based Construction): Creating the propylcyclohexyl moiety from a cyclohexanone precursor.

Synthetic Strategy I: Friedel-Crafts Acylation and Subsequent Reduction

This is one of the most reliable and widely used methods. It involves acylating benzene with an appropriate acyl chloride, followed by reduction of the resulting ketone and the aromatic ring. This approach offers excellent control over regioselectivity and avoids the polysubstitution issues often seen in direct Friedel-Crafts alkylation[1].

Conceptual Workflow

The workflow begins with the formation of an acyl benzene derivative, which deactivates the ring against further substitution. This ketone is then reduced to an alkyl group, and finally, the benzene ring is hydrogenated to yield the target cyclohexane.

FC_Workflow Start Benzene + Propanoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Intermediate1 Propiophenone Step1->Intermediate1 Step2 Clemmensen or Wolff-Kishner Reduction Intermediate1->Step2 Intermediate2 n-Propylbenzene Step2->Intermediate2 Step3 Catalytic Hydrogenation (e.g., Ru/C) Intermediate2->Step3 Product trans-4-n-Propylcyclohexylbenzene (cis/trans mixture) Step3->Product Purification Isomer Separation (Crystallization or Chromatography) Product->Purification Final Pure trans Isomer Purification->Final

Caption: Workflow for the Friedel-Crafts acylation route.

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2][3] A Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly reactive acylium ion.[4] This electrophile is then attacked by the π-electrons of the benzene ring.

The key advantage of acylation over alkylation is that the resulting ketone product is less reactive than benzene itself, which effectively prevents over-alkylation.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Propiophenone

  • Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and dry benzene (solvent and reactant).

  • Addition: The flask is cooled in an ice bath, and propanoyl chloride (1.0 eq) is added dropwise via the dropping funnel over 30 minutes. Hydrogen chloride gas is evolved and should be neutralized with a trap.[1]

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated under reflux (approx. 60°C) for 2-3 hours to complete the reaction.[1]

  • Workup: The reaction mixture is cooled and poured carefully onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Reduction of Propiophenone to n-Propylbenzene

  • Method A: Clemmensen Reduction (Acidic Conditions): The propiophenone is refluxed with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is effective but not suitable for acid-sensitive substrates.

  • Method B: Wolff-Kishner Reduction (Basic Conditions): The ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).

Step 3: Hydrogenation to 4-n-Propylcyclohexylbenzene

  • Setup: n-Propylbenzene is dissolved in a suitable solvent (e.g., acetic acid or an inert solvent) in a high-pressure autoclave.

  • Catalyst: A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on alumina (Rh/Al₂O₃), is added. The choice of catalyst is critical for influencing the trans:cis ratio.[5]

  • Reaction: The vessel is purged with hydrogen and then pressurized to 10-100 bar. The reaction is heated (e.g., 100-150°C) and stirred for several hours until hydrogen uptake ceases.

  • Purification: After filtration of the catalyst, the resulting mixture of cis and trans isomers is typically separated by fractional crystallization or preparative chromatography.

Synthetic Strategy II: Grignard Reagent Addition

This route offers a different approach, constructing the propylcyclohexane ring first and then attaching the benzene ring. It relies on the nucleophilic addition of an organometallic reagent to a carbonyl group.[6]

Conceptual Workflow

Grignard_Workflow Start Cyclohexanone + Propyl Bromide + Mg Step1 Grignard Reagent Formation (Propylmagnesium Bromide) Start->Step1 Step2 Nucleophilic Addition to Cyclohexanone Start->Step2 Step1->Step2 Intermediate1 Grignard Reagent Intermediate2 1-Propylcyclohexanol Step2->Intermediate2 Step3 Dehydration (e.g., H2SO4, heat) Intermediate2->Step3 Intermediate3 1-Propylcyclohexene Step3->Intermediate3 Step4 Friedel-Crafts Alkylation with Benzene Intermediate3->Step4 Product 4-n-Propylcyclohexylbenzene (cis/trans mixture) Step4->Product

Caption: Workflow for the Grignard reagent-based synthesis.

Field-Proven Insights
  • Grignard Reagent Formation: The synthesis of the Grignard reagent (propylmagnesium bromide) requires strictly anhydrous conditions, as any trace of water will quench the reagent. Diethyl ether or tetrahydrofuran (THF) are common solvents.[7]

  • Stereocontrol: The initial product of this sequence is a mix of cis and trans isomers. The stereochemical outcome is often set during the final reduction of the cyclohexene intermediate or by isomerization of the final product mixture under specific catalytic conditions.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-Propylcyclohexanol

  • Grignard Preparation: In a flame-dried flask under nitrogen, magnesium turnings are stirred with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromopropane is added dropwise to maintain a gentle reflux.

  • Addition: Once the magnesium is consumed, the resulting Grignard solution is cooled. A solution of cyclohexanone in anhydrous ether is added dropwise.

  • Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield 1-propylcyclohexanol.

Step 3 & 4: Dehydration and Alkylation

  • Dehydration: The 1-propylcyclohexanol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) and distilled to yield 1-propylcyclohexene.

  • Alkylation: The resulting alkene is used to alkylate benzene in a Friedel-Crafts reaction, typically catalyzed by a strong acid like H₂SO₄ or a Lewis acid. This step forms the C-C bond between the two rings.

  • Hydrogenation (if necessary): The product from the alkylation might need a final hydrogenation step to ensure the saturation of the cyclohexane ring and to adjust the isomer ratio, similar to the method described in Strategy I.

Synthesis of Derivatives: The Case of trans-4-n-Propylcyclohexylbenzoic Acid

Derivatives are often synthesized from a common intermediate. For example, trans-4-n-propylcyclohexylbenzoic acid, a key component in some liquid crystals, can be prepared from a precursor like 4-n-propylcyclohexylbenzene.[]

A common method involves the Friedel-Crafts acylation of n-propylcyclohexylbenzene with acetyl chloride, followed by a haloform reaction (oxidation of the methyl ketone) to yield the desired carboxylic acid.

StepReactionReagentsPurpose
1 Friedel-Crafts AcylationAcetyl Chloride, AlCl₃Installs an acetyl group onto the benzene ring, para to the propylcyclohexyl group.
2 Haloform ReactionNaOH, Br₂ (or NaOCl)Oxidizes the methyl ketone to a carboxylate group.
3 AcidificationHCl (aq)Protonates the carboxylate to yield the final carboxylic acid product.

Summary and Data

The choice of synthetic route depends on the availability of starting materials, scalability, and the desired stereochemical purity. Below is a comparative summary.

RouteKey StrategyCommon Yield RangeStereocontrolKey Advantages
I Friedel-Crafts Acylation60-75% (overall)Dependent on hydrogenation catalyst and conditions.Avoids polyalkylation; reliable and scalable.
II Grignard Reagent50-65% (overall)Often requires post-synthesis isomerization or separation.Good for building complex alkyl groups on the cyclohexane ring.
III Biphenyl Hydrogenation70-85%Catalyst-dependent; specific catalysts can give high trans selectivity.[5]Potentially fewer steps if the biphenyl precursor is available.

Conclusion

The synthesis of trans-4-n-propylcyclohexylbenzene and its derivatives is a well-established but nuanced area of organic chemistry. Success hinges on the careful selection of a synthetic strategy that balances yield, cost, and, most critically, stereochemical control. The Friedel-Crafts acylation route remains a robust and popular choice due to its reliability and the avoidance of common side reactions. However, Grignard-based methods and biphenyl hydrogenations offer valuable alternatives, particularly when specific precursors are readily accessible. Mastery of the purification and isomerization techniques is paramount to obtaining the high-purity trans isomer required for advanced material and pharmaceutical applications.

References

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  • Saito, S., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules, 28(24), 8011. [Link]

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Reactivity of the C-I bond in 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Executive Summary

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a pivotal intermediate in the synthesis of advanced materials, most notably liquid crystals, where its unique molecular architecture contributes to desirable mesogenic properties.[1][2] The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its carbon-iodine (C-I) bond. This guide provides a comprehensive analysis of the C-I bond's reactivity, grounded in the principles of organometallic chemistry. We will explore its behavior in palladium-catalyzed cross-coupling reactions—the cornerstone of its application—and other significant transformations. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the causal reasoning behind experimental choices to ensure robust and reproducible synthetic outcomes.

Introduction: The Strategic Importance of the Aryl-Iodine Bond

The 1-(trans-4-propylcyclohexyl)-4-iodobenzene molecule combines a rigid aromatic core with a flexible, bulky aliphatic substituent, a structure conducive to forming liquid crystalline phases.[3] Its value in multi-step syntheses, however, originates from the aryl iodide functional group. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of many catalytic cycles.[4][5] This heightened reactivity is a direct consequence of its lower bond dissociation energy (BDE) compared to other carbon-halogen bonds, making it the preferred site for selective chemical transformations.[6][7] This inherent reactivity allows for C-C, C-N, and C-O bond formation under relatively mild conditions, establishing this molecule as a versatile and valuable building block in modern organic synthesis.[1][8]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[9][10][11] The reactivity of the C-I bond in 1-(trans-4-propylcyclohexyl)-4-iodobenzene makes it an ideal substrate for these processes. The general mechanism for most of these reactions follows a well-established catalytic cycle involving a palladium(0) active species.[12][13]

The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a new organopalladium(II) complex. This is typically the rate-determining step and is kinetically favored for the weaker C-I bond.[9][12]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) exchanges its organic group with the iodide on the palladium(II) center.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the active palladium(0) catalyst to continue the cycle.[9][12]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Diorgano Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Diorgano Transmetalation (R'-M) PdII_Diorgano->Pd0 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') PdII_Diorgano->Product ArI 1-(Trans-4-propylcyclohexyl) -4-iodobenzene (Ar-I) ArI->PdII_Aryl RM Organometallic Partner (R'-M) RM->PdII_Diorgano

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals and liquid crystals.[11][14] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[15] The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[16]

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Iodide, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture (Argon sparging) B->C D Add Pd Catalyst under Inert Atmosphere C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute with Organic Solvent F->G H Aqueous Wash G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Generalized workflow for a Suzuki-Miyaura coupling experiment.
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[16] This is followed by the addition of the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 85 °C and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale & Expertise
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is robust and effective for a wide range of substrates. Catalyst loading is typically 0.5-5 mol%.[17][18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[16][19] K₂CO₃ is a cost-effective and generally applicable choice.
Solvent Dioxane/H₂O, Toluene, DMFA mixture including water often accelerates the reaction and helps dissolve the inorganic base.
Temperature 60-110 °CHeating is usually necessary to drive the catalytic cycle to completion.
Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is an indispensable tool for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[20][21] This reaction is traditionally co-catalyzed by palladium and a copper(I) salt, typically CuI.[5] The aryl iodide's high reactivity allows these couplings to proceed under mild conditions, often at room temperature.[4] The resulting arylalkynes are crucial intermediates in the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics.[14]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Product (Ar-C≡CR') PdII_Alkynyl->Product CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide Base, R'C≡CH Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Transmetalation

Dual catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
  • Vessel Preparation: In a Schlenk flask under an argon atmosphere, combine 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).[5]

  • Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or toluene (5 mL), followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).[22]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 3-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Track the consumption of the starting material using TLC.

  • Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue via column chromatography.

ParameterConditionRationale & Expertise
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts effective for this transformation.[20]
Cu Co-catalyst CuIActivates the terminal alkyne by forming a copper acetylide intermediate, which facilitates transmetalation.[23]
Base Et₃N, DIPEA, PiperidineActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent. Must be anhydrous.[22]
Solvent THF, Toluene, DMFMust be anhydrous and degassed to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[22]
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a linkage of immense importance in pharmaceuticals and organic materials.[23][24] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[25] While aryl iodides are reactive, their use has historically been challenging due to the formation of stable, off-cycle palladium iodide dimer complexes.[26][27] The development of sterically hindered, electron-rich biarylphosphine ligands has been critical to overcoming this issue, enabling efficient amination of aryl iodides.[26]

  • Vessel Preparation: In an oven-dried vial inside a glovebox, combine the palladium precatalyst (e.g., a G3-XPhos Palladacycle, 0.02 mmol, 2 mol%), the biarylphosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 4 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.

ParameterConditionRationale & Expertise
Catalyst/Ligand Pd₂(dba)₃ with XPhos, RuPhos, or SPhosBulky, electron-rich biarylphosphine ligands are essential to promote reductive elimination and prevent the formation of inactive catalyst species, especially with aryl iodides.[26]
Base NaOtBu, LiHMDS, K₂CO₃A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[25][28]
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic solvents are standard. Using t-BuOH can be advantageous as it helps solubilize iodide salt byproducts, preventing catalyst inhibition.[26]
Temperature 80-110 °CElevated temperatures are generally required to facilitate the C-N bond-forming reductive elimination step.[25]

Other Key Transformations of the C-I Bond

While palladium-catalyzed reactions are dominant, the C-I bond in 1-(trans-4-propylcyclohexyl)-4-iodobenzene is amenable to other classical organometallic and substitution reactions.

Grignard Reagent Formation

Aryl iodides are excellent precursors for the formation of Grignard reagents (organomagnesium halides) due to their high reactivity with magnesium metal.

  • Procedure: The reaction involves stirring 1-(trans-4-propylcyclohexyl)-4-iodobenzene with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. Initiation may require gentle heating or the addition of a small iodine crystal.

  • Utility: The resulting Grignard reagent, 4-(trans-4-propylcyclohexyl)phenylmagnesium iodide, is a potent nucleophile and strong base. It can be used to form new C-C bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile directly displaces the iodide, is generally challenging for this substrate. The SNAr mechanism typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[29][30][31] Since the propylcyclohexyl group is electron-donating, this pathway is electronically disfavored and would require extremely harsh conditions (high temperatures and pressures) or a different mechanism, such as the benzyne elimination-addition pathway, which is less common and controlled. For synthetic purposes, cross-coupling reactions are vastly superior and more practical.

Conclusion

The carbon-iodine bond of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is its most synthetically valuable feature, serving as a highly reactive and selective handle for molecular elaboration. Its low bond dissociation energy makes it an exceptional substrate for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide reliable and versatile pathways to complex molecules essential for the development of liquid crystals, pharmaceuticals, and other advanced materials. A thorough understanding of the principles governing these reactions, from catalyst selection to reaction conditions, is paramount for any scientist seeking to leverage the full synthetic potential of this important building block.

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  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 12, 2026, from [Link]

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  • Sonogashira Coupling - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Mesogenic Properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mesogenic properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced liquid crystal materials. While this compound is primarily utilized as a building block for more complex liquid crystal architectures, its own latent liquid crystalline characteristics are of significant interest to researchers and drug development professionals. This document elucidates the molecular features that give rise to its predicted mesogenic behavior, outlines a robust synthetic pathway, and details the experimental protocols for its characterization. By synthesizing established principles of liquid crystal chemistry with data from structurally analogous compounds, this guide offers a predictive yet scientifically grounded exploration of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as a mesogenic material.

Introduction: The Molecular Architecture of a Latent Mesogen

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid. The molecular structure of a compound is the primary determinant of its ability to form a liquid crystalline phase, or mesophase. 1-(trans-4-propylcyclohexyl)-4-iodobenzene possesses a quintessential molecular architecture conducive to mesomorphism. This structure can be deconstructed into three key components:

  • A Rigid Core: The phenyl ring provides the necessary rigidity and planarity, which is a fundamental requirement for the anisotropic molecular arrangements that define liquid crystals.

  • A Semi-Flexible Linker: The trans-cyclohexyl ring, linked to the phenyl core, extends the molecular length and maintains a linear geometry, which is crucial for promoting the parallel alignment of molecules. The trans configuration is critical; the cis isomer would introduce a significant kink, disrupting the rod-like shape and inhibiting liquid crystal formation.

  • A Flexible Tail and a Terminal Group: The propyl chain provides a degree of flexibility that helps to lower the melting point from the crystalline solid to the liquid crystalline phase. The terminal iodine atom contributes to the overall molecular polarizability and can influence the intermolecular interactions that stabilize the mesophase.

The interplay of these structural features suggests that 1-(trans-4-propylcyclohexyl)-4-iodobenzene is likely to exhibit enantiotropic nematic liquid crystalline behavior, where the nematic phase is thermodynamically stable between the crystalline and isotropic liquid phases.

Synthesis and Purification

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative and efficient pathway.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Benzene with 4-Propylcyclohexanecarbonyl Chloride

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add 4-propylcyclohexanecarbonyl chloride (1.0 eq.) dropwise.

  • After the addition is complete, add dry benzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice-water containing concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield (4-propylcyclohexyl)(phenyl)methanone.

Step 2: Wolff-Kishner Reduction of the Ketone

  • To a solution of (4-propylcyclohexyl)(phenyl)methanone (1.0 eq.) in diethylene glycol, add hydrazine hydrate (3.0 eq.) and potassium hydroxide (3.0 eq.).

  • Heat the mixture to 180-200 °C and reflux for 4 hours, allowing water to distill off.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 1-phenyl-4-propylcyclohexane.

Step 3: Iodination of 1-phenyl-4-propylcyclohexane

  • To a solution of 1-phenyl-4-propylcyclohexane (1.0 eq.) in a mixture of acetic acid, water, and sulfuric acid, add iodine (0.5 eq.) and periodic acid (0.4 eq.).

  • Heat the mixture at 70-80 °C with vigorous stirring for 6 hours.

  • After cooling, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Purification and Characterization

The final product should be recrystallized from ethanol to obtain a white crystalline solid. Purity can be assessed by Thin Layer Chromatography (TLC) and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Structural confirmation is achieved through ¹H NMR and ¹³C NMR spectroscopy.

Mesogenic Properties: A Predictive Analysis

Predicted Phase Transitions

The compound is expected to exhibit an enantiotropic nematic phase. The transition temperatures are estimated based on trends observed in homologous series of similar phenylcyclohexane derivatives.

TransitionPredicted Temperature (°C)Enthalpy Change (ΔH, kJ/mol)
Crystal (Cr) to Nematic (N)35 - 4515 - 20
Nematic (N) to Isotropic (I)50 - 600.5 - 1.0

Note: These values are estimations based on structure-property relationships and should be confirmed experimentally.

The presence of the bulky iodine atom is expected to result in a relatively low clearing point (N-I transition) compared to analogs with smaller terminal groups like fluorine or a cyano group. The propyl tail contributes to a lower melting point compared to longer alkyl chains in the same homologous series.

Molecular Structure-Property Relationship

The following diagram illustrates the key molecular features of 1-(trans-4-propylcyclohexyl)-4-iodobenzene and their influence on its mesogenic properties.

G A Propyl Tail (C3H7) P1 Induces molecular flexibility Lowers melting point A->P1 imparts B Trans-Cyclohexyl Ring P2 Maintains molecular linearity Enhances aspect ratio B->P2 ensures C Phenyl Ring P3 Provides rigid core Promotes anisotropic packing C->P3 forms D Iodine Atom (I) P4 Increases polarizability Influences intermolecular forces D->P4 contributes to

Caption: Key molecular features and their roles in mesogenicity.

Experimental Characterization of Mesophases

To experimentally validate the predicted mesogenic properties, a combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) should be employed.

Polarized Optical Microscopy (POM)

POM is a primary technique for identifying liquid crystal phases based on their unique optical textures.

Experimental Protocol:

  • Place a small amount of the sample on a clean glass microscope slide.

  • Cover with a coverslip and place the slide on a hot stage.

  • Heat the sample above its expected clearing point to the isotropic liquid phase.

  • Cool the sample slowly (e.g., 1-2 °C/min) while observing through the polarized microscope.

  • Upon transitioning to the nematic phase, a characteristic Schlieren or threaded texture is expected.

  • Record the temperatures at which phase transitions occur.

Differential Scanning Calorimetry (DSC)

DSC provides quantitative data on the temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic point.

  • Cool the sample at the same rate to a temperature below the expected crystallization point.

  • Perform a second heating scan to observe the transitions without the influence of the sample's thermal history.

  • The endothermic peaks on heating correspond to the Cr-N and N-I transitions, while exothermic peaks on cooling correspond to the I-N and N-Cr transitions.

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement within the different phases.

Experimental Protocol:

  • Load the sample into a glass capillary tube.

  • Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Heat the sample to the desired phase (nematic or crystalline).

  • Expose the sample to a monochromatic X-ray beam.

  • In the nematic phase, a diffuse outer ring corresponding to the average intermolecular distance and, if aligned, two diffuse inner spots corresponding to the molecular length will be observed.

  • In the crystalline phase, sharp diffraction peaks indicative of a long-range ordered lattice will be present.

Experimental Workflow

The following diagram outlines the logical flow for the characterization of the mesogenic properties.

G start Synthesized and Purified 1-(Trans-4-propylcyclohexyl)-4-iodobenzene pom Polarized Optical Microscopy (POM) - Identify Mesophase Textures - Estimate Transition Temperatures start->pom dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures (Tm, Ti) - Measure Enthalpy Changes (ΔH) pom->dsc Informs temperature range analysis Data Analysis and Interpretation - Correlate POM, DSC, and XRD data - Confirm Mesogenic Properties pom->analysis xrd X-ray Diffraction (XRD) - Confirm Molecular Arrangement - Differentiate Phases dsc->xrd Identifies phase temperatures dsc->analysis xrd->analysis end Characterization Complete analysis->end

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Core Building Blocks in Mesogen Design

Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids alongside the long-range molecular order of crystalline solids.[1][2] This duality makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs), where their ability to manipulate light in response to an electric field is paramount.[3][4] The performance of these materials—properties such as nematic temperature range, viscosity, and dielectric anisotropy—is dictated by the precise molecular architecture of their constituent compounds, known as mesogens.

At the heart of high-performance nematic liquid crystal synthesis lies a selection of meticulously designed molecular building blocks. Among these, 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3) has emerged as a cornerstone intermediate.[5] Its structure is a masterful blend of features essential for crafting advanced mesogens. The trans-4-propylcyclohexyl group provides a non-aromatic, flexible alkyl chain that is crucial for inducing and stabilizing the nematic phase over a broad temperature range, while contributing to low viscosity for rapid switching speeds in display applications.[6][7] Concurrently, the iodobenzene moiety offers a highly reactive site, ideal for constructing the rigid molecular core through robust and versatile carbon-carbon bond-forming reactions.[5]

This guide provides an in-depth exploration of the application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in liquid crystal synthesis. We will delve into the mechanistic rationale behind its use, present a validated, step-by-step protocol for its incorporation into a target liquid crystal molecule via Suzuki-Miyaura cross-coupling, and detail the essential techniques for characterizing the resulting mesogenic material.

The Causality of Molecular Design: Why 1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a Superior Precursor

The efficacy of a liquid crystal is not accidental; it is the result of deliberate molecular engineering. The choice of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as a precursor is rooted in fundamental structure-property relationships.

  • The Role of the Trans-Cyclohexyl Ring: Unlike a simple alkyl chain, the trans-1,4-disubstituted cyclohexane ring maintains the rod-like (calamitic) molecular shape essential for liquid crystallinity.[6][7] Its saturated nature, compared to a more polarizable benzene ring, helps to fine-tune the material's refractive index and birefringence.[8] The propyl group provides the necessary terminal flexibility, disrupting crystalline packing just enough to favor the liquid crystalline phase over a wide temperature range.

  • The Reactivity of the Aryl Iodide: In the hierarchy of aryl halides, the carbon-iodine bond is the weakest, making aryl iodides the most reactive substrates in palladium-catalyzed cross-coupling reactions.[5][9] This high reactivity allows for the use of milder reaction conditions (lower temperatures, lower catalyst loadings), which improves functional group tolerance and minimizes side reactions, leading to higher purity and yield of the final product. This is a critical consideration in the fine chemical industry where purity is a key performance indicator.[5]

The Suzuki-Miyaura Coupling: A Validated Pathway to Biaryl Mesogens

The most prevalent application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is in the Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology is celebrated for its reliability and broad scope in forming C(sp²)-C(sp²) bonds, the very linkages that constitute the rigid core of many high-performance liquid crystals.[9][10]

The reaction facilitates the coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. A common synthetic target is the creation of cyanobiphenyl structures, where the terminal cyano group introduces a strong dipole moment, generating the positive dielectric anisotropy necessary for the liquid crystal molecules to align in an electric field.[6]

Below is a diagram illustrating the general workflow for synthesizing a liquid crystal using this key intermediate.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Characterization A Reactant 1: 1-(Trans-4-propylcyclohexyl) -4-iodobenzene C Suzuki-Miyaura Cross-Coupling Reaction (Pd Catalyst, Base, Solvent) A->C B Reactant 2: Arylboronic Acid (e.g., 4-Cyanophenylboronic acid) B->C D Crude Product C->D Reaction & Work-up E Purification (Column Chromatography) D->E F Pure Liquid Crystal Product E->F G Characterization (NMR, MS, DSC, POM) F->G H Final Material Data G->H

Caption: High-level experimental workflow for liquid crystal synthesis.

Experimental Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol provides a self-validating system for the synthesis of a representative nematic liquid crystal. The steps are designed for high yield and purity, with explanations for each critical choice.

Materials and Equipment
Reagents Equipment
1-(trans-4-Propylcyclohexyl)-4-iodobenzeneRound-bottom flask with reflux condenser
4-Cyanophenylboronic acidMagnetic stirrer with hotplate
Palladium(II) acetate (Pd(OAc)₂)Inert atmosphere setup (Nitrogen or Argon)
Triphenylphosphine (PPh₃)Separatory funnel
Anhydrous Potassium Carbonate (K₂CO₃)Rotary evaporator
Toluene (Anhydrous)Column chromatography apparatus
Ethanol (95%)Thin-Layer Chromatography (TLC) plates
Deionized Water (degassed)Melting point apparatus
Ethyl Acetate, HexanesPolarized Optical Microscope (POM)
Brine, Anhydrous Magnesium Sulfate (MgSO₄)Differential Scanning Calorimeter (DSC)
Silica Gel (for column chromatography)NMR Spectrometer, Mass Spectrometer
Step-by-Step Methodology

1. Reaction Setup (The Importance of an Inert Atmosphere)

  • In a 250 mL round-bottom flask, combine 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Causality: The use of excess boronic acid drives the reaction to completion, while the base is essential for the transmetalation step of the catalytic cycle.[9]

  • Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.04 eq).

  • Causality: Triphenylphosphine acts as a ligand to stabilize the palladium(0) active species, preventing its precipitation as palladium black and ensuring catalytic activity throughout the reaction.[10]

  • Seal the flask with a septum and flush the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is a critical step, as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Via syringe, add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio). The biphasic solvent system is highly effective for Suzuki couplings.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Pd(II)-I(L₂) A->B + Ar-I C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C + Ar'-B(OH)₂ (Base assisted) D Reductive Elimination C->D D->A Product: Ar-Ar' start Ar-I = 1-(trans-4-propylcyclohexyl)-4-iodobenzene Ar'-B(OH)₂ = 4-Cyanophenylboronic acid

Caption: Simplified Suzuki-Miyaura catalytic cycle.

2. Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aryl iodide spot indicates the reaction is nearing completion. The reaction is typically complete within 12-18 hours.

3. Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Causality: The water washes remove the inorganic base (K₂CO₃) and boron byproducts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

4. Purification (Achieving High Purity)

  • Purify the crude product using silica gel column chromatography.

  • Method: Slurry the crude solid onto a small amount of silica gel and load it onto the column. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to separate the pure product from any remaining starting materials or byproducts.

  • Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield the final product as a white crystalline solid.

Quantitative Data Summary
ParameterValue/CompoundMolar Eq.
Aryl Iodide1-(trans-4-propylcyclohexyl)-4-iodobenzene1.0
Boronic Acid4-Cyanophenylboronic acid1.2
CatalystPalladium(II) acetate0.02
LigandTriphenylphosphine0.04
BasePotassium Carbonate2.5
Expected Yield > 85%-
Purity (Post-Chromatography) > 99.5% (by HPLC)-

Characterization of the Final Liquid Crystal

Confirming the chemical identity is only the first step. The crucial phase is to characterize the material's liquid crystalline properties, which validates the success of the synthesis from a materials science perspective.

Protocol for Mesophase Characterization

1. Polarized Optical Microscopy (POM)

  • Place a small sample of the purified solid on a microscope slide and cover it with a coverslip.

  • Heat the slide on a hot stage while observing through a polarized microscope.

  • Upon melting, the crystalline solid will transition into the liquid crystal phase. For a nematic material, characteristic textures such as a "marbled" or "Schlieren" pattern will be observed.[11]

  • Continue heating until the sample becomes completely dark (isotropic liquid). This temperature is the clearing point (T_c) or the Nematic-to-Isotropic transition temperature (T_NI).

  • Slowly cool the sample. The temperature at which the liquid crystal textures reappear is recorded. The range between the melting point and the clearing point is the nematic range.

2. Differential Scanning Calorimetry (DSC)

  • Seal a small, accurately weighed sample (3-5 mg) in an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The DSC thermogram will show endothermic peaks corresponding to phase transitions.

  • Data Interpretation: The first major peak corresponds to the crystal-to-nematic transition (melting point), and the second, smaller peak corresponds to the nematic-to-isotropic transition (clearing point).[11][12] The enthalpy of these transitions can also be calculated.

Expected Physical Properties
PropertyDescriptionTypical Value for this Class
Melting Point (T_m) Temperature of transition from solid crystal to nematic phase.30 - 60 °C
Clearing Point (T_c) Temperature of transition from nematic phase to isotropic liquid.70 - 150 °C
Nematic Range The temperature window (T_c - T_m) in which the material is in the LC phase.> 40 °C
Appearance White crystalline solid at room temperature.-

Conclusion

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a powerful and versatile intermediate for the synthesis of advanced liquid crystal materials. Its carefully designed structure provides an optimal balance of flexibility and reactivity, enabling the construction of complex mesogens through reliable and high-yielding synthetic routes like the Suzuki-Miyaura coupling. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to leverage this key building block in the development of next-generation materials for display, sensing, and other innovative optical applications.

References

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  • BenchChem. Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis.
  • PMC - NIH. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • ResearchGate. (2016, February 4). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units.
  • Pramana - Journal of Physics. (1982, October). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl)
  • University of Colorado Boulder. Synthesis of Liquid Crystals.
  • ResearchGate. (2022, January 1). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.
  • Wiley-VCH. (1999). Physical Properties of Liquid Crystals.
  • J. Braz. Chem. Soc. (2025, August 6). Synthesis and Thermal Behavior of New Liquid Crystals Arylaldoxime Esters.
  • NIH. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
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  • University of California, Irvine.

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Application Notes and Protocols for the Heck Coupling Reaction Using 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the Heck coupling reaction, with a specific focus on the use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as an aryl halide substrate. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles and practical, field-proven protocols to enable the successful application of this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of the Heck Coupling Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the construction of complex molecular architectures by providing a reliable method for forming substituted alkenes.[1] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of a wide array of compounds, from active pharmaceutical ingredients to advanced organic materials.[3][4][5]

The substrate at the center of this guide, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, is a versatile building block. Its structure, featuring a reactive aryl iodide and a non-polar propylcyclohexyl group, makes it an excellent candidate for introducing specific steric and electronic properties into a target molecule.[6] The trans-conformation of the cyclohexyl ring provides a well-defined and rigid scaffold, which is often desirable in the design of liquid crystals and drug candidates.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[7][8]

  • Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species. This step is typically syn-selective and leads to the formation of the more thermodynamically stable E-alkene.[7]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[7]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)-I(L₂)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-I(L₂) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Alkene [H-Pd(II)(Alkene)-I(L₂)] Beta_Elim->PdH_Alkene Product Product Beta_Elim->Product Product (Alkene) Red_Elim Reductive Elimination PdH_Alkene->Red_Elim Base Red_Elim->Pd0 + HB + I⁻ ArI 1-(trans-4-propylcyclohexyl)- 4-iodobenzene ArI->OxAdd Alkene Alkene Reactant Alkene->Alkene_Coord

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a typical Heck coupling reaction between 1-(trans-4-propylcyclohexyl)-4-iodobenzene and an alkene, such as an acrylate.

Reagent and Solvent Selection: The "Why" Behind the "What"

The success of a Heck reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale and Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice. It is a Pd(II) source that is reduced in situ to the active Pd(0) species, often by a phosphine ligand or the amine base.[9][10] Pd₂(dba)₃ is a stable Pd(0) source and can be used directly.
Ligand PPh₃, P(o-tol)₃, Buchwald-type phosphinesFor simple aryl iodides, triphenylphosphine (PPh₃) is often sufficient.[10] Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step and enhance catalyst stability, which is particularly useful for less reactive aryl bromides or chlorides.[10] In many cases with reactive aryl iodides, the reaction can proceed ligand-free, though this increases the risk of palladium black formation.[11]
Base Et₃N, K₂CO₃, NaOAcAn organic amine base like triethylamine (Et₃N) is commonly used and can also aid in the reduction of Pd(II) precursors.[12] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective and can be advantageous in certain solvent systems.[13] The base is crucial for neutralizing the hydrogen halide produced and regenerating the Pd(0) catalyst.[7][12]
Solvent DMF, DMAc, NMP, ToluenePolar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they help to solubilize the catalyst and reagents.[12][14] Toluene is a less polar option that can also be effective. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[12]
Detailed Experimental Procedure

This protocol describes the coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene with ethyl acrylate.

Materials:

  • 1-(trans-4-propylcyclohexyl)-4-iodobenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst formation.

  • Addition of Alkene and Base: Add ethyl acrylate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.[13]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Schlenk Flask B 2. Add Aryl Iodide, Pd(OAc)₂, PPh₃ A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill x3) B->C D 4. Add Anhydrous DMF C->D E 5. Add Alkene and Base D->E F 6. Heat to 80-100 °C E->F G 7. Monitor by TLC/GC-MS F->G H 8. Cool to Room Temperature G->H I 9. Aqueous Work-up H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L L K->L Pure Product

Figure 2: A generalized workflow for the Heck coupling reaction.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and strategies for resolution.

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Ensure all reagents are pure and solvents are anhydrous and degassed.[12] Verify the integrity of the starting materials.[12] Screen different bases and consider increasing the reaction temperature.[12][13]
Formation of Palladium Black Catalyst decomposition.Increase the ligand-to-palladium ratio to stabilize the catalyst.[15] Ensure a strictly inert atmosphere is maintained throughout the reaction.
Significant Homocoupling of Aryl Halide Undesired side reaction.Lowering the reaction temperature can sometimes disfavor homocoupling.[15] Optimizing the catalyst system by screening different ligands may improve selectivity.[15]
Isomerization of the Alkene Product Reversible β-hydride elimination and re-insertion.The addition of certain salts, like silver salts, can sometimes suppress alkene isomerization.[9]

Applications in Drug Development and Materials Science

The Heck reaction is a powerful tool in the synthesis of a wide range of molecules with important applications. In drug discovery, it is employed to create complex scaffolds and to perform late-stage functionalization of lead compounds.[4][16][17] For example, the synthesis of the anti-inflammatory drug Naproxen involves a Heck coupling step.[3] In materials science, this reaction is used to synthesize conjugated polymers and other organic materials with specific electronic and optical properties. The use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is particularly relevant in the synthesis of liquid crystals, where the rigid cyclohexyl moiety contributes to the desired mesomorphic properties.[6]

Conclusion

The Heck coupling reaction using 1-(trans-4-propylcyclohexyl)-4-iodobenzene is a versatile and powerful method for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize this reaction to construct complex molecules for a variety of applications. This guide provides a solid foundation of both the theoretical principles and practical protocols necessary for the successful implementation of this important transformation.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

  • ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. [Link]

  • AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. [Link]

  • ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. [Link]

  • University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]

  • SlideShare. (n.d.). Heck cross coupling reaction. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [Link]

  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Name-Reaction.com. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Pharmaceuticals synthesized by using Heck cross-coupling reaction. [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ResearchGate. (n.d.). 5 questions with answers in HECK REACTION. [Link]

  • The Women University Multan. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. [Link]

  • Google Patents. (n.d.). Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

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Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3) has emerged as a critical building block in this endeavor. Its structure, featuring a reactive aryl iodide handle and a bulky, lipophilic trans-4-propylcyclohexyl group, offers a unique combination of properties.[1] The propylcyclohexyl moiety is a common motif in liquid crystal materials and a bioisostere often employed in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The true synthetic power of this intermediate is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides for this class of transformation, readily undergoing the requisite oxidative addition to a palladium(0) catalyst under mild conditions.[2] This high reactivity allows for a broad range of coupling partners to be employed, enabling the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][3]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. It offers not only detailed, field-proven protocols but also delves into the mechanistic underpinnings of these transformations, providing researchers with the necessary insights for reaction design, optimization, and troubleshooting.

The Catalytic Heart: A Unified Mechanistic Overview

While each named reaction has its unique nuances, the majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[4] Understanding this fundamental pathway is crucial for rationalizing experimental choices and predicting outcomes. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation (for most C-C couplings) or amine/alkoxide coordination/deprotonation (for C-N/C-O couplings), and reductive elimination.[4][5]

Generic_Pd_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl R-Pd(II)-I(L_n) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition + R-I PdII_Diorganyl R-Pd(II)-R'(L_n) (Transmetalation Product) PdII_Aryl->PdII_Diorganyl Transmetalation + R'-[M] PdII_Diorganyl->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_Diorganyl->Product Forms ArylIodide R-I (Substrate) Organometallic R'-[M] (Coupling Partner)

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L), which inserts into the carbon-iodine bond of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.[6][7] This is often the rate-determining step and results in a square-planar Pd(II) intermediate. The high reactivity of aryl iodides makes this step particularly facile compared to other aryl halides.[2] The choice of electron-rich, bulky phosphine ligands can accelerate this step by increasing the electron density on the palladium center, enhancing its nucleophilicity.[8]

  • Transmetalation: In reactions like Suzuki, Stille, and Sonogashira, the next step involves the transfer of an organic group (R') from an organometallic reagent (e.g., organoboron, organotin, or copper acetylide) to the palladium(II) center, displacing the iodide.[5][9][10] This step requires the organometallic reagent to be sufficiently nucleophilic. For Suzuki couplings, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex.[11]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (R and R') on the palladium(II) center couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13] Sterically bulky ligands can promote this step by creating steric pressure that favors the formation of the C-C bond.[8]

Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of organoboron reagents.[14] It is an exceptionally powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is chosen. These ligands form highly active monoligated Pd(0) species that are efficient for coupling even sterically hindered substrates.[14]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used. Its primary role is to activate the boronic acid for transmetalation by forming a boronate species.[11][14] K₃PO₄ is often preferred for more challenging couplings.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes the coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene with 4-methoxyphenylboronic acid.

Materials & Reagents:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

  • 4-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Experimental Workflow:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Degas Solvents Weigh Weigh Reagents (Glovebox/Inert Atm.) Prep->Weigh Assemble Assemble Reaction (Flask, Stir Bar) Weigh->Assemble Inert Purge with N2/Ar Assemble->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench & Dilute Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Seal the flask and purge with inert gas for 5-10 minutes. Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Aryl Iodide 1.0 equivLimiting reagent
Boronic Acid 1.1 - 1.5 equivEnsures complete consumption of the aryl iodide
Pd Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Common, effective palladium precatalysts
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%)Bulky, electron-rich ligands promote catalysis[8][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv)Activates boronic acid for transmetalation[11]
Solvent Toluene/H₂O, Dioxane/H₂O (4:1 to 10:1)Biphasic system to dissolve organic and inorganic reagents
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers
Concentration 0.1 - 0.5 MBalances reaction rate and solubility

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne).[15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and natural product synthesis.[16]

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) as a co-catalyst.[5] The copper facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[17]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand for this reaction, forming the active Pd(PPh₃)₄ or related species in situ.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

This protocol details the coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene with phenylacetylene.

Materials & Reagents:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and CuI (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N (typically in a 2:1 to 3:1 v/v ratio). Add phenylacetylene (1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a precipitate (triethylammonium iodide) is a visual indicator of reaction progress. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the coupled arylalkyne.

ParameterRecommended ConditionRationale
Aryl Iodide 1.0 equivLimiting reagent
Terminal Alkyne 1.05 - 1.2 equivSlight excess ensures complete coupling
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Standard, effective palladium catalysts
Cu Co-catalyst CuI (2-10 mol%)Forms copper acetylide for transmetalation[5]
Base Et₃N, DIPA, Piperidine (≥ 2 equiv or as solvent)Deprotonates alkyne; neutralizes HX byproduct[17]
Solvent THF, DMF, TolueneAprotic solvent to dissolve reagents
Temperature Room Temperature to 60 °CAryl iodides are highly reactive, often requiring no heat[15]

Application 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are fundamental components of countless pharmaceuticals, agrochemicals, and organic materials.[18] The reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Causality Behind Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, highly active catalysts are generated from a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[19] These ligands are crucial for facilitating both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a more reactive amide that coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[19]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the reactive organometallic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene with morpholine.

Materials & Reagents:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reagent Preparation (Glovebox): Inside a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried vial. In a separate vial, add Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd) and XPhos (0.025 equiv, 2.5 mol%).

  • Reaction Assembly: To a Schlenk tube containing a stir bar, add 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv). Add the premixed catalyst/ligand mixture and the vial containing the base.

  • Solvent and Reagent Addition: Remove the tube from the glovebox. Under a positive flow of inert gas, add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for the required duration.

  • Monitoring: Follow the disappearance of the aryl iodide by GC-MS or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-aryl morpholine.

ParameterRecommended ConditionRationale
Aryl Iodide 1.0 equivLimiting reagent
Amine 1.1 - 1.5 equivDrives reaction to completion
Pd Source Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Common precatalysts that form active Pd(0) in situ
Ligand XPhos, RuPhos, BrettPhos (1.5-5 mol%)Bulky ligands essential for C-N reductive elimination[20]
Base NaOt-Bu, LHMDS, K₂CO₃ (1.2-2.0 equiv)Strong base required to deprotonate the amine[19]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic conditions are critical
Temperature 80 - 110 °CHigher temperatures often needed for C-N coupling

Conclusion and Future Outlook

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a versatile and highly reactive substrate for palladium-catalyzed cross-coupling reactions. Its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides synthetic chemists with robust and reliable pathways to a diverse range of complex molecules. The protocols outlined herein serve as a validated starting point for researchers. By understanding the mechanistic principles behind these transformations, scientists can rationally adjust parameters such as ligand, base, and solvent to optimize yields and adapt these methods to new and challenging synthetic targets, further driving innovation in drug discovery and materials science.

References

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  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
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  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. (2020). Sonogashira Coupling.
  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Dalton Transactions. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • YouTube. (2025).

Sources

Synthesis of biphenyl derivatives from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, Purification, and Characterization of Biphenyl Derivatives from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Introduction: The Significance of Substituted Biphenyls

Biphenyl derivatives are a cornerstone of modern chemistry, serving as critical structural motifs in a vast range of applications, from pharmaceuticals to advanced materials.[1][2] Their rigid, planar structure provides a versatile scaffold for creating molecules with specific therapeutic or physical properties. Biphenyls are integral to numerous marketed drugs, acting as anti-inflammatory, antihypertensive, and anti-cancer agents.[1][2] In materials science, their unique electronic and optical characteristics make them ideal for developing liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors.[1][2][3]

The starting material, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, is a valuable precursor for synthesizing these complex molecules. The presence of the aryl iodide group makes it a highly reactive electrophile, ideal for participating in a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon bonds.[4][5] This guide provides detailed protocols and scientific rationale for synthesizing novel biphenyl derivatives from this key intermediate using three seminal cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Heck reactions.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of a C(sp²)–C(sp²) bond between the iodobenzene core and another aryl group is most efficiently achieved through palladium catalysis. The general mechanism for these reactions follows a catalytic cycle, but the specifics of the organometallic coupling partner differentiate each named reaction.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the high stability and commercial availability of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[5][6]

Reaction Principle & Mechanism

The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] The base is crucial as it activates the organoboron species, facilitating the key transmetalation step.[9]

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.[7][8]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new biphenyl C-C bond and regenerating the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-I (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-I) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (Ar'-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (Ar-Ar') reagents Ar-I = 1-(trans-4-propylcyclohexyl)-4-iodobenzene Ar'-B(OH)₂ = Arylboronic Acid Stille_Cycle cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-I (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-I) pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation (Ar'-SnBu₃) pdiib->pd0 Reductive Elimination (Ar-Ar') reagents Ar-I = 1-(trans-4-propylcyclohexyl)-4-iodobenzene Ar'-SnBu₃ = Arylstannane Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-I (Oxidative Adduct) pd0->pdiia Oxidative Addition (Ar-I) pdiib Alkene Complex pdiia->pdiib Alkene Coordination pdiic Insertion Product pdiib->pdiic Migratory Insertion hpdx H-Pd(II)L₂-I pdiic->hpdx β-Hydride Elimination (Product Released) hpdx->pd0 Reductive Elimination (+ Base) Workflow cluster_workflow Post-Synthesis Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) start->workup concentrate Concentration (Rotary Evaporation) workup->concentrate purify Purification (Silica Gel Column Chromatography) concentrate->purify fractions Collect & Combine Pure Fractions (TLC) purify->fractions final_product Pure Biphenyl Derivative fractions->final_product characterize Characterization (NMR, MS) final_product->characterize

Sources

Application Note & Protocols: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3) is a versatile chemical intermediate that has found significant utility in both materials science, particularly in the synthesis of liquid crystals, and in the pharmaceutical industry.[1][2][3] Its unique molecular architecture, which combines a highly reactive iodinated benzene ring with a sterically significant and lipophilic trans-4-propylcyclohexyl moiety, makes it a valuable building block for constructing complex Active Pharmaceutical Ingredients (APIs).[4] The reactivity of the aryl iodide facilitates robust carbon-carbon bond formation via modern cross-coupling methodologies. This note provides an in-depth examination of its properties, highlights its strategic importance in drug development, and furnishes detailed, field-proven protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions—two cornerstones of medicinal chemistry.

Introduction: A Building Block of Strategic Importance

The quest for novel therapeutics often hinges on the ability to synthesize complex molecular architectures with precisely controlled three-dimensional shapes and physicochemical properties. 1-(Trans-4-propylcyclohexyl)-4-iodobenzene serves as an exemplary precursor in this context. Its structure offers two key strategic advantages for the medicinal chemist:

  • A Highly Reactive Handle: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[4] This ensures high efficiency and broad substrate scope under relatively mild conditions, which is critical when working with delicate, multi-functional molecules during late-stage API synthesis.[5]

  • A Lipophilic Modulator: The trans-4-propylcyclohexyl group provides a bulky, non-polar scaffold. Incorporating this moiety can significantly influence a drug candidate's properties, including its lipophilicity (LogP), membrane permeability, metabolic stability, and binding orientation within a target protein's hydrophobic pockets. The rigid trans configuration imparts a well-defined, linear extension to the molecular structure, which can be crucial for optimizing ligand-receptor interactions.[3]

This precursor is therefore not just a simple starting material, but a strategic tool for introducing a specific and desirable pharmacophoric element.

Physicochemical Properties and Safety Data

A comprehensive understanding of the precursor's properties is essential for safe handling and effective experimental design.[6]

PropertyValueSource(s)
CAS Number 111158-11-3[6][7][8]
Molecular Formula C₁₅H₂₁I[7][8]
Molecular Weight 328.23 g/mol [7][8]
Physical Description White powder/solid[6][7]
Boiling Point ~349 °C[7][8]
Density ~1.330 g/cm³[6][7][8]
Flash Point ~158 °C[6][7][8]

Safety & Handling: Based on data for aryl iodides, 1-(trans-4-propylcyclohexyl)-4-iodobenzene should be handled with appropriate care.[6][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[9] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][9] The compound may be light-sensitive.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth and seek medical advice.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in pharmaceutical synthesis is its role as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming C-C bonds in modern organic synthesis.[4][11]

Suzuki-Miyaura Coupling for Biphenyl Scaffolds

The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl and substituted aryl compounds, which are prevalent motifs in marketed drugs.[12][13] The reaction couples an organoboron species (boronic acid or ester) with an organohalide. The high reactivity of the C-I bond in 1-(trans-4-propylcyclohexyl)-4-iodobenzene makes it an ideal substrate for this transformation, often allowing for lower catalyst loadings and milder reaction conditions compared to aryl bromides or chlorides.[12]

Causality: The choice of this precursor allows for the direct and efficient installation of the 4-(trans-4-propylcyclohexyl)phenyl moiety onto another aromatic or heteroaromatic ring system, a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[14][15]

Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5][16] This reaction is invaluable for creating rigid, linear linkers in drug molecules or for accessing precursors to various heterocyclic systems. Aryl iodides are the most reactive halides for this transformation.[5] Copper-free Sonogashira protocols have been developed to mitigate concerns about residual copper toxicity in API synthesis.[16][17]

Causality: Utilizing 1-(trans-4-propylcyclohexyl)-4-iodobenzene in a Sonogashira coupling provides a direct route to compounds containing the (trans-4-propylcyclohexyl)phenyl-alkyne framework. This structural unit can serve as a key pharmacophore or as a versatile handle for further synthetic elaborations, such as click chemistry or cyclization reactions.

Experimental Protocols

The following protocols are presented as robust, general procedures that can be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of a 4'- (trans-4-propylcyclohexyl)-biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general method for coupling 1-(trans-4-propylcyclohexyl)-4-iodobenzene with a generic arylboronic acid.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants & Solvent - 1-(...)-4-iodobenzene (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene/H2O) B 2. Add Catalyst - Pd Catalyst (e.g., Pd(PPh3)4, 1-3 mol%) A->B Inert Atmosphere C 3. Degas Mixture (e.g., N2 sparging) B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E Stir for 2-12 h F 6. Quench & Extract - Cool to RT - Add H2O - Extract with Organic Solvent E->F G 7. Dry & Concentrate - Dry organic layer (e.g., Na2SO4) - Remove solvent in vacuo F->G H 8. Purify Product (Column Chromatography) G->H I Final Product: 4-Aryl-1-(trans-4-propylcyclohexyl)benzene H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMF) and water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the solvent system. A common choice is a biphasic mixture like Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl derivative.

Protocol 2: Synthesis of a 1-Alkyne-4-(trans-4-propylcyclohexyl)benzene Derivative via Copper-Free Sonogashira Coupling

This protocol outlines a general copper-free method, which is often preferred in pharmaceutical manufacturing to avoid potential copper contamination of the API.[16]

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants & Solvent - 1-(...)-4-iodobenzene (1.0 eq) - Base (e.g., Et3N or DIPEA) - Solvent (e.g., THF or DMF) B 2. Add Catalyst & Alkyne - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Ligand (e.g., PPh3) - Terminal Alkyne (1.1 eq) A->B Inert Atmosphere C 3. Degas Mixture (e.g., N2 sparging) B->C D 4. Heat Reaction (e.g., RT to 60 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E Stir for 4-24 h F 6. Filter & Concentrate - Cool to RT - Filter off amine salts - Remove solvent in vacuo E->F G 7. Aqueous Work-up - Dissolve residue - Wash with water/brine F->G H 8. Purify Product (Column Chromatography) G->H I Final Product: 1-Alkyne-4-(trans-4-propylcyclohexyl)benzene H->I

Caption: Workflow for Copper-Free Sonogashira Coupling.

Materials:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq.)

  • Terminal alkyne (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (if required, e.g., PPh₃, XPhos)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), serves as base and often as solvent)

  • Anhydrous solvent (e.g., THF, DMF, if amine is not used as solvent)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and any additional ligand.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often feasible at room temperature for aryl iodides.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction to room temperature. If an amine salt has precipitated, filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine to remove residual amine salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the target aryl-alkyne.

Conclusion

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a high-value precursor for pharmaceutical research and development. Its robust reactivity in cornerstone synthetic reactions like the Suzuki-Miyaura and Sonogashira couplings, combined with the desirable physicochemical properties imparted by the trans-4-propylcyclohexyl moiety, positions it as a strategic building block for the synthesis of novel drug candidates. The protocols outlined herein provide a reliable foundation for chemists to leverage this precursor in their synthetic campaigns, enabling the efficient construction of complex and potentially therapeutic molecules.

References

  • BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene: Properties and Handling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Advanced Materials: The Role of Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Modern Technology. [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 4(7), 2528.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Display Technology: The Role of 4-(trans-4-Propylcyclohexyl)phenol. [Link]

  • El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6666-6689. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. [Link]

  • Taylor, D., & Hulcoop, D. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 125-162). Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. [Link]

  • Wikipedia contributors. Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Synthesis of biphenyl from iodobenzene. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19102. [Link]

  • BuyersGuideChem. 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Leogane, O., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(54), 34221-34225. [Link]

  • ResearchGate. (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Google Patents. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • Sarkar, S. M., Rahman, M. L., & Yusoff, M. M. (2014). Heck, Suzuki and Sonogashira Cross-Coupling Reactions using ppm Level of SBA-16 Supported Pd-Complex. New Journal of Chemistry, 38(1), 135-143.
  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 336-347. [Link]

  • BuyersGuideChem. 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers. [Link]

  • PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. [Link]

  • Chen, J., et al. (2012). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. European Journal of Organic Chemistry, 2012(18), 3348-3351.
  • ResearchGate. Total synthesis of liquid crystal material 4-[2-(trans-4′- propylcyclohexyl)ethyl]-1-fluorobenzene. [Link]

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Application Notes & Protocols: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene as a Foundational Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in the synthesis of advanced materials for organic electronics. While not typically employed as an active material itself, this compound is a critical A-B type building block, prized for its unique combination of a reactive aryl iodide handle and a rigid, non-polar trans-propylcyclohexyl moiety. We will explore its pivotal role in constructing complex organic semiconductors, particularly liquid crystalline materials, through palladium-catalyzed cross-coupling reactions. This note provides experienced researchers with both the theoretical grounding and detailed experimental protocols necessary to leverage this versatile intermediate in the development of next-generation organic field-effect transistors (OFETs) and other electronic devices.

Introduction: The Strategic Value of a Core Moiety

In the rational design of organic semiconductors, precise control over molecular architecture is paramount. The final performance of a device is a direct consequence of the material's ability to self-assemble, its thermal stability, and its electronic properties. 1-(trans-4-propylcyclohexyl)-4-iodobenzene (Product ID: SY3H3D6821F4[1]) serves as an exemplary precursor for achieving these goals. Its structure offers two key strategic advantages:

  • The Aryl Iodide Group: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] This high reactivity allows for efficient carbon-carbon bond formation under relatively mild conditions, ensuring high yields and broad functional group tolerance when coupling with various organoboron reagents.[3][4]

  • The Trans-4-propylcyclohexyl Group: This aliphatic moiety is fundamental to inducing and controlling the mesogenic (liquid crystalline) properties of the final molecule.[5] The rigid trans-cyclohexyl ring, combined with the flexible propyl chain, imparts a specific molecular shape (aspect ratio) that encourages the formation of ordered, anisotropic liquid crystal phases, such as the nematic and smectic phases.[6][7] These ordered phases are crucial for achieving high charge carrier mobility in organic semiconductors.[8][9]

This combination makes it an ideal starting material for synthesizing rod-shaped molecules that can form the highly ordered thin films required for efficient charge transport in organic electronic devices.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is realized through the Suzuki-Miyaura cross-coupling reaction. This powerful method enables the precise formation of a C-C bond between the iodobenzene moiety and a wide variety of sp²-hybridized carbon atoms from organoboron compounds (e.g., aryl, heteroaryl, or vinyl boronic acids).[2][10] This versatility is essential for creating the extended π-conjugated systems that are the hallmark of organic semiconductors.

Diagram: General Reaction Scheme

Below is a diagram illustrating the coupling of our target building block with a generic arylboronic acid to form a biphenyl derivative, a common core structure in liquid crystalline materials.

Caption: Suzuki-Miyaura coupling reaction scheme.

Experimental Protocol: Synthesis of a Biphenyl Derivative

This section provides a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize 4'-methoxy-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )EquivalentsAmount
1-(Trans-4-propylcyclohexyl)-4-iodobenzene111158-11-3328.241.01.00 g (3.05 mmol)
4-Methoxyphenylboronic acid5720-07-0151.961.20.56 g (3.66 mmol)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.02 (2 mol%)70 mg (0.061 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.00.84 g (6.10 mmol)
Toluene108-88-3--20 mL
Deionized Water7732-18-5--5 mL
Ethanol (95%)64-17-5--5 mL

Protocol Steps:

  • Vessel Preparation: Add a magnetic stir bar to a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Loading: To the flask, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.00 g), 4-methoxyphenylboronic acid (0.56 g), potassium carbonate (0.84 g), and Pd(PPh₃)₄ (70 mg).

    • Expert Insight: The reagents are added as solids first to ensure an anhydrous environment before solvent addition. K₂CO₃ is a crucial base required to activate the boronic acid for the transmetalation step.[4]

  • Solvent Addition & Degassing: Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL). Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes while stirring.

    • Expert Insight: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The toluene/ethanol/water solvent system provides a biphasic medium that effectively dissolves both organic and inorganic reagents.

  • Reaction: Fit the flask with a reflux condenser under the inert atmosphere. Heat the mixture to 85-90 °C in an oil bath and allow it to reflux with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (9:1) mobile phase. The disappearance of the starting aryl iodide spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes, to yield the pure biphenyl product.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂-I] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-I) pd0->oa_complex tm_complex [Ar-Pd(II)L₂-Ar'] (Transmetalation Complex) oa_complex->tm_complex Transmetalation (Ar'B(OH)₂ + Base) oa_complex->tm_complex tm_complex->pd0 Reductive Elimination tm_complex->pd0 product Ar-Ar' (Coupled Product) tm_complex->product

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, forming a Pd(II) complex. This is typically the rate-determining step.[10]

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the iodide.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][10]

From Building Block to Device: The Role in Liquid Crystalline Semiconductors

The true value of synthesizing molecules from 1-(trans-4-propylcyclohexyl)-4-iodobenzene lies in their application as liquid crystalline organic semiconductors.

Structure-Property Relationship:

The rigid, rod-like molecules synthesized via the protocol above have a strong tendency to self-assemble into ordered phases. The trans-propylcyclohexyl group is non-aromatic and serves as a "phase-directing" unit, promoting the formation of smectic (layered) or nematic (orientationally ordered) phases.[6][12] Highly ordered smectic phases, such as Smectic E, are particularly desirable as they exhibit a herringbone packing structure within layers, which facilitates two-dimensional charge transport and leads to high charge carrier mobility.[8][9]

Workflow: From Molecule to OFET

The following workflow illustrates the path from our starting material to a functional electronic device.

workflow cluster_synthesis Chemical Synthesis cluster_fabrication Device Fabrication cluster_device Final Device start 1-(Trans-4-propylcyclohexyl) -4-iodobenzene reaction Suzuki Coupling (e.g., with Thiophene Boronic Acid) start->reaction product Liquid Crystalline Semiconductor (LCS) reaction->product solution LCS in Solution product->solution spincoat Spin Coating on Substrate solution->spincoat anneal Thermal Annealing (into Smectic Phase) spincoat->anneal film Highly Ordered Semiconductor Film anneal->film device Organic Field-Effect Transistor (OFET) film->device

Caption: High-level workflow from chemical synthesis to device integration.

By carefully selecting the coupling partner in the Suzuki reaction, researchers can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting liquid crystalline semiconductor. Subsequent solution-processing, such as spin-coating followed by thermal annealing above the material's glass transition temperature, allows the molecules to self-assemble into large, uniform, and highly crystalline domains ideal for use as the active channel in an OFET.[1]

Conclusion

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a powerful and versatile intermediate for the synthesis of high-performance organic electronic materials. Its value lies not in its direct application, but in its strategic use to build complex molecules with precisely engineered properties. The combination of a highly reactive iodinated handle for Suzuki-Miyaura coupling and a phase-directing propylcyclohexyl group provides researchers with a reliable platform for developing novel liquid crystalline semiconductors. The protocols and principles outlined in this guide offer a solid foundation for harnessing this building block to advance the field of organic electronics.

References

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • National Institutes of Health (NIH). (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Who we serve. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. Available from: [Link]

  • National Institutes of Health (NIH). (2015). Liquid crystals for organic thin-film transistors. Available from: [Link]

  • ACS Publications. (2013). Integrated Materials Design of Organic Semiconductors for Field-Effect Transistors. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2015). Liquid crystals for organic thin-film transistors. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • Google Patents. (1985). Liquid crystalline cyclohexylbenzene derivatives their preparation and the liquid compositions containing same.
  • ACS Publications. (2007). Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors. Chemistry of Materials. Available from: [Link]

  • ACS Central Science. (2018). Highly Oriented Liquid Crystal Semiconductor for Organic Field-Effect Transistors. Available from: [Link]

  • European Patent Office. (1984). Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them. Available from: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Semantic Scholar. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing. Available from: [Link]

  • Google Patents. (1995). Liquid crystal compound and liquid crystal composition containing the same.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Reaction with Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its profound impact was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3] This reaction facilitates the formation of a carbon-carbon (C-C) bond by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[4][5]

Among the various organic halides, aryl iodides exhibit the highest reactivity in the Suzuki-Miyaura reaction. This heightened reactivity stems from the relatively weak carbon-iodine (C-I) bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle.[3] Consequently, reactions involving aryl iodides can often be performed under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners compared to their bromide or chloride counterparts.[6][7] This application note provides a detailed protocol and in-depth discussion for performing the Suzuki-Miyaura reaction with aryl iodides, aimed at providing researchers with the foundational knowledge and practical guidance to successfully implement this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar Pd(II) species.[8] The high reactivity of aryl iodides makes this step highly favorable.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, thereby promoting the transfer of the aryl group to the palladium center and displacing the iodide.[9]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diaryl-palladium(II) complex. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(I)L2 Aryl-Pd(II) Intermediate Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'L2 Diaryl-Pd(II) Complex Ar-Pd(II)(I)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'L2->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reagents and Their Roles

The success of a Suzuki-Miyaura reaction is highly dependent on the judicious choice of each component.

Reagent CategoryExamplesRole and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald PrecatalystsThe heart of the reaction. For aryl iodides, a wide range of catalysts are effective. Pd(PPh₃)₄ is a classic choice, while modern Buchwald precatalysts offer high efficiency and air stability.[10]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the palladium center and modulates its reactivity. For simple aryl iodides, PPh₃ is often sufficient. More electron-rich and bulky phosphines can accelerate the reaction and are useful for more challenging substrates.[11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be compatible with the functional groups present in the substrates.[3] Aqueous inorganic bases are common.[11]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesSolubilizes the reactants and influences the reaction rate and selectivity. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3][11]
Organoboron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol esters)The source of the second aryl group. Boronic acids are common, but boronic esters offer enhanced stability and are less prone to protodeboronation, a common side reaction.[10]

Detailed Experimental Protocol: A General Procedure for Aryl Iodide Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and heating source (e.g., oil bath)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). The base (e.g., K₂CO₃, 2.0 equiv) can be added as a solid or as a degassed aqueous solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation to afford the desired biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst Activity - Run a control reaction - Use a fresh catalyst source start->catalyst reagents Assess Reagent Quality - Purity of aryl iodide - Boronic acid decomposition (protodeboronation) catalyst->reagents Catalyst OK solution3 Screen alternative ligands (e.g., Buchwald ligands) catalyst->solution3 Catalyst inactive conditions Optimize Reaction Conditions - Increase temperature - Screen different bases/solvents reagents->conditions Reagents OK solution1 Use more stable boronic ester (e.g., pinacol) reagents->solution1 Boronic acid issue side_reactions Identify Side Products - Homocoupling of boronic acid? - Dehalogenation of aryl iodide? conditions->side_reactions Optimization Fails solution2 Ensure rigorous degassing and inert atmosphere side_reactions->solution2 Homocoupling observed

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

  • Low or No Conversion:

    • Inactive Catalyst: The Pd(0) species is susceptible to oxidation. Ensure proper degassing of solvents and maintenance of an inert atmosphere.[3] Consider using a fresh batch of catalyst or a more robust precatalyst.[10]

    • Decomposition of Boronic Acid: Protodeboronation, the cleavage of the C-B bond, is a common side reaction.[10] This can be mitigated by using a less nucleophilic base, anhydrous conditions, or by using more stable boronic esters like pinacol esters.[3]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: The formation of a biaryl derived from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[3] Rigorous exclusion of air is critical.

    • Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This can sometimes be suppressed by adjusting the solvent or base.[3]

Conclusion

The Suzuki-Miyaura reaction of aryl iodides is a powerful and versatile tool in the arsenal of the synthetic chemist. Its high reactivity and broad functional group tolerance have cemented its importance in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[12][13] By understanding the underlying mechanism, carefully selecting reagents, and employing a systematic approach to optimization and troubleshooting, researchers can effectively harness the power of this Nobel-winning transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • OUCI. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... [Link]

  • Thieme Connect. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparti. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]

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Application Notes and Protocols for the Synthesis of 4,4'-Disubstituted Biphenyls Utilizing 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4,4'-disubstituted biphenyls, a critical structural motif in medicinal chemistry and materials science.[1] We focus on the strategic use of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as a versatile starting material. This document provides an in-depth analysis of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Negishi couplings, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers in selecting and optimizing their synthetic strategies. The inclusion of the trans-4-propylcyclohexyl moiety is particularly relevant for the development of liquid crystals and other advanced materials.[2][3]

Introduction: The Significance of 4,4'-Disubstituted Biphenyls

The biphenyl scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its rigid, planar structure allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. Specifically, 4,4'-disubstituted biphenyls are of immense interest due to their linear geometry, which is a key characteristic for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[1][4]

The starting material, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, is a valuable building block for these syntheses. The trans-4-propylcyclohexyl group imparts desirable properties such as a broad nematic temperature range and high thermal stability in liquid crystals, while the iodo-substituent provides a reactive handle for various cross-coupling reactions.[5][2]

Strategic Overview of Synthetic Methodologies

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the formation of the C-C bond between two aryl groups to construct the biphenyl core.[6] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.[6][7]

This guide will focus on four primary palladium-catalyzed cross-coupling reactions for the synthesis of 4,4'-disubstituted biphenyls from 1-(trans-4-propylcyclohexyl)-4-iodobenzene:

  • Suzuki-Miyaura Coupling: Utilizes an organoboron reagent.[6][8]

  • Heck Coupling: Employs an alkene as the coupling partner.[6][9]

  • Stille Coupling: Involves an organotin reagent.[1][10]

  • Negishi Coupling: Uses an organozinc reagent.[1][11]

The choice of methodology often depends on the desired substituent on the second phenyl ring, functional group tolerance, and the availability of starting materials.

Comparative Analysis of Key Coupling Reactions

Reaction Coupling Partner Key Advantages Key Disadvantages Typical Catalyst Typical Base
Suzuki-Miyaura Boronic acid/esterMild conditions, commercially available reagents, non-toxic byproducts.[6]Base required, potential for protodeboronation.[6]Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃, K₃PO₄
Heck Alkene (e.g., styrene)Avoids pre-formation of organometallic reagents.[6]Generally limited to vinylarenes for biphenyl synthesis, higher temperatures often needed.[6]Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃
Stille OrganostannaneVery mild conditions, high functional group tolerance.[6][10]Toxicity and difficulty in removing tin byproducts.[1][12]Pd(PPh₃)₄, Pd₂(dba)₃Not always required
Negishi OrganozincHigh reactivity and selectivity, mild reaction conditions.[11][13]Moisture and air sensitivity of organozinc reagents.[14]Pd(PPh₃)₄, Ni(acac)₂Not always required

Detailed Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for the Negishi and Stille couplings.

  • Inert Atmosphere: Reactions involving organometallic reagents that are sensitive to air and moisture (organozinc and organotin compounds) should be performed under an inert atmosphere of nitrogen or argon.

  • Catalyst Handling: Palladium catalysts can be sensitive to air and should be handled accordingly.

  • Purification: Purification of the final biphenyl derivatives can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, heptane) or by column chromatography on silica gel.[15][16]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(trans-4-propylcyclohexyl)-4'-cyanobiphenyl.

Materials:

  • 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene, 4-cyanophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired 4-(trans-4-propylcyclohexyl)-4'-cyanobiphenyl.

Protocol 2: Heck Coupling

This protocol describes the synthesis of (E)-1-(4-(trans-4-propylcyclohexyl)phenyl)-2-phenylethene, a stilbene derivative.

Materials:

  • 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Triphenylphosphine (PPh₃) (0.02 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene and Pd(OAc)₂.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add DMF, styrene, triethylamine, and triphenylphosphine.

  • Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Mechanistic Insights and Visualizations

The catalytic cycles for the Suzuki-Miyaura, Heck, Stille, and Negishi couplings share common fundamental steps but differ in the nature of the organometallic coupling partner.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-X L₂ OxAdd->PdII Insertion Migratory Insertion (Alkene) PdII->Insertion Alkene PdII_Alkene R-CH₂-CH(Ar)-Pd(II)-X L₂ Insertion->PdII_Alkene BetaHydride β-Hydride Elimination PdII_Alkene->BetaHydride Product Ar-CH=CH-R BetaHydride->Product BaseRegen Base BetaHydride->BaseRegen HX BaseRegen->Pd0 Regeneration

Caption: Catalytic cycle of the Heck reaction.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh catalyst; ensure proper inert atmosphere.
Low reaction temperatureIncrease the reaction temperature.
Inefficient base (Suzuki)Try a stronger base like Cs₂CO₃ or K₃PO₄.
Formation of homocoupled byproducts Oxygen contaminationDegas the solvent and ensure a good inert atmosphere.
High catalyst loadingReduce the amount of palladium catalyst.
Protodeboronation (Suzuki) Presence of protic impuritiesUse anhydrous solvents and reagents.
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.
Difficulty in removing tin byproducts (Stille) Incomplete removal during workupPerform an aqueous KF or NH₄Cl wash; use specialized purification techniques.

Conclusion

The synthesis of 4,4'-disubstituted biphenyls using 1-(trans-4-propylcyclohexyl)-4-iodobenzene is a versatile and powerful approach for accessing a wide range of valuable compounds. The choice of the cross-coupling reaction—be it Suzuki-Miyaura, Heck, Stille, or Negishi—should be guided by the specific synthetic target, available resources, and desired functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully design and execute these important transformations, paving the way for new discoveries in drug development and materials science.

References

  • Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species.
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  • [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-. EvitaChem.
  • Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. Benchchem.
  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega.
  • Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI.
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. NIH.
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  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot this specific, yet widely applicable, cross-coupling reaction. Here, we synthesize fundamental mechanistic understanding with practical, field-proven insights to help you optimize your reaction yields and minimize impurities.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses the most frequent issues encountered during the Suzuki coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in a question-and-answer format.

Question 1: I am observing very low or no conversion of my starting material, 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. What are the likely causes and how can I resolve this?

Answer:

Low to no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can typically be traced back to one of several key areas: the catalyst system, the reaction conditions, or the quality of your reagents.

A. Inactive Catalyst System:

  • Cause: The active form of the catalyst is Palladium(0), which is generated in situ from a Pd(II) precatalyst or by using a Pd(0) source directly.[1][2] If your Pd(0) catalyst, such as Pd(PPh₃)₄, has been exposed to air, it may have oxidized, rendering it inactive.[3] Similarly, if using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) may be inefficient under your current conditions.[1][4]

  • Solution:

    • Use High-Quality Catalyst: Always use fresh, high-quality palladium catalysts. For air-sensitive catalysts like Pd(PPh₃)₄, ensure it is stored under an inert atmosphere.[3]

    • Optimize Catalyst and Ligand: For a sterically hindered substrate like 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, a more robust catalyst system may be required. Consider using a pre-formed Pd(0) catalyst or a more efficient ligand that promotes the formation of the active catalytic species. Buchwald-type ligands, for instance, are known to be effective for challenging couplings.[5][6]

B. Suboptimal Reaction Conditions:

  • Cause: The Suzuki coupling is sensitive to temperature, solvent, and the choice of base.[7][8][9] Aryl iodides are generally very reactive; however, inefficient coupling at lower temperatures has been observed with some catalyst systems.[10] The base is crucial for activating the boronic acid for transmetalation.[11]

  • Solution:

    • Temperature: Gradually increase the reaction temperature. While many Suzuki couplings proceed at room temperature, others may require heating to 60-100 °C to achieve a reasonable reaction rate.[12][13]

    • Solvent and Base Combination: The choice of solvent and base is interdependent. A common combination is a mixture of an organic solvent (like toluene, dioxane, or THF) with an aqueous solution of a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄).[8][14] For your specific substrate, a solvent system like toluene/ethanol/water can be effective.[15]

    • Degassing: Oxygen can deactivate the palladium catalyst.[16] It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[3][15]

C. Poor Reagent Quality:

  • Cause: The purity of your reagents, especially the boronic acid, is paramount. Boronic acids can undergo decomposition or protodeboronation, particularly if they are not stored correctly.[17][18]

  • Solution:

    • Verify Reagent Purity: Use freshly purchased or purified reagents. The purity of the boronic acid can significantly impact the reaction's success.[19]

    • Use Stoichiometric Amounts: Ensure you are using the correct stoichiometry. Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is used.[15]

Below is a decision tree to guide your troubleshooting process for low or no product formation:

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Low or No Product Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="Are Reagents of High Quality?", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CheckCatalyst; Start -> CheckConditions; Start -> CheckReagents;

// Catalyst Path Catalyst_UseFresh [label="Use Fresh/High-Quality Catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_ChangeLigand [label="Consider a More Robust Ligand\n(e.g., Buchwald type)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCatalyst -- "If Pd(0) may be oxidized or\nPd(II) reduction is inefficient" --> Catalyst_UseFresh; CheckCatalyst -- "If substrate is sterically hindered" --> Catalyst_ChangeLigand;

// Conditions Path Conditions_IncreaseTemp [label="Increase Reaction Temperature\n(e.g., to 80-100°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conditions_ChangeSolventBase [label="Optimize Solvent/Base Combination\n(e.g., Toluene/Water with K3PO4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conditions_Degas [label="Ensure Thorough Degassing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConditions -- "If reaction is sluggish" --> Conditions_IncreaseTemp; CheckConditions -- "If current system is ineffective" --> Conditions_ChangeSolventBase; CheckConditions -- "If catalyst deactivation is suspected" --> Conditions_Degas;

// Reagents Path Reagents_VerifyPurity [label="Use Fresh/Purified Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents_CheckStoichiometry [label="Verify Stoichiometry\n(slight excess of boronic acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckReagents -- "If boronic acid may be degraded" --> Reagents_VerifyPurity; CheckReagents -- "If unsure about amounts" --> Reagents_CheckStoichiometry; }

Troubleshooting Decision Tree for Low Yield.

Question 2: My reaction is producing a significant amount of a biaryl byproduct derived from the boronic acid (homocoupling). How can I minimize this?

Answer:

The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki couplings.[20] This side reaction reduces the yield of your desired product and complicates purification.

  • Cause: Homocoupling is often promoted by the presence of oxygen and can occur when a Pd(II) species is present without an aryl/vinyl/alkyl ligand.[1][16] This can happen if a Pd(II) precatalyst is used and its reduction to Pd(0) is not efficient, or if the reaction mixture is not properly degassed.[1]

  • Solution:

    • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough exclusion of oxygen from the reaction mixture.[16] This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for an extended period (15-30 minutes) before adding the catalyst.[15]

    • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling, provided it is handled under inert conditions to prevent oxidation.

    • Optimize Catalyst and Ligand: Certain ligands can suppress homocoupling. For sterically hindered substrates, using a ligand like SPhos has been shown to improve the yield of the desired cross-coupled product.[21]

    • Control Reaction Temperature: In some cases, running the reaction at a lower temperature can minimize side reactions, although this needs to be balanced with achieving a reasonable reaction rate.

Question 3: I am observing byproducts that correspond to the dehalogenated starting material (1-(Trans-4-propylcyclohexyl)benzene) and/or the protonated boronic acid. What causes these side reactions?

Answer:

Dehalogenation of the aryl halide and protodeboronation of the boronic acid are two other common side reactions that consume your starting materials.[1][17]

  • Dehalogenation:

    • Cause: After the oxidative addition step, the palladium complex can sometimes react with a proton source in the reaction mixture (often from the solvent or base) to form a hydride ligand. Reductive elimination of the aryl group and the hydride leads to the dehalogenated product.[1]

    • Solution: Ensure your solvent is anhydrous if the protocol calls for it, and consider your choice of base. Sometimes, using a non-hydroxide base can mitigate this issue.

  • Protodeboronation:

    • Cause: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[17] This is often promoted by aqueous basic conditions and can be a significant issue with certain boronic acids.[18][22]

    • Solution:

      • Minimize Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Use the minimum amount of water required for the base to be effective.

      • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[23]

      • Choice of Base: Weaker bases are sometimes less likely to promote protodeboronation. However, the base must be strong enough to facilitate the transmetalation step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene to form a Pd(II) complex.[2][12][24]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[2][12][24]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][12][24]

graph Suzuki_Cycle { graph [overlap=false, splines=true, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes for the cycle Pd0 [label="Pd(0)L_n\n(Active Catalyst)", shape=Mcircle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)L_n-I", shape=box]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Diaryl [label="Ar-Pd(II)L_n-R'", shape=box]; RedElim [label="Reductive\nElimination", shape=plaintext];

// Nodes for reactants and products ArylIodide [label="Ar-I\n(1-(Trans-4-propylcyclohexyl)-4-iodobenzene)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OH)₂\n+ Base", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'\n(Product)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the cycle Pd0 -> PdII_Aryl [label=" "]; PdII_Aryl -> PdII_Diaryl [label=" "]; PdII_Diaryl -> Pd0 [label=" "];

// Edges for reactants and products ArylIodide -> OxAdd; OxAdd -> PdII_Aryl; BoronicAcid -> Transmetalation; Transmetalation -> PdII_Diaryl; RedElim -> Product; PdII_Diaryl -> RedElim;

// Positioning nodes {rank=same; OxAdd; Transmetalation; RedElim;} }

The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Q2: Which palladium catalyst and ligand combination is best for the coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene?

For a substrate with some steric bulk like this one, a robust catalyst system is recommended. While Pd(PPh₃)₄ is a classic choice, more modern and efficient systems often provide better yields.[11] Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand.[11][25] Buchwald ligands (e.g., SPhos, XPhos) are particularly effective for coupling sterically hindered substrates.[5][21]

Q3: How do I choose the optimal base and solvent?

The choice of base and solvent is crucial and often determined empirically.[7][26]

  • Bases: Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[14] Stronger bases like NaOH can also be used, but may promote side reactions.[22] The base's role is to activate the boronic acid to form a more nucleophilic boronate species.[11]

  • Solvents: A variety of solvents can be used, often in combination with water to dissolve the inorganic base.[8] Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[8][12] The solvent system must be able to dissolve both the organic starting materials and, to some extent, the base. A biphasic system is common and often beneficial.[8]

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to observe the consumption of the starting materials and the formation of the product over time.

Experimental Protocols

Standard Protocol

This protocol provides a general starting point for the Suzuki coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

ReagentMolar Eq.Amount (for 1 mmol scale)
1-(Trans-4-propylcyclohexyl)-4-iodobenzene1.0328 mg
Arylboronic Acid1.21.2 mmol
Pd(PPh₃)₄0.0558 mg
K₂CO₃2.0276 mg
Toluene-8 mL
Water-2 mL

Procedure:

  • To a round-bottom flask, add 1-(Trans-4-propylcyclohexyl)-4-iodobenzene and the arylboronic acid.

  • Add the toluene and water, followed by the potassium carbonate.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

Optimized Protocol for Higher Yield

This protocol uses a more robust catalyst system that can be beneficial for sterically hindered substrates.

ReagentMolar Eq.Amount (for 1 mmol scale)
1-(Trans-4-propylcyclohexyl)-4-iodobenzene1.0328 mg
Arylboronic acid pinacol ester1.51.5 mmol
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₃PO₄3.0637 mg
1,4-Dioxane-8 mL
Water-2 mL

Procedure:

  • In a reaction vessel, combine 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, the arylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress.

  • Follow the workup and purification procedure as described in the standard protocol.[21][27]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Available from: [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • NIH. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Available from: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]

  • ACS Publications. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). Available from: [Link]

  • ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. (2025). Available from: [Link]

  • Reddit. Problems with Suzuki coupling : r/Chempros. (2025). Available from: [Link]

  • Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling... Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]

  • RSC Publishing. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). Available from: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • ResearchGate. Optimization of the model Suzuki coupling reaction between iodobenzene... Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Available from: [Link]

Sources

Technical Support Center: Purification of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3). Moving beyond simple protocols, this document explains the causality behind experimental choices, offering robust troubleshooting strategies and frequently asked questions to ensure the successful isolation of this critical synthetic intermediate.

Compound Overview and Impurity Profile

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a white solid organic compound with a molecular weight of 328.24 g/mol .[1][2] It is a key intermediate in the synthesis of liquid crystals and other advanced organic materials. Its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis, which is often achieved via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

Understanding the potential side reactions is critical for devising an effective purification strategy.

Common Synthesis-Related Impurities:

  • Homo-coupled Byproducts: Formation of 4,4'-bis(trans-4-propylcyclohexyl)-1,1'-biphenyl from the organoboron reagent or 4,4'-diiodobiphenyl from the aryl iodide.[5]

  • Dehalogenated Starting Material: Reduction of the C-I bond, leading to the formation of 1-(trans-4-propylcyclohexyl)benzene.[3]

  • Protonolysis Byproduct: Cleavage of the carbon-boron bond in the starting material, resulting in propylcyclohexane.[5]

  • Unreacted Starting Materials: Residual 1,4-diiodobenzene or the corresponding boronic acid/ester.

  • Cis-Isomer: The presence of the cis-isomer of 1-(4-propylcyclohexyl)-4-iodobenzene, which can be difficult to separate due to similar polarity.

  • Residual Catalyst: Traces of the palladium catalyst used in the coupling reaction.[5]

Property Value Source(s)
CAS Number 111158-11-3[1][6]
Molecular Formula C₁₅H₂₁I[1][2]
Molecular Weight 328.24 g/mol
Physical Description White powder or solid[1][2]
Boiling Point ~349 °C[2][6]
Density ~1.330 g/cm³[2][6]

Purification Method Selection: FAQs

This section helps you choose the most appropriate purification strategy based on your specific experimental outcome.

Q: My crude product is a solid and looks relatively clean by eye. Can I just recrystallize it?

A: Possibly, but you must first assess its purity. Dissolve a small amount of the crude material in a suitable solvent (like dichloromethane or ethyl acetate) and run a Thin Layer Chromatography (TLC) plate. If you see one major spot with only minor impurities close to the baseline or solvent front, recrystallization is a good option. If multiple spots of significant intensity are visible, column chromatography is necessary.

Q: What is the best general-purpose purification method for this compound?

A: Flash column chromatography is the most robust and widely applicable method for purifying 1-(trans-4-propylcyclohexyl)-4-iodobenzene, especially when dealing with a mixture of byproducts with varying polarities.[7] It offers superior separation power compared to recrystallization.

Q: I have a large-scale reaction (>20 g). Is column chromatography still practical?

A: Yes, but it requires a large column and significant solvent volumes. For large scales, it is often more efficient to perform an initial purification by recrystallization to remove the bulk of impurities, and then subject the resulting material to column chromatography for final polishing, if necessary. This two-step approach can save considerable time and resources.

Purification Workflow Figure 1. Purification Method Selection Workflow start Crude Product (Post-Workup) purity_check Assess Purity (TLC / Crude ¹H NMR) start->purity_check decision Purity >90%? purity_check->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Flash Column Chromatography decision->chromatography No final_product Pure Product recrystallize->final_product reassess Reassess Purity chromatography->reassess reassess->final_product

Caption: Purification method selection workflow.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating the target compound from both more polar and less polar impurities.

1. Stability Test (Crucial First Step):

  • Before committing your entire batch, test the stability of your compound on silica gel.
  • Spot your crude material on a TLC plate.
  • Place a small amount of silica gel directly on top of the spot.
  • Leave it for 15-20 minutes, then elute the plate as usual.
  • If you observe new spots or significant streaking originating from the baseline, your compound may be degrading on silica. Consider using deactivated silica (by adding 1-2% triethylamine to your eluent) or an alternative stationary phase like alumina.[7]

2. Choosing the Eluent System:

  • The target compound is non-polar. Start with 100% hexanes or heptane as the eluent.
  • Use TLC to find a solvent system that gives your product an Rf value of 0.25-0.35 . This provides the best balance between separation and elution time.
  • Gradually increase polarity by adding a co-solvent. Good starting points for co-solvents are ethyl acetate or dichloromethane.
  • Recommended Starting Systems:
  • Hexanes/Ethyl Acetate (e.g., 99:1 to 95:5)
  • Hexanes/Dichloromethane (e.g., 98:2 to 90:10)

3. Column Packing and Loading:

  • Slurry Method (Recommended): Prepare a slurry of silica gel in your starting eluent. Pour it into the column and use gentle pressure to pack a uniform bed.
  • Sample Loading: For the best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your packed column.[7]

4. Elution and Fraction Collection:

  • Begin elution with your determined starting solvent system.
  • Collect fractions and monitor the elution process using TLC.
  • Combine fractions containing the pure product, and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization

This method is effective for removing small amounts of impurities from a solid product that is already >90% pure.[8]

1. Choosing the Solvent:

  • The ideal solvent is one in which your compound has low solubility at room temperature but high solubility when hot.[8][9]
  • Test small batches in different solvents. Good candidates for this compound include:
  • Single Solvents: Ethanol, Isopropanol, Heptane.
  • Solvent Pairs: Hexanes/Acetone, Hexanes/Ethyl Acetate.[9]
  • Procedure for Testing: Place a small amount of crude solid in a test tube. Add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves when hot, it's a good candidate. Allow it to cool slowly to see if crystals form.[8]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of boiling solvent required to fully dissolve the solid.[10] Add the solvent in small portions, allowing the solution to return to a boil between additions.
  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
  • If crystallization is slow, you can gently scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product to initiate the process.[8]
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a Q&A format.

Issues During Column Chromatography

Q: My compound won't elute from the column, even with a more polar solvent system. What's happening?

A: There are several possibilities:

  • Compound Decomposition: Your compound may be unstable on silica gel, as discussed in the stability test (Protocol 1, Step 1).[7] If you skipped this step, your product may have decomposed into very polar baseline material.

  • Incorrect Solvent Choice: You may have accidentally used the wrong solvent bottles. Double-check that your eluent composition is what you intended.[7]

  • Insufficient Polarity: While unlikely for this non-polar compound, you may need to increase the eluent polarity further. Try a gradient elution up to 20-30% ethyl acetate in hexanes.

Q: My compound eluted much faster than expected and is mixed with impurities. Why?

A: This is likely due to column cracking or channeling. This happens when the silica bed is not packed uniformly. Air bubbles, rapid changes in solvent polarity, or heat from the reaction of the solvent with silica can cause cracks. The only solution is to repack the column carefully. Using the slurry packing method and ensuring your column is perfectly vertical can help prevent this.

Q: I see "ghost peaks" in my later fractions after the main product has eluted. What are they?

A: Ghost peaks are often caused by impurities from a previous run or from contaminated solvents. Ensure your glassware is scrupulously clean and always use high-purity, HPLC-grade solvents. Filtering your sample before injection can also help remove particulates that might slowly bleed impurities.[11]

Troubleshooting Flowchart Figure 2. Troubleshooting: Poor Separation in Chromatography start Problem: Poor Separation or Overlapping Fractions check_rf Was product Rf 0.25-0.35 on TLC? start->check_rf check_loading Was sample loaded correctly (dry load)? check_rf->check_loading Yes solution_rf Solution: Re-optimize eluent system using TLC. check_rf->solution_rf No check_column Is the column bed uniform (no cracks)? check_loading->check_column Yes solution_loading Solution: Reload sample using the dry-loading method. check_loading->solution_loading No solution_column Solution: Repack the column carefully using slurry method. check_column->solution_column No end_node Re-run Column check_column->end_node Yes solution_rf->end_node solution_loading->end_node solution_column->end_node

Caption: Troubleshooting poor separation in column chromatography.

Problems with Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble (e.g., a little acetone if you are using hexanes) to lower the solution's saturation point. Allow it to cool much more slowly, perhaps by insulating the flask.

Q: No crystals are forming, even after cooling in an ice bath.

A: This usually means your solution is not supersaturated.

  • Too Much Solvent: You may have added too much solvent initially. Gently boil off some of the solvent to concentrate the solution, then attempt to cool it again.

  • Nucleation Failure: The crystallization process requires a nucleation site to begin. Try scratching the inner wall of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[8]

Q: The recovery from recrystallization is very low. How can I improve it?

A: Low recovery can be due to several factors:

  • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor. Use the absolute minimum amount of boiling solvent.

  • Incomplete crystallization: Ensure you allow sufficient time for cooling, both at room temperature and in an ice bath.

  • Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to minimize re-dissolving your product.

Purity Confirmation and Storage

Q: How do I confirm the purity of my final product?

A: A combination of techniques is best:

  • ¹H NMR Spectroscopy: This is the most powerful tool. A pure sample of 1-(trans-4-propylcyclohexyl)-4-iodobenzene should show clean, well-resolved peaks corresponding to the aromatic, cyclohexyl, and propyl protons, with correct integration values. The absence of signals from expected impurities is a strong indicator of purity.[12] The two aromatic protons adjacent to the iodine will appear as a doublet around 7.5-7.7 ppm, and the other two will be a doublet around 7.0-7.2 ppm.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good sign of purity.

  • Melting Point: A sharp melting point that does not vary by more than 1-2 °C indicates high purity. Compare your experimental value to the literature value.

Q: What are the best storage conditions for the purified compound?

A: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene is stable under normal conditions.[2] However, like many aryl iodides, it can be sensitive to light and air over long periods, potentially leading to slight discoloration. For long-term storage, keep it in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry place.[2]

References

  • BuyersGuideChem. (n.d.). 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene: Properties and Handling.
  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemicalBook. (n.d.). 1,4-Diiodobenzene synthesis.
  • BuyersGuideChem. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Sigma-Aldrich. (n.d.). 1-(trans-4-Propylcyclohexyl)-4-iodobenzene.
  • BLDpharm. (n.d.). 111158-11-3|1-(trans-4-Propylcyclohexyl)-4-iodobenzene.
  • Wikipedia. (n.d.). Iodobenzene.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Hexazine. (2022, April 30). How to make IODOBENZENE [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Professor Dave Explains. (2020, January 10).
  • CUNY Baruch College. (n.d.). Purification by Recrystallization.
  • BuyersGuideChem. (n.d.). 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • SciSpace. (2016, September 15). Photo-induced iodination of aryl halides under very mild conditions.
  • ACS Publications. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Chemrio. (n.d.). 1-iodobenzene; 4-iodo-1-(trans-4-propylcyclohexyl)benzene.
  • ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
  • ChemicalBook. (n.d.). 80944-44-1(1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene) Product Description.
  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • Phenomenex. (n.d.). Search for Chromatography Products and Columns.
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube.
  • ChemicalBook. (n.d.). 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene(589-87-7) 1H NMR spectrum.
  • JHECHEM CO LTD. (n.d.). Buy 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE.
  • PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.
  • LillOA. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.
  • Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

Sources

Technical Support Center: Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other experimental challenges. The following information is curated to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

I. Overview of the Synthetic Pathway

The synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is typically a two-stage process. The first stage involves the synthesis of the precursor, 4-propylcyclohexylbenzene, commonly via a Friedel-Crafts alkylation or acylation-reduction sequence. The second stage is the regioselective iodination of this precursor. Each stage presents unique challenges and potential for side reactions that can impact the yield and purity of the final product.

II. Troubleshooting Guide: Stage 1 - Synthesis of 4-Propylcyclohexylbenzene

This stage is critical for establishing the correct carbon skeleton and stereochemistry of the final product. The most common route is the Friedel-Crafts reaction, which, while powerful, is prone to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation is giving me a mixture of products with low yield of the desired 4-propylcyclohexylbenzene. What's going on?

A1: This is a common issue in Friedel-Crafts alkylation and can be attributed to two main side reactions: polyalkylation and carbocation rearrangement.

  • Polyalkylation: The propylcyclohexyl group is an activating group, making the product more reactive than the starting benzene. This leads to the addition of multiple propylcyclohexyl groups to the benzene ring.

  • Carbocation Rearrangement: If you are using an alkylating agent like 1-chloro-4-propylcyclohexane, the initial primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to isomeric products.

Q2: How can I prevent polyalkylation?

A2: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent. This statistical approach increases the probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.

Q3: How can I avoid carbocation rearrangements and ensure the formation of the linear propylcyclohexyl substituent?

A3: To circumvent carbocation rearrangements, a Friedel-Crafts acylation followed by a reduction is the recommended pathway. The acylium ion intermediate in the acylation step is resonance-stabilized and does not undergo rearrangement.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

  • Acylation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 3-(4-propylcyclohexyl)propanoyl chloride (1.0 eq.) to the stirred suspension.

    • After the addition, add benzene (excess, e.g., 10 eq.) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

    • Extract the product with an organic solvent, wash with bicarbonate solution and brine, dry, and concentrate.

  • Clemmensen Reduction:

    • To the crude ketone from the previous step, add amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the ketone is consumed (monitor by TLC).

    • After cooling, extract the product, wash, dry, and purify by distillation or chromatography.

Q4: I'm concerned about the stereochemistry. How do I ensure I have the trans isomer?

A4: The stereochemistry of the final product is determined by the starting material. It is crucial to start with the trans-isomer of your propylcyclohexyl-containing reagent. While Friedel-Crafts reactions are not expected to cause significant isomerization of the cyclohexane ring, it is good practice to analyze the stereochemistry of your precursor. If a mixture of cis and trans isomers is present in the precursor, separation is often necessary. This can be challenging due to their similar physical properties, but techniques like fractional distillation, crystallization, or preparative chromatography can be employed.[1][2]

III. Troubleshooting Guide: Stage 2 - Iodination of 4-Propylcyclohexylbenzene

The second stage involves the introduction of an iodine atom at the 4-position of the benzene ring. The key challenges here are achieving mono-iodination and ensuring the correct regioselectivity.

Frequently Asked Questions (FAQs)

Q5: My iodination reaction is producing di- and tri-iodinated products. How can I improve the selectivity for mono-iodination?

A5: The propylcyclohexyl group is an ortho-, para-directing and activating group. This activation can lead to over-iodination. To favor mono-iodination:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent.

  • Mild Reaction Conditions: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

  • Choice of Iodinating Agent: Use a milder iodinating agent. A common and effective system is iodine in the presence of an oxidizing agent like periodic acid (HIO₄) or silver sulfate (Ag₂SO₄). N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid can also provide good selectivity for mono-iodination.

Experimental Protocol: Regioselective Iodination

  • To a solution of 4-propylcyclohexylbenzene (1.0 eq.) in a suitable solvent (e.g., a mixture of acetic acid and carbon tetrachloride) in a flask protected from light, add iodine (I₂, 0.5 eq.) and periodic acid dihydrate (H₅IO₆, 0.4 eq.).

  • Heat the mixture at a controlled temperature (e.g., 70-80 °C) with stirring for a few hours. Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of sodium bisulfite to quench the excess iodine.

  • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Q6: How can I be sure the iodine has added to the desired para-position?

A6: The propylcyclohexyl group is sterically bulky, which will strongly favor the substitution at the less hindered para-position over the ortho-positions. The identity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of the para-substituted product will show a characteristic AA'BB' splitting pattern for the aromatic protons.

Q7: I am observing some colored impurities in my final product. What could they be and how can I remove them?

A7: Colored impurities are often due to residual iodine or the formation of charge-transfer complexes. Washing the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will remove any unreacted iodine. If the color persists, it may be due to other side products, and purification by column chromatography or recrystallization is recommended.

IV. Visualization & Data

Reaction Pathway and Side Reactions

cluster_0 Stage 1: Synthesis of Precursor cluster_1 Stage 2: Iodination Benzene Benzene 4-Propylcyclohexylbenzene 4-Propylcyclohexylbenzene Benzene->4-Propylcyclohexylbenzene Friedel-Crafts Alkylation Propylcyclohexyl Halide Propylcyclohexyl Halide Propylcyclohexyl Halide->4-Propylcyclohexylbenzene Isomeric Products Isomeric Products Propylcyclohexyl Halide->Isomeric Products Carbocation Rearrangement AlCl3 AlCl3 AlCl3->4-Propylcyclohexylbenzene Polyalkylated Products Polyalkylated Products 4-Propylcyclohexylbenzene->Polyalkylated Products Side Reaction Precursor 4-Propylcyclohexylbenzene Final_Product 1-(Trans-4-propylcyclohexyl)- 4-iodobenzene Precursor->Final_Product Electrophilic Aromatic Substitution Ortho-isomer Ortho-isomer Precursor->Ortho-isomer Minor Side Reaction Iodinating Agent Iodinating Agent Iodinating Agent->Final_Product Polyiodinated Products Polyiodinated Products Final_Product->Polyiodinated Products Side Reaction

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

Start Start Low_Yield_Impure_Product Low Yield / Impure Product Start->Low_Yield_Impure_Product Analyze_Crude_Product Analyze Crude Product (TLC, GC-MS, NMR) Low_Yield_Impure_Product->Analyze_Crude_Product Identify_Stage Identify Problematic Stage Analyze_Crude_Product->Identify_Stage Stage1_Issues Stage 1: Precursor Synthesis Identify_Stage->Stage1_Issues Precursor Impurities Stage2_Issues Stage 2: Iodination Identify_Stage->Stage2_Issues Iodination Impurities Polyalkylation Polyalkylation? Stage1_Issues->Polyalkylation Rearrangement Rearrangement? Stage1_Issues->Rearrangement Polyiodination Polyiodination? Stage2_Issues->Polyiodination Regioselectivity Wrong Regioisomer? Stage2_Issues->Regioselectivity Polyalkylation->Rearrangement No Use_Excess_Benzene Use Excess Benzene Polyalkylation->Use_Excess_Benzene Yes Acylation_Reduction Use Acylation-Reduction Rearrangement->Acylation_Reduction Yes End End Rearrangement->End No Polyiodination->Regioselectivity No Control_Stoichiometry Control Stoichiometry & Lower Temperature Polyiodination->Control_Stoichiometry Yes Confirm_Structure Confirm Structure with NMR Regioselectivity->Confirm_Structure Yes Regioselectivity->End No Use_Excess_Benzene->End Acylation_Reduction->End Control_Stoichiometry->End Confirm_Structure->End

Caption: A workflow for troubleshooting the synthesis.

Data Summary: Common Issues and Solutions
Problem Potential Cause Recommended Solution Analytical Confirmation
Low yield in Stage 1 PolyalkylationUse a large excess of benzene.GC-MS showing higher molecular weight peaks.
Carbocation rearrangementUse Friedel-Crafts acylation followed by reduction.¹H and ¹³C NMR showing unexpected splitting patterns.
Mixture of cis/trans isomers Isomerization during reaction or impure starting material.Use pure trans starting material; separate isomers by chromatography or crystallization.¹H NMR, GC-MS.
Low yield in Stage 2 PolyiodinationControl stoichiometry of iodinating agent; use milder conditions.Mass spectrometry showing peaks for di- and tri-iodinated products.
Incomplete reactionIncrease reaction time or temperature; check activity of oxidizing agent.TLC or GC-MS showing unreacted starting material.
Colored final product Residual iodineWash with sodium thiosulfate solution.Visual inspection.
Other impuritiesPurify by column chromatography or recrystallization.TLC showing multiple spots; NMR with impurity peaks.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (1958). Separation of cis and trans isomers. Retrieved from

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (1975). Separation and purification of cis and trans isomers. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization and troubleshooting of palladium-catalyzed cross-coupling reactions involving 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring robust and reproducible results. Our approach is rooted in mechanistic understanding and field-proven insights to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective type of cross-coupling reaction for a sterically hindered aryl iodide like 1-(trans-4-propylcyclohexyl)-4-iodobenzene?

A1: The Suzuki-Miyaura coupling is overwhelmingly the preferred method for this type of substrate.[1][2] Its advantages include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally non-toxic and thermally stable.[1] The byproducts are also easily removed, simplifying purification.[1]

Q2: How do I select the optimal palladium catalyst system (precatalyst and ligand) for this reaction?

A2: The choice of the catalyst system is critical. For an aryl iodide, which is a relatively reactive electrophile, a good starting point is a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[3][4] For sterically demanding substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly enhance reaction rates and yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5]

Q3: What is the function of the base in a Suzuki-Miyaura coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][6] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5][7][8] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[6] The choice of base can also influence the reaction rate and the prevalence of side reactions.[9]

Q4: I'm observing significant homocoupling of my boronic acid reagent. What is the cause, and how can I minimize it?

A4: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a biaryl byproduct.[2][10] This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to this undesired pathway.[2] To minimize homocoupling, ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[3][11] Using a slight excess of the aryl halide can also disfavor this side reaction.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the palladium-catalyzed coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frequent challenges. A systematic investigation of the reaction parameters is the most effective troubleshooting strategy.

Initial Troubleshooting Workflow

G A Low/No Yield B Verify Reagent Quality & Stoichiometry A->B Start Here C Ensure Inert Atmosphere B->C Reagents OK D Optimize Reaction Temperature C->D Atmosphere OK E Screen Different Bases D->E Temperature Optimized F Screen Different Ligands/Catalysts E->F Base Optimized G Consider a Different Solvent System F->G Ligand/Catalyst Optimized H Successful Reaction G->H Solvent Optimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Aryl Iodide: Ensure the purity of your 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[11] It is advisable to use fresh or properly stored boronic acid. Using a more stable boronic ester derivative, such as a pinacol ester, can often mitigate this issue.[11]

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is commonly used.

  • Ensure a Rigorously Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[11] Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation through the formation of palladium oxides or palladium black.[11][12]

    • Protocol: Degas your solvent by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction vessel under a positive pressure of inert gas.

  • Optimize Reaction Temperature:

    • While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions.[13]

    • Protocol: Start with a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, incrementally increase the temperature.

  • Screen Different Bases and Solvents:

    • The choice of base and solvent can have a profound impact on the reaction outcome.[14][15][16] A common starting point is a mixture of an organic solvent like dioxane, THF, or toluene with an aqueous solution of the base.[2]

    • The solvent can influence catalyst stability and reactivity.[15][17] For instance, polar aprotic solvents can sometimes alter the selectivity in complex couplings.[14]

Data Presentation: Screening of Reaction Components

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10012>95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1008>95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)10024~75

Note: Yields are illustrative and highly dependent on the specific boronic acid coupling partner.

Problem 2: Significant Formation of Dehalogenated Starting Material

The reduction of the aryl iodide to the corresponding arene is a common side reaction.[2]

Potential Causes and Solutions:

  • Hydride Source: The hydride source can be impurities in the reagents or solvents. After oxidative addition, the Ar-Pd-I complex can react with a hydride, leading to reductive elimination of the dehalogenated product.[2]

  • Solution: Ensure the use of high-purity, anhydrous solvents. Certain bases or additives can also promote this pathway. If dehalogenation is a persistent issue, consider screening alternative bases.

Problem 3: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of palladium black is a visual indicator of catalyst deactivation and leads to a cessation of the catalytic cycle.[12]

Catalyst Deactivation Pathways

G cluster_0 Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)-I(L_n) A->B Oxidative Addition D Catalyst Deactivation A->D C Ar-Pd(II)-R(L_n) B->C Transmetalation C->A Reductive Elimination E Palladium Black (Inactive Pd(0) aggregates) D->E Aggregation F Oxidative Degradation D->F Presence of O₂

Caption: The catalytic cycle and pathways leading to catalyst deactivation.

Mitigation Strategies:

  • Ligand Choice: Bulky phosphine ligands not only enhance reactivity but also stabilize the palladium nanoparticles, preventing their aggregation into inactive palladium black.[5]

  • Concentration: Running reactions at very high concentrations can sometimes promote catalyst aggregation. Ensure adequate solvent volume.

  • Temperature Control: As mentioned, excessive heat can accelerate catalyst decomposition.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.[18]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[19][20][21][22]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[10][23]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. (2025). BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(9).
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. (2025). BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. (n.d.). BenchChem.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • SUZUKI REACTION MONITORING. (n.d.). Advion.
  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... (n.d.). ResearchGate.
  • The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). American Chemical Society.
  • Optimization table for the Suzuki-Miyaura cross-coupling reactions a. (n.d.). ResearchGate.
  • Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling. (2025). BenchChem.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications.
  • Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005). Journal of Organic Chemistry.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Visible-Light-Promoted Palladium-Catalyzed Cross-Coupling of Iodocarboranes with Disulfides and Phenylselenyl Chloride. (2023). ResearchGate.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers.
  • Ligand Selection for Cross-Coupling of 1-Bromo-4-propylsulfanylbenzene: Application Notes and Protocols. (n.d.). BenchChem.

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Technical Support Center: Recrystallization of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3). This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals to overcome common challenges associated with the recrystallization of this important chemical intermediate. As a key precursor in the synthesis of liquid crystals and other advanced materials, achieving high purity is paramount.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory.

Part 1: FAQs - First Principles & Experimental Planning

This section addresses fundamental questions regarding the compound's properties and the strategic planning required for a successful recrystallization.

Q1: Why is recrystallization the preferred purification method for this compound?

Recrystallization is an exceptionally powerful technique for purifying solid organic compounds and is particularly well-suited for materials like 1-(trans-4-propylcyclohexyl)-4-iodobenzene, which are typically solids at room temperature.[3][4] The principle of recrystallization hinges on the differential solubility of the desired compound versus its impurities in a selected solvent at varying temperatures.[1] For liquid crystal precursors, even minute impurities can disrupt the formation of mesophases, degrading electro-optical performance.[1] Recrystallization effectively removes these impurities by allowing the target molecule to selectively crystallize out of a saturated solution upon cooling, leaving impurities behind in the solvent (mother liquor).[5] It is often more scalable and cost-effective than chromatographic methods for final purification stages.

Q2: What are the key physical properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene that I should consider?

Understanding the physicochemical properties of the compound is the first step in designing a robust purification protocol. The non-polar nature of the propylcyclohexyl and iodobenzene moieties is the most critical factor influencing solvent selection.

PropertyValueSourceSignificance for Recrystallization
CAS Number 111158-11-3[3][6]Unique identifier for ensuring correct material.
Molecular Formula C₁₅H₂₁I[3][6]Indicates a significant hydrocarbon character.
Molecular Weight ~328.23 g/mol [3][4]Useful for calculating molar quantities.
Physical Form White Powder / Solid[3][4][6]Confirms that recrystallization is an appropriate technique.
Boiling Point ~349 °C[3][4][6]High boiling point indicates low volatility.
Structure Aromatic iodobenzene ring linked to a saturated propylcyclohexyl group.N/AHighly non-polar, suggesting solubility in non-polar organic solvents.
Q3: How do I select the optimal solvent or solvent system?

Solvent selection is the most critical variable in recrystallization. The ideal solvent should exhibit:

  • High solvency for the compound at elevated temperatures.

  • Low solvency for the compound at low temperatures.

  • A boiling point below the melting point of the compound to prevent "oiling out."

  • Inertness (it should not react with the compound).

  • Volatility, to be easily removed from the purified crystals.

Given the non-polar structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, start with non-polar solvents. A solvent pairing approach is often effective.[7][8]

Solvent SystemTypeRationale & Approach
Hexanes or Heptane Single SolventA good first choice. The compound is likely to be highly soluble when hot and poorly soluble when cold. Prone to "oiling out" if cooled too rapidly.[8]
Ethanol or Isopropanol Single SolventMay be effective. As moderately polar solvents, they might provide a steep solubility curve.
Hexane / Ethyl Acetate Mixed SolventA powerful combination. Dissolve the compound in a minimum amount of hot ethyl acetate (the "good" solvent) and slowly add hot hexane (the "poor" solvent) until the solution becomes faintly turbid. Add a drop of hot ethyl acetate to clarify and then allow to cool.[8]
Toluene / Hexane Mixed SolventAnother excellent choice for non-polar compounds. Dissolve in minimal hot toluene and titrate with hot hexane to induce crystallization upon cooling.
Part 2: Standard Recrystallization Protocol

This protocol provides a detailed, step-by-step methodology. The process is designed to be self-validating by incorporating checks for purity and yield.

Step-by-Step Methodology
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., Heptane or a Hexane/Ethyl Acetate mixture).

  • Dissolution:

    • Place the crude 1-(trans-4-propylcyclohexyl)-4-iodobenzene in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a few boiling chips.

    • On a hot plate in a fume hood, add the chosen solvent portion-wise while heating and stirring. Add just enough hot solvent to fully dissolve the solid.[9] This step is critical; adding too much solvent will significantly reduce your yield.[10]

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Pre-heat a separate flask containing a small amount of the solvent and a funnel (with fluted filter paper). This prevents premature crystallization in the funnel.[7]

    • Quickly pour the hot solution through the pre-heated funnel.

  • Crystallization:

    • Cover the flask with a watch glass and remove it from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[11]

    • Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals using vacuum filtration with a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using warm or excessive solvent will dissolve the product and decrease the yield.[9]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a mild temperature until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[12]

Part 3: Troubleshooting Guide - Common Issues & Solutions
Q1: My compound "oiled out" as liquid droplets instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute is no longer soluble in the solution and separates at a temperature that is above its own melting point.[7] This is common for low-melting solids or when a solution is too concentrated or cooled too quickly.

Solutions:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[11]

  • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[10]

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Switch to a lower-boiling solvent or adjust the ratio of your mixed solvent system.

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

Causality: This is typically due to one of two reasons: 1) too much solvent was added, and the solution is not supersaturated, or 2) the solution is supersaturated but requires a nucleation event to initiate crystal growth.[9][10]

Solutions (in order of preference):

  • Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[9]

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[9][12]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[10][11] Then, attempt to cool and crystallize again.

  • Cool to a Lower Temperature: If not already done, place the flask in a colder bath (e.g., dry ice/acetone) to further decrease solubility.

Q3: My final yield is very low. How can I improve it?

Causality: A low yield is a common and frustrating issue. The primary culprits are using too much solvent during dissolution or washing, or incomplete crystallization.[11]

Solutions:

  • Optimize Solvent Volume: Ensure you are using the minimum amount of near-boiling solvent for dissolution.[9]

  • Minimize Wash Volume: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off some solvent and cool it again. This may yield a second, albeit less pure, crop of crystals.[11]

  • Ensure Complete Cooling: Maximize your yield by allowing sufficient time for cooling and using an ice bath to bring the solution to 0-4 °C.

Q4: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?

Causality: This indicates that the solution was excessively supersaturated and cooled too quickly, causing rapid precipitation rather than slow crystallization. While you have recovered the solid, this process is less selective and more likely to trap impurities within the crystal lattice.[11]

Solutions:

  • Re-run the Recrystallization: For optimal purity, it is best to reheat the solution, add a small amount of additional hot solvent (5-10%) to slightly decrease the saturation, and allow it to cool much more slowly. This encourages the formation of larger, more ordered, and purer crystals.[11]

Part 4: Recrystallization & Troubleshooting Workflow

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points and troubleshooting loops.

Recrystallization_Workflow start Start: Crude 1-(trans-4-propylcyclohexyl)-4-iodobenzene select_solvent Select Solvent System (e.g., Heptane or Hexane/EtOAc) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Allow Solution to Cool Slowly hot_filt_q->cool No hot_filt->cool oiling_out_q Oiled Out? cool->oiling_out_q check_crystals Crystals Formed? induce_xtal Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal check_crystals->induce_xtal No isolate Isolate Crystals via Vacuum Filtration check_crystals->isolate Yes oiling_out_q->check_crystals No reheat_add_solvent Reheat to Dissolve, Add More Solvent (10-20%) oiling_out_q->reheat_add_solvent Yes reheat_add_solvent->cool induce_xtal->check_crystals Check Again reduce_volume Reduce Solvent Volume (Boil off excess) induce_xtal->reduce_volume Still No Crystals reduce_volume->cool wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_product End: Pure, Dry Crystals (Verify with Melting Point) dry->end_product

Caption: Workflow for recrystallization and troubleshooting.

References
  • BuyersGuideChem. (n.d.). 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3. Retrieved from BuyersGuideChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene: Properties and Handling. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (1996). US5540857A - Purification of liquid crystals and liquid crystal composition.
  • University of California, Davis. (n.d.). Recrystallization. Retrieved from UC Davis Chem LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from CU Boulder Organic Chemistry Lab Manual. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Chemistry. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from University of York. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • BuyersGuideChem. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3. Retrieved from BuyersGuideChem. [Link]

  • MDPI. (n.d.). Liquid Crystals Templating. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). About the Purification Route of Ionic Liquid Precursors. Retrieved from MDPI. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from CUNY. [Link]

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Technical Support Center: Purification of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3). This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to address common purity challenges encountered during its synthesis. Ensuring high purity of this intermediate is critical for its subsequent use in applications such as high-performance materials and pharmaceutical synthesis, where even minor impurities can significantly impact performance and safety.[1]

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common issues that arise during the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, which is typically prepared via electrophilic iodination of 1-(trans-4-propylcyclohexyl)benzene.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the reaction conditions. The most common impurities include:

  • Unreacted Starting Material: 1-(trans-4-propylcyclohexyl)benzene.

  • Isomeric Byproducts: 1-(trans-4-propylcyclohexyl)-2-iodobenzene (ortho-isomer) and potential cis-cyclohexyl isomers if the starting material was not isomerically pure.

  • Over-iodination Products: Di-iodinated species such as 1-(trans-4-propylcyclohexyl)-2,4-diiodobenzene.

  • Reagent Residues: Residual iodine (I₂) or iodinating agents (e.g., N-Iodosuccinimide). This often manifests as a purple or brown color in the crude product.

  • Solvent and Water: Residual organic solvents or water from the workup.

Q2: My crude product has a distinct purple/brown color. What is it and how do I remove it?

A2: This coloration is almost always due to the presence of elemental iodine (I₂). During the reaction workup, it is crucial to quench any unreacted iodinating agent and elemental iodine. This is effectively achieved by washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The wash should be repeated until the organic layer is colorless.

Q3: How can I quickly assess the purity of my crude product before large-scale purification?

A3: Thin-Layer Chromatography (TLC) is the most effective initial technique.[2]

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A non-polar eluent is ideal. Start with 100% hexanes or petroleum ether. The product is nonpolar, so it should have a high Rf value. Unreacted starting material will have a slightly higher Rf than the iodinated product. More polar impurities, like di-iodinated products, will have a lower Rf.

  • Visualization: Use a UV lamp (254 nm) for visualization. Iodine-containing compounds can sometimes quench fluorescence, appearing as dark spots.

Q4: My reaction seems to have stalled, with a significant amount of starting material left. What are the likely side products?

A4: Incomplete iodination is common if the iodinating agent is not sufficiently activated.[3][4] The primary components will be your starting material and the desired product. Side products are less of a concern here than optimizing the reaction itself. Consider increasing the reaction time, temperature, or using a stronger activating agent (e.g., an acid catalyst with NIS or an oxidant with I₂).[3][4][5]

Section 2: Troubleshooting Guide - A Deeper Dive into Impurity Removal

This guide provides detailed strategies for tackling specific impurity challenges identified after initial analysis.

Issue 1: Presence of Unreacted 1-(trans-4-propylcyclohexyl)benzene
  • Problem: The starting material is structurally very similar to the product, differing only by the iodine atom. Their polarities are very close, making separation challenging.

  • Identification:

    • ¹H NMR: The aromatic region of the starting material shows a complex multiplet around 7.1-7.3 ppm. The product, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, will show a characteristic AA'BB' pattern (two doublets) in the aromatic region, typically with one doublet shifted downfield due to the iodine's deshielding effect.

    • GC-MS: Gas Chromatography-Mass Spectrometry will show two distinct peaks with different retention times. The mass spectrum for the starting material will have a molecular ion peak corresponding to its molecular weight, while the product peak will be significantly higher due to the mass of the iodine atom.

  • Solution: Optimized Flash Column Chromatography. [2][6][7]

    • This is the most reliable method for separating the product from the less polar starting material.

    • Stationary Phase: Silica gel.

    • Eluent System: A very non-polar solvent system is required. Start with 100% hexanes or petroleum ether.[8] If the separation is poor (Rf values are too close), a very small amount of a slightly more polar solvent like dichloromethane or toluene can be added (e.g., 99.5:0.5 Hexane:DCM). Avoid using ethyl acetate or ethers as they are often too polar and will elute both compounds together.[8]

    • Key Insight: The iodine atom adds just enough polarity to allow for separation on silica. The starting material will elute first, followed by the desired product. Collect small fractions and analyze them by TLC to identify the pure product fractions.[2]

Issue 2: Isomeric Impurities (ortho- or cis-isomers)
  • Problem: Ortho-iodinated byproducts can form if the directing effect of the propylcyclohexyl group is not perfectly para-directing. Cis-isomers may be present if the starting material was not isomerically pure. These are often very difficult to separate from the desired trans-para product.

  • Identification:

    • ¹H NMR: The ortho-isomer will show a more complex and less symmetric pattern in the aromatic region compared to the clean AA'BB' system of the para-isomer.

    • HPLC: High-Performance Liquid Chromatography, particularly with a C18 reversed-phase column, can often resolve these closely related isomers.[9]

  • Solution: High-Resolution Purification Techniques.

    • Recrystallization: This is the most effective method for removing small amounts of isomeric impurities to achieve high purity.[10][11][12] The desired trans-para isomer is typically more symmetrical and less soluble, allowing it to crystallize preferentially.

      • Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold.[11] For this nonpolar molecule, good candidates include methanol, ethanol, isopropanol, or a mixed solvent system like ethanol/water.

      • Protocol: Dissolve the crude solid in a minimal amount of boiling solvent.[13] Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]

    • Preparative HPLC: If recrystallization fails, preparative HPLC is a more powerful but lower-throughput option.

Issue 3: Catalyst and Reagent Residues
  • Problem: Residual acids, oxidants (from iodination), or metal catalysts (if using alternative syntheses like cross-coupling) can contaminate the product.

  • Identification: Often by color (iodine) or by analyzing the aqueous washes (e.g., checking pH).

  • Solution: Thorough Aqueous Workup.

    • Acid Removal: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalysts.

    • Iodine Removal: Wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

    • Final Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.

Section 3: Protocols and Visual Workflows

Table 1: Troubleshooting Summary
Impurity TypeIdentification MethodRecommended Purification ProtocolKey Scientific Principle
Unreacted Starting MaterialGC-MS, ¹H NMR (Aromatic region)Flash Column Chromatography (100% Hexanes)The iodine atom slightly increases polarity, allowing for separation from the nonpolar starting material on silica gel.
Isomeric ImpuritiesHigh-resolution ¹H NMR, HPLCRecrystallization (from Ethanol or IPA)The desired trans-para isomer has higher symmetry, leading to better crystal lattice packing and lower solubility than its isomers.
Elemental Iodine (I₂)Purple/Brown ColorAqueous wash with Sodium ThiosulfateThiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
Di-iodinated ByproductsGC-MS (higher MW), TLC (lower Rf)Flash Column Chromatography (100% Hexanes)Di-iodinated products are significantly more polar than the mono-iodinated product and will be retained more strongly on the silica column.
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product after the initial reaction workup.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification Path Crude Crude Reaction Mixture Wash Aqueous Washes (Na2S2O3, NaHCO3, Brine) Crude->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product TLC TLC Analysis Crude_Product->TLC Column Flash Column Chromatography (Hexanes) TLC->Column Significant Starting Material Present Recrystallize Recrystallization (e.g., Ethanol) TLC->Recrystallize Minor impurities, starting material absent Column->Recrystallize Fractions contain isomeric impurities Pure_Product Pure Product Column->Pure_Product Pure fractions obtained Recrystallize->Pure_Product

Caption: A typical workflow for the purification of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Protocol 3.1: Optimized Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes. Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disturbance.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Load this concentrated solution carefully onto the top of the silica gel.

  • Elute the Column: Begin eluting with 100% hexanes, applying gentle air pressure ('flash' chromatography).[2]

  • Collect Fractions: Collect the eluent in small, sequential fractions (e.g., in test tubes).

  • Analyze Fractions: Spot each fraction on a TLC plate alongside a sample of the starting material and the crude mixture. Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate in hexanes) to visualize the separation.

  • Combine and Evaporate: Combine the fractions that contain only the pure product (typically the second compound to elute after the starting material) and remove the solvent under reduced pressure.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis.
  • Columbia University. Column chromatography.
  • University of Colorado Boulder. Column Chromatography.
  • University of California, Los Angeles. Recrystallization.
  • Google Patents. WO2007013816A1 - Continuous crystallisation process of iodinated phenyl derivatives.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Professor Dave Explains. Column Chromatography. YouTube.
  • St. Olaf College. Recrystallization1.
  • ChemTalk. Lab Procedure: Recrystallization | Chemistry.
  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
  • University of Minnesota. Recrystallization-1.pdf.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
  • Wikipedia. Electrophilic halogenation.

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Stability of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Guide for 1-(trans-4-propylcyclohexyl)-4-iodobenzene (CAS 111158-11-3). This resource is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding to help you navigate your experiments successfully.

Introduction: Understanding the Molecule

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a valuable intermediate in synthetic chemistry, prized for its role in creating complex molecular architectures.[1] Its structure is characterized by two key features:

  • Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the primary reactive site. Among aryl halides, the C-I bond is the weakest, making it highly reactive and ideal for palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[2]

  • Trans-4-propylcyclohexyl Group: This bulky, aliphatic substituent significantly influences the molecule's physical properties (e.g., solubility) and can sterically hinder the reactive center, which may require specific ligand selection to achieve optimal catalytic turnover.

This guide will address the stability of this compound under common reaction conditions, focusing on troubleshooting palladium-catalyzed cross-coupling reactions where it is most frequently employed.

Section 1: General Stability and Handling FAQs

This section covers the fundamental stability profile of the compound under typical laboratory conditions.

Q1: How should I store 1-(trans-4-propylcyclohexyl)-4-iodobenzene to ensure its long-term stability?

A: Like many aryl iodides, this compound is generally stable. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. While it is not exceptionally air- or moisture-sensitive, minimizing exposure to atmospheric oxygen and humidity is good practice. Aryl iodides can be susceptible to slow, light-induced decomposition over time, which may generate trace radical species.

Q2: Is this compound thermally stable? At what temperature does it begin to decompose?

A: 1-(trans-4-propylcyclohexyl)-4-iodobenzene exhibits good thermal stability. Its high boiling point of 349°C suggests it can withstand elevated temperatures commonly used in cross-coupling reactions (typically 80-120°C) for extended periods.[3] However, prolonged heating at excessively high temperatures, especially in the presence of transition metals or bases, can accelerate degradation pathways.

Q3: Is the compound sensitive to acidic or basic conditions?

A: The C-I bond is generally stable to a wide range of pH. However, strong bases, particularly in combination with a palladium catalyst, are key reagents in cross-coupling reactions and can participate in side reactions. For instance, the choice of base is crucial and can significantly impact reaction yield and catalyst stability.[4] The compound itself is stable during aqueous workups with standard dilute acids and bases.

Q4: I've noticed my older stock of the material has a slight yellow or brown tint. Is it still usable?

A: A slight discoloration may indicate minor decomposition, potentially due to light exposure or reaction with trace impurities. While often usable for many applications, it is best to assess the purity by techniques like ¹H NMR or GC-MS before use in a critical, large-scale reaction. If significant impurities are detected, purification by column chromatography (using a non-polar eluent like hexane) or recrystallization may be necessary.[5]

Section 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions

This is the most critical area where stability issues are encountered. The high reactivity of the C-I bond makes it an excellent substrate but also susceptible to specific side reactions.

General Troubleshooting Workflow

Before diving into specific reaction types, here is a general workflow for troubleshooting failed or low-yielding reactions involving 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Activity start->check_reagents Start Here check_setup 2. Confirm Inert Atmosphere check_params 3. Review Reaction Parameters (Temp, Conc, Stoichiometry) check_reagents->check_setup sol_reagents Solution: - Use fresh catalyst & co-catalyst - Purify starting materials - Use anhydrous solvent & base check_reagents->sol_reagents Issue Found check_setup->check_params sol_setup Solution: - Improve solvent degassing - Use Schlenk line or glovebox check_setup->sol_setup Issue Found analyze_crude 4. Analyze Crude Reaction Mixture (LCMS, GC-MS, NMR) check_params->analyze_crude sub_start Starting Material Recovered? analyze_crude->sub_start sub_degraded Degradation Products Observed? sub_start->sub_degraded No sol_catalyst Solution: - Increase catalyst loading - Screen different ligands/Pd sources - Increase temperature sub_start->sol_catalyst Yes sol_degradation Solution: - Lower temperature - Use a different base/solvent - Reduce reaction time sub_degraded->sol_degradation Yes

Caption: General troubleshooting workflow for cross-coupling reactions.

FAQs for Specific Coupling Reactions
Reaction TypeCommon ProblemProbable Cause(s)Troubleshooting Actions
Suzuki-Miyaura Hydrodehalogenation (loss of iodine, replaced by -H) 1. Presence of water or protic impurities reacting with the organoboron species. 2. β-hydride elimination from the Pd-intermediate if the boronic acid/ester is unstable.1. Ensure anhydrous conditions and use high-purity reagents. 2. Choose a more stable boronic ester (e.g., pinacol ester).
Low Yield / Stalled Reaction 1. Inefficient transmetalation. 2. Catalyst deactivation.1. Ensure the base is strong enough (e.g., K₂CO₃, Cs₂CO₃) and adequately soluble. 2. Use a ligand that promotes catalyst stability and turnover (e.g., SPhos, XPhos).[2]
Sonogashira Formation of Alkyne Dimer (Glaser-Hay Homocoupling) 1. Reaction exposed to oxygen.[4] 2. High concentration of copper(I) co-catalyst.1. Rigorously degas all solvents and maintain a strict inert (N₂ or Ar) atmosphere.[4] 2. Reduce CuI loading or switch to copper-free conditions.[6][7]
Palladium Black Precipitation 1. Oxygen exposure leading to oxidation and decomposition of the active Pd(0) catalyst.[4] 2. Excessively high temperatures.1. Improve inert atmosphere techniques. Use fresh, active palladium sources.[4][8] 2. Run the reaction at the lowest effective temperature; aryl iodides often react at room temperature.[8]
Heck Low Regio- or Stereoselectivity 1. The bulky propylcyclohexyl group may influence the insertion step. 2. Isomerization of the product under reaction conditions.1. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. 2. Lower reaction temperature and time to isolate the kinetic product. The reaction typically shows high trans selectivity.[9]
Substrate Dimerization (Biaryl Formation) 1. Reductive elimination from a diarylpalladium(II) intermediate, often promoted by high temperatures.1. Lower the reaction temperature. 2. Ensure correct stoichiometry; do not use a large excess of the aryl iodide.
Buchwald-Hartwig No Reaction or Very Slow Conversion 1. The chosen ligand is too sterically hindered or not electron-rich enough. 2. The base is not strong enough or is sterically hindered (e.g., NaOtBu, LHMDS are common).1. Use ligands specifically designed for C-N coupling (e.g., Josiphos, BrettPhos). Bidentate phosphine ligands can be effective for aryl iodides.[10] 2. Switch to a stronger, non-nucleophilic base.
Hydrodehalogenation 1. β-hydride elimination from the palladium amide intermediate can compete with reductive elimination.[10]1. Ligand choice is critical to favor reductive elimination. Electron-rich, bulky ligands often suppress this side reaction.

Section 3: Mechanistic Insights into Degradation

Understanding the potential degradation pathways is key to preventing them. For 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the primary instability under reaction conditions involves the C-I bond and the organometallic intermediates.

G start 1-(trans-4-propylcyclohexyl)- 4-iodobenzene pd_cycle Pd(0)L_n Oxidative Addition start->pd_cycle intermediate Ar-Pd(II)-I(L_n) Intermediate pd_cycle->intermediate product Desired Cross-Coupled Product intermediate->product Coupling Partner + Reductive Elimination dehalogenated Side Product: Propylcyclohexylbenzene (Hydrodehalogenation) intermediate->dehalogenated Proton Source (e.g., H₂O, amine) + Base homocoupling Side Product: Biaryl (Homocoupling) intermediate->homocoupling Reaction with another Ar-Pd(II)-I Intermediate

Caption: Key reaction and degradation pathways in Pd-catalyzed coupling.

Q5: What is hydrodehalogenation and why does it happen?

A: Hydrodehalogenation is the cleavage of the C-I bond and its replacement with a C-H bond. In the context of a palladium-catalyzed reaction, this often occurs when the Ar-Pd(II)-I intermediate reacts with a proton source (like trace water, alcohols, or even some amine coupling partners) before it can proceed through the desired catalytic cycle. This pathway is often competitive with the desired reductive elimination step.[10]

Q6: My catalyst turns into a black precipitate. What is happening to my palladium?

A: The formation of "palladium black" is the precipitation of inactive, agglomerated Pd(0) metal.[4] The active catalyst consists of soluble, ligand-stabilized Pd(0) complexes. This decomposition is most commonly caused by:

  • Oxygen: Pd(0) is readily oxidized. A poor inert atmosphere is a primary cause.[4]

  • Ligand Instability/Dissociation: If the phosphine ligand is not robust or dissociates, the "naked" Pd(0) atoms will aggregate and precipitate. Bulky, electron-rich ligands help stabilize the active monomeric catalyst.[11][12]

  • High Temperatures: Can accelerate ligand decomposition and catalyst agglomeration.[4]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-(trans-4-propylcyclohexyl)-4-iodobenzene with a generic arylboronic acid.

Materials:

  • 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (3.0 equiv, finely ground)

  • Toluene/H₂O (4:1 v/v), 10 mL per mmol of aryl iodide

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed Toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Confirm product identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 4.2: Monitoring Reaction Stability by GC-MS

Objective: To quantify the consumption of starting material and the formation of products and byproducts (e.g., hydrodehalogenation).

Procedure:

  • At timed intervals (e.g., t = 0, 1h, 2h, 4h, completion), carefully withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe under a positive flow of inert gas.

  • Immediately quench the aliquot in a vial containing ~1 mL of diethyl ether and a small amount of an internal standard (e.g., dodecane).

  • Vortex the vial and pass the solution through a small plug of silica gel to remove the palladium catalyst and inorganic salts.

  • Inject 1 µL of the filtered solution into the GC-MS.

  • Analyze the resulting chromatogram to determine the relative peak areas of the starting material, desired product, and any identifiable side products. Plot the concentration vs. time to obtain a reaction profile.

References

  • The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene. PrepChem.com.

  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.

  • Al-Masum, M., & Kumar, D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6644-6679.

  • Sonogashira coupling. Wikipedia.

  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.

  • Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4.

  • Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. Calibre Chemicals.

  • Synthesis and Stability. Chemistry LibreTexts.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery.

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health.

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.

  • Heck reaction. Wikipedia.

  • Heck Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Heck reaction of iodobenzene with olefins using Pd- complex 3 a. ResearchGate.

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.

  • 1-iodobenzene; 4-iodo-1-(trans-4-propylcyclohexyl)benzene. Chemrio.

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.

  • 4-(trans-4-Propylcyclohexyl)-1-iodobenzene. BuyersGuideChem.

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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for issues related to catalyst poisoning when using 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Introduction: The Challenge of Catalyst Deactivation

1-(Trans-4-propylcyclohexyl)-4-iodobenzene is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the reactivity of the aryl iodide group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] However, the efficiency of these powerful reactions hinges on the stability and activity of the palladium catalyst. Catalyst poisoning, where trace impurities or even the reagents themselves deactivate the catalytic species, is a frequent and frustrating issue, often leading to low yields or complete reaction failure.[3][4] This guide provides a structured approach to identifying, mitigating, and preventing catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: The reaction has stalled or shows very low conversion.

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction started but stopped progressing, or the yield is unexpectedly low. What are the most common culprits?

A1: This is the most common symptom of catalyst poisoning. The root cause is often an impurity in one of the starting materials that effectively "kills" the active palladium catalyst.[5][6] A systematic investigation is crucial.

Initial Diagnostic Checks:

  • Visual Inspection: Look for the formation of a black precipitate, commonly known as "palladium black".[7] This indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle, rendering it inactive. This is often caused by the degradation of the supporting phosphine ligands, frequently due to trace oxygen.[7]

  • Reagent Purity: The purity of all reagents is critical.[8] Trace impurities in starting materials are a leading cause of reaction failure.[8] One study identified elemental sulfur in a starting material as the poison in a Suzuki coupling that failed during a GMP campaign.[3][5][9][10]

  • Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[7] Ensure your reaction setup was properly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[11]

Issue 2: Suspected contamination of the aryl iodide.

Q2: I suspect my batch of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene is contaminated. What kind of impurities should I look for, and how can I purify it?

A2: The synthesis of aryl halides can sometimes introduce impurities that are potent catalyst poisons.

  • Likely Contaminants: The most damaging and common poisons are sulfur compounds .[12][13] These can be introduced during the synthesis of the aryl iodide or other starting materials. For instance, the use of reagents like thionyl chloride (SOCl₂) in a synthetic route can lead to trace elemental sulfur contamination, which irreversibly binds to and deactivates palladium catalysts.[3][14]

  • Purification Protocol: If you suspect contamination, purifying the aryl iodide is a necessary step.

    • Recrystallization: This is often an effective method for solid reagents.

    • Filtration through Alumina/Silica: A quick and effective method is to dissolve the aryl iodide in a suitable solvent and pass it through a short plug of activated alumina or silica gel.[8] This can remove many polar impurities and some catalyst poisons.

Troubleshooting Action Rationale Supporting Evidence
Recrystallize Aryl Iodide Removes solid impurities with different solubility profiles.Standard purification technique for solid organic compounds.
Filter through Alumina Plug Alumina is effective at adsorbing polar impurities and certain catalyst poisons.This is a recommended general practice for purifying reagents, especially amines, before use in cross-coupling.[8]
Perform a "Good Batch" Test Spike a known good reaction with the suspected batch of aryl iodide. If it fails, the batch is confirmed as the source of the problem.This comparative method was used to pinpoint a contaminated starting material in an industrial setting.[3]
Issue 3: Formation of Palladium Black.

Q3: My reaction mixture turned black shortly after heating. What is this precipitate and how can I prevent it?

A3: The black precipitate is almost certainly palladium black, which is aggregated, catalytically inactive Pd(0) metal.[7] Its formation signals that the palladium atoms are no longer stabilized by their supporting ligands.

Causality and Prevention:

  • Ligand Degradation: Phosphine ligands are crucial for stabilizing the palladium catalyst.[15][16] They can be degraded by trace amounts of oxygen or water, especially at elevated temperatures. Once the ligand is gone, the "naked" Pd(0) atoms rapidly aggregate.[7]

  • Insufficient Ligand Protection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are designed to create a protective, sterically hindered environment around the palladium center.[7][11][17] This not only promotes key steps in the catalytic cycle but also physically prevents the palladium atoms from clumping together.[17]

  • Prevention Strategy:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas is a viable alternative.[11]

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands. These are more resistant to degradation and provide better stabilization for the palladium center.[11][17]

    • Use Pre-formed Catalysts: Using air-stable Pd(II) pre-catalysts can ensure the efficient and clean generation of the active Pd(0) species in situ, avoiding issues with impure Pd(0) sources.[11][18]

Issue 4: Sluggish Buchwald-Hartwig Amination Reactions.

Q4: I am performing a Buchwald-Hartwig amination with an amine and 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, and the reaction is very slow. Could the amine itself be the problem?

A4: Yes, this is a known issue. While the amine is a reactant, it is also a Lewis base and can act as a ligand for the palladium center.[8]

  • Competitive Inhibition: The amine can compete with the desired phosphine ligand for coordination sites on the palladium atom. This can lead to the formation of less active or even inactive palladium-amine complexes, slowing down the catalytic cycle.[8][19]

  • Troubleshooting Step: A common and effective strategy is to add a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.1 to 1:1.5).[8] This helps ensure that the palladium predominantly exists as the desired, catalytically active phosphine complex.

Visualizing the Problem: Mechanisms and Workflows

To better understand the processes at play, the following diagrams illustrate the core catalytic cycle, common deactivation pathways, and a logical troubleshooting workflow.

The Ideal Catalytic Cycle (Suzuki-Miyaura Example)

G A Active L-Pd(0) Catalyst B Oxidative Addition (Ar-I) A->B + 1-(Trans-4-propyl...) -4-iodobenzene C L-Pd(II)-Ar Complex B->C D Transmetalation (R-B(OH)₂) C->D E L-Pd(II)-Ar/R Complex D->E F Reductive Elimination E->F F->A  Regenerated G Product (Ar-R) F->G

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Common Catalyst Deactivation Pathways

Deactivation cluster_poisoning Poisoning Mechanisms Active {Active L-Pd(0) Catalyst} Sulfur Sulfur Poisoning (e.g., from S, H₂S, SO₂) Active->Sulfur Irreversible Binding Ligand Ligand Degradation (Oxidation by O₂) Active->Ligand Ligand Loss Inhibition Competitive Inhibition (e.g., by excess Amine) Active->Inhibition Reversible Binding Inactive_S Inactive Pd-S Complex Sulfur->Inactive_S Inactive_Agg Palladium Black (Aggregated Pd(0)) Ligand->Inactive_Agg Inactive_Inhibit Less Active Pd-(Inhibitor) Complex Inhibition->Inactive_Inhibit

Caption: Key pathways leading to the deactivation of palladium catalysts.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol provides a baseline for setting up a reaction with best practices to minimize the risk of catalyst deactivation.

  • Reagent Preparation:

    • Ensure 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, the boronic acid/ester, and the base (e.g., K₂CO₃, K₃PO₄) are of high purity and dry.[7]

    • Use a high-purity, air-stable palladium pre-catalyst and a bulky phosphine ligand.[11]

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, the boronic acid partner (e.g., 1.1 eq), the base (e.g., 2.0 eq), the palladium pre-catalyst (e.g., 1-2 mol%), and the ligand.

    • Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.[11]

  • Solvent Addition:

    • Add the required volume of degassed solvent (e.g., a mixture of toluene and water) via syringe.[7] Solvents should be sparged with argon for at least 30 minutes or degassed by three freeze-pump-thaw cycles.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C).[7]

    • Stir the mixture vigorously to ensure proper mixing, especially for biphasic systems.[8]

    • Monitor the reaction progress periodically by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[7]

Protocol 2: Troubleshooting Workflow for a Failed Reaction

If a reaction fails, follow this systematic workflow to diagnose the issue.

Troubleshooting start Reaction Failed (Low/No Conversion) check_visual Visual Check: - Palladium Black? - Biphasic/Mixing Issues? start->check_visual pd_black Yes (Pd Black) check_visual->pd_black Yes no_pd_black No check_visual->no_pd_black No check_atmosphere Review Procedure: - Degassing thorough? - Inert atmosphere maintained? atmosphere_ok Yes check_atmosphere->atmosphere_ok Yes atmosphere_bad No check_atmosphere->atmosphere_bad No check_reagents Reagent Purity Check reagents_suspect Purity Suspect check_reagents->reagents_suspect Yes reagents_ok Purity OK check_reagents->reagents_ok No (Re-evaluate conditions: Temp, Base, Solvent) solve_ligand Root Cause: Ligand Degradation / O₂ Leak Solution: - Improve degassing - Check seals - Use bulkier ligand pd_black->solve_ligand no_pd_black->check_atmosphere atmosphere_ok->check_reagents solve_atmosphere Root Cause: Oxygen Contamination Solution: - Refine inert gas technique - Use Schlenk line atmosphere_bad->solve_atmosphere purify_reagents Action: Purify Reagents - Recrystallize solids - Filter through alumina plug - Re-run with purified materials reagents_suspect->purify_reagents spike_test Action: Spike Test - Run control with known  good reagents - Spike with one 'suspect'  reagent at a time purify_reagents->spike_test identify_poison Poison Identified spike_test->identify_poison

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Liu, J., Kimmel, K., Dao, K., Liu, Y., Qi, M., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 98-103. [Link]

  • American Chemical Society. (2017).
  • BenchChem. (n.d.).
  • Li, M., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 50(13), 7032-7040. [Link]

  • ResearchGate. (2017).
  • Liu, J., et al. (2017).
  • ACS Publications. (2017).
  • Hongsheng Functional Materials. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis.
  • Saleh, J. M. (1964). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 60, 1807-1814. [Link]

  • Chinese Chemical Society. (2021).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. [Link]

  • Reddit. (2015). Why are phosphine ligands and palladium very common pairs in coupling reactions?[Link]

  • ACS Publications. (2022). Amines as Activating Ligands for Phosphine Palladium(II)
  • PolyU Electronic Theses. (2024).
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry For Everyone. (2024, September 22). Why does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Aryl Iodides Definition.
  • Chemistry For Everyone. (2024, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

Sources

Technical Support Center: Optimizing Base Conditions for Suzuki Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the sterically demanding substrate, 1-(trans-4-propylcyclohexyl)-4-iodobenzene . Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to help you navigate the nuances of this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the Suzuki coupling of a sterically hindered substrate like 1-(trans-4-propylcyclohexyl)-4-iodobenzene?

A1: The base in a Suzuki-Miyaura coupling plays a multifaceted role that is amplified when dealing with sterically hindered substrates.[1][2] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step with the palladium(II) complex.[1][2] With a bulky substrate like 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the steric hindrance around the reaction center can slow down key steps of the catalytic cycle. A well-chosen base can help overcome these kinetic barriers. Conversely, an inappropriate base can lead to side reactions such as protodeboronation of the boronic acid or decomposition of the starting materials, resulting in low yields.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the likely cause related to the base?

A2: Homocoupling of the boronic acid is often a sign that the transmetalation step is slow relative to other processes in the catalytic cycle. If the base is not effective at activating the boronic acid or if the reaction conditions are not optimal, the palladium catalyst can promote the coupling of two boronic acid molecules. Additionally, some bases, particularly in the presence of oxygen, can contribute to the degradation of the palladium catalyst, leading to ill-defined palladium species that can catalyze homocoupling.

Q3: My reaction is giving a low yield, and I suspect a base-related issue. What are the first parameters I should investigate?

A3: When troubleshooting a low-yield Suzuki coupling with this substrate, start by evaluating the following base-related parameters:

  • Base Strength and Type: Ensure the base is strong enough to facilitate the formation of the boronate complex. For sterically hindered substrates, stronger bases like phosphates or hydroxides are often more effective than milder carbonates.[1]

  • Solubility: The base must have some solubility in the reaction medium to be effective. If you are using a biphasic system (e.g., toluene/water), ensure adequate mixing. For anhydrous conditions, consider bases with better organic solubility like cesium carbonate or potassium phosphate.

  • Purity and Handling: Ensure your base is anhydrous and has been stored properly. Clumped or hydrated bases can lead to inconsistent results.

Q4: Can I use an organic base for the Suzuki coupling of this substrate?

A4: While inorganic bases are more common, organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in certain Suzuki coupling protocols. However, for sterically hindered aryl iodides, they are often less effective than inorganic bases. If you are exploring organic bases, it is crucial to screen them alongside their inorganic counterparts to determine the optimal conditions for your specific coupling partners.

Troubleshooting Guide: Low Yield & Side Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Problem 1: Low Conversion of Starting Material
Potential Cause Explanation & Recommended Action
Inefficient Base Activation The chosen base may be too weak or poorly soluble to effectively activate the boronic acid for transmetalation. The bulky propylcyclohexyl group can sterically hinder the approach of the boronate complex to the palladium center, necessitating a more reactive boronate. Action: Screen a panel of bases with varying strengths. A good starting point is to compare a carbonate (e.g., K₂CO₃), a phosphate (e.g., K₃PO₄), and a hydroxide (e.g., Ba(OH)₂ or NaOH).[1] For challenging couplings, stronger bases often give better results.[1]
Inadequate Solvent System The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. Poor solubility of the base can lead to a sluggish reaction. Action: For biphasic systems like Toluene/H₂O or Dioxane/H₂O, ensure vigorous stirring. If solubility is a major issue, consider a single-phase system with a polar aprotic solvent like DMF in combination with an anhydrous base like K₃PO₄.
Catalyst Inhibition or Decomposition The base can sometimes interact with the palladium catalyst in a non-productive manner, leading to catalyst deactivation. This can be more pronounced at higher temperatures. Action: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). If you suspect catalyst issues, try a different palladium precursor or ligand system that is known to be robust.
Problem 2: Significant Formation of Dehalogenated Byproduct

The formation of 1-(trans-4-propylcyclohexyl)benzene is a common side reaction resulting from the reduction of the aryl iodide.

Potential Cause Explanation & Recommended Action
Protodeboronation of Boronic Acid If the boronic acid is unstable under the reaction conditions, it can be converted back to the corresponding arene. This can be exacerbated by strong bases and high temperatures. Action: Use a milder base if possible, or consider anhydrous conditions with a base like K₃PO₄.[3] Using a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.
Hydride Source in the Reaction The palladium-aryl intermediate can react with a hydride source, leading to the dehalogenated product. Some bases or solvents can act as hydride donors, especially at elevated temperatures. Action: Ensure your solvents are pure and consider a base that is less likely to act as a hydride source.

Data Presentation: Comparison of Common Bases

The selection of a base is a critical parameter. The following table provides a summary of commonly used bases in Suzuki couplings to aid in your selection process.

Base Formula pKa of Conjugate AcidTypical Solvent System Comments & Considerations
Potassium CarbonateK₂CO₃10.3Toluene/H₂O, Dioxane/H₂OA common and cost-effective choice. May require elevated temperatures for sterically hindered substrates.
Cesium CarbonateCs₂CO₃10.3Toluene, Dioxane, THFHigher solubility in organic solvents compared to K₂CO₃. Often used in more challenging couplings.
Potassium PhosphateK₃PO₄12.3Toluene, Dioxane, THF (often anhydrous)A stronger base that is very effective for sterically hindered and electron-rich substrates.[3]
Sodium HydroxideNaOH15.7DME/H₂OA very strong base that can significantly accelerate the reaction but may also promote side reactions.[1]
Barium HydroxideBa(OH)₂~13.5DME/H₂OA strong base that has been shown to be highly effective for sterically hindered boronic acids.[1]
TriethylamineEt₃N10.8DMF, EtOH/H₂OAn organic base that can be used, but often less effective than inorganic bases for this type of substrate.[4]

pKa values are approximate and can vary with conditions.

Experimental Protocols

Protocol 1: Screening of Base Conditions for the Suzuki Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

This protocol provides a systematic approach to identify the optimal base for your specific reaction.

Materials:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, NaOH, Ba(OH)₂) (2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O 4:1, or DME/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the arylboronic acid, and the selected base.

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to each vial via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to each vial.

  • Reaction: Place the vials in a preheated heating block or oil bath (a good starting temperature is 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up and Analysis: Once a reaction is complete (or after a set time, e.g., 24 hours), cool the vials to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the desired product versus side products.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base A Pd(0)L_n Active Catalyst B Ar-Pd(II)-X L_n Oxidative Addition Product A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR' L_n B->C Ligand Exchange (+ Base, -HX) D Ar-Pd(II)-Ar' L_n C->D Transmetalation (+ Ar'-B(OH)₂) D->A Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ 'Ate' Complex BoronicAcid->Boronate + Base (OH⁻) Boronate->C To Transmetalation caption Suzuki-Miyaura Catalytic Cycle with Emphasis on Base Activation

Caption: Suzuki-Miyaura Catalytic Cycle with Emphasis on Base Activation

Troubleshooting Workflow for Base Optimization

Troubleshooting_Workflow cluster_conversion Low Conversion Path cluster_side_products Side Product Path start Low Yield in Suzuki Coupling check_sm Check Starting Material Conversion start->check_sm side_products Analyze Side Products start->side_products low_conversion Low Conversion check_sm->low_conversion Yes dehalogenation Dehalogenation Observed side_products->dehalogenation Dehalogenation protodeboronation Protodeboronation Observed side_products->protodeboronation Protodeboronation screen_bases Screen Bases: K₂CO₃ vs K₃PO₄ vs Ba(OH)₂ low_conversion->screen_bases optimize_solvent Optimize Solvent System (e.g., Toluene/H₂O, DME/H₂O, Anhydrous DMF) screen_bases->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp anhydrous_conditions Use Anhydrous Conditions (e.g., K₃PO₄ in Dioxane) protodeboronation->anhydrous_conditions Consider caption Troubleshooting workflow for optimizing base conditions.

Caption: Troubleshooting workflow for optimizing base conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Synthetic Chemist: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene vs. 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced organic synthesis, particularly in the realms of liquid crystal manufacturing and the development of novel pharmaceuticals, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. Among the versatile building blocks available, aryl halides bearing the trans-4-propylcyclohexyl moiety are of significant interest due to the unique physicochemical properties this group imparts to the final molecular architecture. This guide provides an in-depth, objective comparison of two prominent analogues: 1-(trans-4-propylcyclohexyl)-4-iodobenzene and 1-bromo-4-(trans-4-propylcyclohexyl)benzene . This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform your selection process.

At a Glance: Key Physicochemical and Reactivity Profile

A foundational understanding of the intrinsic properties of these two reagents is paramount. The primary distinction lies in the halogen substituent, which dictates their reactivity in cornerstone cross-coupling reactions.

Property1-(trans-4-propylcyclohexyl)-4-iodobenzene1-bromo-4-(trans-4-propylcyclohexyl)benzene
CAS Number 111158-11-3Not readily available
Molecular Formula C₁₅H₂₁IC₁₅H₂₁Br
Molecular Weight 328.23 g/mol 281.23 g/mol
Appearance White solidWhite to off-white solid
Reactivity in Cross-Coupling HighModerate to High
C-X Bond Dissociation Energy ~272 kJ/mol (C-I)~331 kJ/mol (C-Br)
Typical Reaction Conditions Milder (e.g., lower temperatures, lower catalyst loading)More forcing (e.g., higher temperatures, higher catalyst loading, stronger bases)
Cost Generally higherGenerally lower

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these molecules is most profoundly realized in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. The fundamental difference in their performance stems from the carbon-halogen bond strength. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that the rate-determining oxidative addition step in the catalytic cycle proceeds much more readily with the aryl iodide.

This translates to several practical advantages for 1-(trans-4-propylcyclohexyl)-4-iodobenzene :

  • Faster Reaction Rates: The weaker C-I bond allows for quicker reactions, often reaching completion in a fraction of the time required for the bromo-analogue under similar conditions.

  • Milder Reaction Conditions: The higher reactivity of the aryl iodide often permits the use of lower reaction temperatures, less active (and often cheaper) palladium catalysts, and weaker bases. This can be crucial for sensitive substrates with delicate functional groups.

  • Higher Yields in Challenging Couplings: For sterically hindered or electronically deactivated coupling partners, the enhanced reactivity of the iodo-compound can be the difference between a successful reaction and a sluggish, low-yielding one.

Conversely, 1-bromo-4-(trans-4-propylcyclohexyl)benzene offers its own set of advantages:

  • Lower Cost and Greater Availability: Aryl bromides are generally more economical to produce and are often more widely available from commercial suppliers. For large-scale synthesis, this cost difference can be a significant factor.

  • Sufficient Reactivity for Many Applications: While less reactive than the iodide, the C-Br bond is still readily activated by modern palladium catalysts, especially those employing bulky, electron-rich phosphine ligands. For many standard cross-coupling reactions, the reactivity of the bromo-compound is more than adequate.

  • Greater Stability: Aryl bromides are typically more stable to light and long-term storage compared to their iodo counterparts, which can be prone to decomposition.

Experimental Evidence: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of these reactivity differences, we present a comparative experimental protocol for the Suzuki-Miyaura coupling of each halide with phenylboronic acid. The expected outcomes are based on established principles of aryl halide reactivity.

Objective: To synthesize 4-phenyl-1-(trans-4-propylcyclohexyl)benzene from the corresponding iodo- and bromo-precursors and compare the reaction efficiency.

Protocol 1: Suzuki-Miyaura Coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene

Suzuki_Iodide reagents Aryl Iodide (1.0 eq) Phenylboronic Acid (1.2 eq) Pd(PPh₃)₄ (1 mol%) Na₂CO₃ (2.0 eq) Toluene/H₂O (4:1) reaction_conditions Stir at 80°C Monitor by TLC/GC-MS reagents->reaction_conditions Reaction Setup workup Aqueous Workup Extraction with EtOAc reaction_conditions->workup Upon Completion purification Column Chromatography workup->purification product 4-phenyl-1-(trans-4-propylcyclohexyl)benzene (Expected Yield: >90%) purification->product

Suzuki coupling workflow for the aryl iodide.

Detailed Steps:

  • To a dried Schlenk flask under an argon atmosphere, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol%), and sodium carbonate (2.0 mmol).

  • Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Heat the mixture to 80°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach completion within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 1-bromo-4-(trans-4-propylcyclohexyl)benzene

Suzuki_Bromide reagents Aryl Bromide (1.0 eq) Phenylboronic Acid (1.2 eq) Pd(dppf)Cl₂ (3 mol%) K₂CO₃ (2.0 eq) 1,4-Dioxane/H₂O (4:1) reaction_conditions Stir at 100°C Monitor by TLC/GC-MS reagents->reaction_conditions Reaction Setup workup Aqueous Workup Extraction with EtOAc reaction_conditions->workup Upon Completion purification Column Chromatography workup->purification product 4-phenyl-1-(trans-4-propylcyclohexyl)benzene (Expected Yield: ~85-90%) purification->product

Suzuki coupling workflow for the aryl bromide.

Detailed Steps:

  • To a dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the mixture to 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to require a longer duration, potentially 8-16 hours, to reach completion.

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Comparative Analysis of Experimental Outcomes
Parameter1-(trans-4-propylcyclohexyl)-4-iodobenzene1-bromo-4-(trans-4-propylcyclohexyl)benzeneRationale
Catalyst System Pd(PPh₃)₄Pd(dppf)Cl₂The more reactive iodide can be effectively coupled with a standard, less active catalyst. The less reactive bromide benefits from a more robust catalyst with a bulky, electron-rich ligand to facilitate oxidative addition.
Reaction Temperature 80°C100°CThe higher C-Br bond energy necessitates more thermal energy to drive the oxidative addition step.
Reaction Time 2-4 hours8-16 hoursReflects the faster kinetics of the C-I bond cleavage.
Expected Yield >90%~85-90%Under optimized conditions, both can give high yields, but the iodide is generally more reliable for achieving near-quantitative conversion.

Synthesis and Availability

The choice between these two reagents may also be influenced by their synthesis. Both compounds are typically prepared from 4-propylcyclohexylbenzene. The bromo-derivative is synthesized via electrophilic aromatic bromination, a relatively straightforward and high-yielding process. The iodo-derivative can be synthesized via iodination, often using an iodine/iodic acid system, or through a Sandmeyer-type reaction from the corresponding aniline. The synthesis of the bromo-compound is generally considered more direct and cost-effective.

Application-Specific Recommendations

  • For Liquid Crystal Synthesis: In the synthesis of complex, multi-ring liquid crystal molecules, where multiple, sequential cross-coupling reactions may be required, the differential reactivity of aryl halides can be exploited. One might use the more reactive 1-(trans-4-propylcyclohexyl)-4-iodobenzene for a first coupling, leaving a less reactive bromo- or chloro-substituent elsewhere on the molecule for a subsequent transformation under more forcing conditions.

  • For Drug Discovery and Medicinal Chemistry: In the early stages of drug discovery, where rapid synthesis of a diverse library of analogues is paramount, the higher reactivity and reliability of 1-(trans-4-propylcyclohexyl)-4-iodobenzene may be preferable to ensure successful coupling with a wide range of building blocks.

  • For Large-Scale Process Chemistry: When a synthetic route is being scaled up for commercial production, the lower cost of 1-bromo-4-(trans-4-propylcyclohexyl)benzene becomes a major consideration. Process chemists will often invest more time in optimizing the reaction conditions (e.g., catalyst screening, solvent selection) to achieve high yields with the more economical starting material.

Conclusion

The selection between 1-(trans-4-propylcyclohexyl)-4-iodobenzene and its bromo-analogue is a nuanced decision that hinges on a careful consideration of reactivity, cost, and the specific demands of the synthetic objective. The aryl iodide offers superior reactivity, enabling milder conditions and faster reaction times, making it ideal for complex, sensitive, or time-critical syntheses. The aryl bromide, while less reactive, provides a more cost-effective and stable alternative that is highly effective for a broad range of applications, particularly when reaction conditions are optimized. This guide provides the foundational data and experimental context to empower researchers to make an informed and strategic choice for their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. Retrieved from [Link]

A-Comparative-Guide-to-the-Reactivity-of-Aryl-Iodides-and-Bromides-in-Suzuki-Coupling-Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A critical decision in designing a successful Suzuki coupling is the choice of the aryl halide coupling partner. While a range of halides and pseudohalides can be utilized, aryl iodides and bromides are among the most common. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Mechanistic Underpinnings: The Decisive Role of Oxidative Addition

The catalytic cycle of the Suzuki coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[3][4] In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, breaking it and forming a new organopalladium(II) species.[3]

The reactivity of the aryl halide is intrinsically linked to the strength of the C-X bond. The general trend for the reactivity of aryl halides in Suzuki coupling is:

Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [3]

This trend is a direct consequence of the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is the weakest among the halogens (approximately 213 kJ/mol), followed by C-Br (approximately 285 kJ/mol), and C-Cl (approximately 327 kJ/mol).[6] The weaker C-I bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_reactivity Reactivity Trend (Oxidative Addition) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Rate-Determining Step) Ar-X ArPdOR Ar-Pd(II)L₂-OR' ArPdX->ArPdOR Ligand Exchange (Base) ArPdAr Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr Transmetalation Ar'-B(OR)₂ ArPdAr->Pd0 Reductive Elimination Ar-Ar' Ar-I Ar-I (Faster) Ar-Br > Ar-Br Ar-Cl >> Ar-Cl (Slower)

Sources

The Alchemist's Guide to Anisotropy: A Comparative Look at Precursors in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of materials science, the synthesis of liquid crystals (LCs) stands as a testament to the elegant dance of molecular design and functional properties. These materials, occupying the fascinating state between crystalline solids and isotropic liquids, are the lifeblood of modern display technologies, optical sensors, and a myriad of other advanced applications.[1][2] The performance of a liquid crystal is intrinsically linked to its molecular architecture, which in turn is dictated by the choice of precursors and the synthetic pathways employed. This guide offers a deep dive into the landscape of liquid crystal synthesis, moving beyond mere protocols to explore the causal relationships between precursor selection and the final material's performance. We will journey from the well-trodden paths of conventional synthesis to the burgeoning frontiers of greener and bio-based alternatives, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their pursuit of novel liquid crystalline materials.

The Cornerstone of Liquid Crystals: Understanding the Mesogenic Core

At the heart of every thermotropic liquid crystal lies the mesogenic core, a rigid structural unit responsible for the anisotropic properties of the material.[3] The assembly of this core and its flexible terminal chains is the primary objective of any synthetic strategy. The choice of precursors directly influences the efficiency of this assembly, the purity of the final product, and ultimately, its mesomorphic and electro-optical characteristics.

Conventional Precursors: The Tried and True Workhorses

Traditional liquid crystal synthesis has relied on a well-established toolkit of chemical reactions and petroleum-derived precursors. These methods, while effective, often involve harsh reagents, hazardous solvents, and multi-step processes.

Key Synthetic Strategies and Their Precursors

Three of the most common strategies for constructing the mesogenic core of calamitic (rod-like) liquid crystals are Williamson ether synthesis, esterification, and palladium-catalyzed cross-coupling reactions.

  • Williamson Ether Synthesis: This venerable reaction is a staple for creating the ether linkages that often connect different aromatic rings within the mesogenic core. The reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.

    • Conventional Precursors: Phenols and alkyl halides are the primary precursors. For example, the synthesis of a simple calamitic liquid crystal might involve the reaction of a substituted phenol with an alkyl bromide in the presence of a base like potassium carbonate.

  • Esterification: Ester linkages are another common motif in liquid crystal design, prized for their contribution to the molecule's polarity and linearity. The Steglich and Fischer esterification methods are frequently employed.

    • Conventional Precursors: Carboxylic acids and phenols (or alcohols) are the key starting materials. Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under mild conditions.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling have revolutionized the synthesis of biaryl and other conjugated systems that form the rigid core of many high-performance liquid crystals.

    • Conventional Precursors: Aryl halides (bromides or iodides) and arylboronic acids are the quintessential precursors for Suzuki coupling, reacting in the presence of a palladium catalyst and a base.[6][7]

A Deeper Look: The Causality Behind Conventional Choices

The prevalence of these conventional methods is rooted in their reliability and the commercial availability of a wide array of functionalized benzene-based precursors. The resulting ether and ester linkages provide a balance of rigidity and conformational flexibility that is conducive to the formation of nematic and smectic phases. The Suzuki coupling, in particular, offers a powerful tool for extending the conjugation of the mesogenic core, which can lead to higher clearing points and enhanced birefringence.

The Rise of Alternative Precursors: A Paradigm Shift Towards Sustainability and Novelty

While effective, the reliance on petroleum-based precursors and often harsh reaction conditions has prompted a search for more sustainable and innovative alternatives. This has led to the exploration of "greener" synthetic routes and the use of bio-based building blocks.

Greener Synthesis: A More Benign Approach

The principles of green chemistry are increasingly being applied to liquid crystal synthesis, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.[8]

  • Alternative Solvents and Catalysts: Researchers have demonstrated the use of more environmentally friendly solvents like cyclopentylmethyl ether (CPME) as a replacement for tetrahydrofuran (THF) in Suzuki reactions.[8] Furthermore, heterogeneous catalysts, such as sulfonated carbons (Starbons), are being explored as recyclable alternatives to homogeneous acid catalysts in esterification reactions.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in liquid crystal synthesis, often leading to cleaner reactions with fewer byproducts.

Bio-Based Precursors: Nature's Building Blocks

The use of renewable, bio-based precursors offers a compelling alternative to traditional petrochemicals. These precursors not only enhance the sustainability of liquid crystal synthesis but can also introduce novel molecular architectures and functionalities.

  • Isosorbide: This chiral diol, derived from starch, is a versatile and cost-effective building block for introducing chirality into liquid crystal structures, leading to the formation of cholesteric phases.[9][10] Polyesters based on isosorbide have been shown to exhibit thermotropic liquid crystalline behavior with good thermal stability.[9]

  • Cellulose Derivatives: The rigid, rod-like structure of cellulose makes its derivatives excellent candidates for forming lyotropic and thermotropic liquid crystalline phases.[4][6][11][12] Cellulose nanocrystals (CNCs) can self-assemble into chiral nematic phases in aqueous suspension, offering a template for creating photonic materials.[11]

  • Vanillin and Lignin Derivatives: As abundant components of biomass, vanillin and other lignin-derived phenolic compounds are promising precursors for the synthesis of calamitic and discotic liquid crystals, respectively. Research in this area is still emerging but holds significant potential for creating a new generation of sustainable liquid crystalline materials.

Performance Comparison: Conventional vs. Alternative Precursors

Table 1: Comparative Performance of Liquid Crystals from Conventional and Alternative Precursors

PropertyConventional Precursors (e.g., Biphenyls)Alternative Precursors (e.g., Isosorbide-based)Rationale & Supporting Data
Mesophase Behavior Well-established nematic and smectic phases.Can introduce novel phases, such as cholesteric phases due to inherent chirality.Isosorbide's rigid, chiral structure promotes helical ordering, leading to cholesteric phases.[9][10]
Transition Temperatures Generally well-defined and predictable based on molecular structure.Can be influenced by the unique geometry of the bio-based core. May require molecular engineering to achieve desired ranges.Polyesters based on isosorbide and phenyl hydroquinone show thermal stability above 300°C.[9]
Electro-Optical Properties High birefringence and dielectric anisotropy are achievable with established core structures.Can be tailored by the specific functionalities of the bio-based precursor.The inherent polarity and chirality of bio-based precursors can influence the dielectric and optical properties of the final material.
Sustainability Relies on finite petrochemical feedstocks.Derived from renewable resources, offering a more sustainable lifecycle.Isosorbide is derived from starch, and cellulose is the most abundant biopolymer.[4][9]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic processes discussed, detailed experimental protocols for key reactions are provided below.

Protocol 1: Synthesis of a Calamitic Liquid Crystal via Williamson Ether Synthesis

This protocol describes the synthesis of a simple ether-linked liquid crystal.

Materials:

  • 4-Butoxyphenol

  • 1-Bromohexane

  • Potassium carbonate

  • Acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-butoxyphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Add 1-bromohexane (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the acetone under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 4-hexyloxy-1-butoxybenzene.

Protocol 2: Synthesis of a Biphenyl-Based Liquid Crystal via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a classic nematic liquid crystal, 4'-methoxy-4-cyanobiphenyl.[6]

Materials:

  • 4-Methoxyphenylboronic acid

  • 4-Bromobenzonitrile

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a Schlenk flask, combine 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 2M aqueous solution of sodium carbonate (2 equivalents).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).

Protocol 3: Greener Synthesis of an Ester-Based Liquid Crystal using Microwave Irradiation

This protocol demonstrates a more sustainable approach to esterification.

Materials:

  • 4-Pentylbenzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Cyclopentylmethyl ether (CPME)

Procedure:

  • In a microwave reactor vessel, combine 4-pentylbenzoic acid (1 equivalent), 4-cyanophenol (1 equivalent), DCC (1.1 equivalents), and a catalytic amount of DMAP.

  • Add CPME as the solvent.

  • Seal the vessel and irradiate in a microwave reactor at 100°C for 15 minutes.

  • Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

  • Evaporate the CPME under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Synthesis_Pathways cluster_conventional Conventional Synthesis cluster_alternative Alternative Synthesis A1 Phenol R1 Williamson Ether Synthesis A1->R1 A2 Alkyl Halide A2->R1 B1 Carboxylic Acid R2 Esterification (e.g., Steglich) B1->R2 B2 Phenol B2->R2 C1 Aryl Halide R3 Suzuki Coupling C1->R3 C2 Arylboronic Acid C2->R3 P1 Ether-Linked LC R1->P1 P2 Ester-Linked LC R2->P2 P3 Biphenyl-Based LC R3->P3 D1 Isosorbide R4 Polycondensation D1->R4 D2 Diacid D2->R4 E1 Cellulose Derivative R5 Chemical Modification E1->R5 F1 Vanillin Derivative R6 Multi-step Synthesis F1->R6 P4 Bio-based Polyester LC R4->P4 P5 Cellulosic LC R5->P5 P6 Vanillin-Based LC R6->P6

Caption: Synthetic pathways for liquid crystals.

Conclusion: A Forward Look into Liquid Crystal Synthesis

The field of liquid crystal synthesis is at a pivotal juncture. While conventional methods have laid a robust foundation, the future undoubtedly lies in the development of more sustainable and innovative approaches. The exploration of bio-based precursors like isosorbide and cellulose derivatives is not merely an exercise in "green" chemistry; it is an avenue to discovering novel liquid crystalline materials with unique properties and functionalities that may have been inaccessible through traditional synthetic routes.[9][11] As researchers and scientists, the challenge lies in not only optimizing these new synthetic pathways but also in thoroughly characterizing the resulting materials to build a comprehensive understanding of the structure-property relationships that govern this fascinating state of matter. This guide has aimed to provide a solid grounding in both the established and emerging paradigms of liquid crystal synthesis, empowering the reader to navigate this dynamic field with confidence and creativity.

References

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The substrate 1-(trans-4-propylcyclohexyl)-4-iodobenzene is a valuable building block, particularly in the synthesis of liquid crystals and pharmaceutical intermediates, where the bulky, non-polar cyclohexyl group can impart desirable physicochemical properties. The reactivity of the C-I bond makes it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions.

The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction yields, efficiency, and functional group tolerance. This guide provides an in-depth, objective comparison of the performance of several classes of palladium catalysts in key cross-coupling reactions with 1-(trans-4-propylcyclohexyl)-4-iodobenzene and structurally related sterically hindered aryl iodides. The discussion is supported by experimental data from the literature to empower chemists to make informed decisions in catalyst selection and reaction optimization.

The Catalytic Landscape: Key Palladium Catalyst Systems

The evolution of palladium catalysis has led to the development of several generations of highly efficient catalyst systems. For the purpose of this guide, we will focus on three major classes:

  • Traditional Phosphine Ligand-Based Catalysts: These are some of the earliest and most well-known catalysts, with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a prime example. While foundational, they can sometimes require higher catalyst loadings and temperatures.

  • Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald-Type): Developed by the Buchwald group, these catalysts, often employed as "precatalysts" (e.g., XPhos Pd G2), are renowned for their high activity and broad substrate scope, particularly with challenging substrates. Their bulky and electron-donating nature facilitates the critical oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (PEPPSI-Type): NHCs are strong σ-donating ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable, offering operational simplicity and high efficiency.[1][2]

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira), migratory insertion (for Heck), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation_or_Insertion Transmetalation (R'-M) or Migratory Insertion (Alkene) R-Pd(II)-X(L_n)->Transmetalation_or_Insertion R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation_or_Insertion->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Catalyst_Structures cluster_0 Traditional Phosphine cluster_1 Buchwald-Type cluster_2 NHC-Type (PEPPSI) Pd(PPh3)4 Pd(PPh₃)₄ XPhos_Pd_G2 XPhos Pd G2 PEPPSI_IPr PEPPSI-IPr

Caption: Visual comparison of the general structures of the catalyst types.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using a PEPPSI-IPr Catalyst

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, adapted from a microwave-assisted, solvent-free procedure which has shown high efficiency. [3] Materials:

  • 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.01 mmol, 1.0 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • Preparation: In a 10 mL microwave vial, add 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the arylboronic acid, PEPPSI-IPr catalyst, and anhydrous potassium carbonate. For solid reagents, it is advisable to grind them together gently in a mortar and pestle to ensure a homogeneous mixture.

  • Reaction Setup: Seal the microwave vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 110 °C and the reaction time to 10-15 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Conclusion

The choice of palladium catalyst for cross-coupling reactions involving 1-(trans-4-propylcyclohexyl)-4-iodobenzene has a profound impact on the reaction's success. While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for a reactive substrate like an aryl iodide, modern catalyst systems offer significant advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.

For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (PEPPSI-type) are often the superior choice, allowing for lower catalyst loadings and, in some cases, more environmentally benign conditions. For Heck and Sonogashira couplings, traditional palladium-phosphine complexes remain highly effective and are often a cost-efficient option.

Ultimately, the optimal catalyst will depend on the specific reaction, the nature of the coupling partner, and the desired process conditions. It is recommended to perform small-scale screening of a few catalyst types to identify the most efficient system for a particular transformation.

References

  • Miklós, K., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2985-2993. Available at: [Link]

  • Miklós, K., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [PDF] Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Available at: [Link]

  • Schreiner, T., et al. (2023). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron, 134793. Available at: [Link]

  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. Available at: [Link]

  • Chen, Y., et al. (2018). Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation. Organic & Biomolecular Chemistry, 16(42), 7858-7862. Available at: [Link]

  • Lesieur, M., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calixa[4]rene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1061. Available at: [Link]

  • Biffis, A., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(11), 524. Available at: [Link]

  • Golovenko, E. A., et al. (2023). Pd(PPh3)4‐catalyzed reaction of aryl iodides with organoboron reagents. ResearchGate. Available at: [Link]

  • Uozumi, Y., et al. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. Polymers, 13(16), 2717. Available at: [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. [Link]

  • Prochnow, I., et al. (2009). Pd(η3-1-PhC3H4)(η5-C5H5), an Unusually Effective Catalyst Precursor for Suzuki–Miyaura Cross-Coupling Reactions Catalyzed by Bis-Phosphine Palladium(0) Compounds. Organometallics, 28(22), 6439-6447. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Sonogashira reaction of iodobenzene with phenylacetylene catalyzed by UiO-66-NH2@cyanuric chloride@guanidine/Pd-NPs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4299-4307. Available at: [Link]

  • Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chutia, R., et al. (2025). Palladium/copper ferrite magnetic nanoparticles (Pd/CuFe2O4 MNPs) as an efficient and reusable catalyst for Suzuki and Sonogashira cross-coupling reactions. International Journal of New Chemistry, 12(3), 329-339. Available at: [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 56(34), 4945-4948. Available at: [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link]

  • Stradiotto, M., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 41(25), 7433-7448. Available at: [Link]

  • Asadi, F., Ranjbar-Karimi, R., & Mohammadiannejad, K. (2023). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids in the presence of a new class of poly(1,2,3-triazolyl)-substituted perhalopyridines. Tetrahedron Letters, 128, 154849. Available at: [Link]

  • Effect of palladium amount on Suzuki-Miyaura reaction yield. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Characterization of Liquid Crystals Derived from 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylcyclohexyl-Based Liquid Crystals

Liquid crystals are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Calamitic, or rod-like, liquid crystals, such as those derived from a phenylcyclohexyl core, are of particular interest due to their applications in display technologies, optical switching, and advanced materials.[1][2] The subject of this guide, 1-(trans-4-propylcyclohexyl)-4-iodobenzene, is a key intermediate in the synthesis of novel liquid crystalline materials.[3] Its molecular structure, featuring a rigid core composed of a benzene ring and a cyclohexane ring, and a flexible propyl tail, is characteristic of many nematic liquid crystals. The terminal iodine atom offers a site for further chemical modification, allowing for the fine-tuning of its mesomorphic and electro-optical properties.

This guide will delve into the essential characterization techniques required to evaluate the performance of 1-(trans-4-propylcyclohexyl)-4-iodobenzene as a liquid crystal and compare its projected properties with those of well-documented analogues.

Molecular Structure and Physicochemical Properties

The fundamental properties of a liquid crystal are intrinsically linked to its molecular architecture. 1-(trans-4-propylcyclohexyl)-4-iodobenzene possesses a calamitic shape, which is conducive to the formation of mesophases.

Figure 1: Molecular structure of 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

A summary of the known physicochemical properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene is presented in Table 1.

PropertyValueSource
CAS Number 111158-11-3[4][5]
Molecular Formula C₁₅H₂₁I[4][5]
Molecular Weight 328.23 g/mol [4][6]
Appearance White powder/solid[4][6]
Density 1.330 g/cm³[4][6]
Boiling Point ~349 °C[4][6]
Flash Point 158 °C[4][6]

Comparative Analysis of Liquid Crystalline Properties

CompoundTerminal GroupExpected/Known Birefringence (Δn)Expected/Known Dielectric Anisotropy (Δε)
1-(trans-4-propylcyclohexyl)-4-iodobenzene-IModerateSmall, likely positive
4-(trans-4-propylcyclohexyl)isothiocyanatobenzene-NCSHighModerately Positive
4-(trans-4-propylcyclohexyl)benzonitrile-CNHighStrongly Positive
1-(trans-4-propylcyclohexyl)-4-fluorobenzene-FLowSmall, likely positive

The polarizability of the terminal group is a key determinant of birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director.[7][8] The highly polarizable isothiocyanate and cyano groups typically lead to high birefringence values.[9][10] The iodine atom, being less polarizable than -NCS and -CN, is expected to result in a moderate birefringence. The small and highly electronegative fluorine atom generally leads to low birefringence.

Dielectric anisotropy (Δε) is the difference in dielectric permittivity parallel and perpendicular to the director and determines the response of the liquid crystal to an electric field.[11][12] The large dipole moment of the cyano group results in a large positive Δε.[10] The isothiocyanate group also imparts a significant positive Δε.[13] The C-I bond has a smaller dipole moment, suggesting a small positive Δε for the iodo-compound. Similarly, the C-F bond's dipole moment would suggest a small positive Δε for the fluoro-analogue.

Experimental Characterization of Liquid Crystalline Phases

To fully characterize a novel liquid crystal, a suite of analytical techniques must be employed. The following section details the standard experimental protocols for determining the key properties of a calamitic liquid crystal.

Figure 2: A typical experimental workflow for the characterization of a novel liquid crystal.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a fundamental technique for identifying the temperatures at which a material undergoes phase transitions.[14] These transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Thermal Program:

    • Heat the sample to a temperature above its expected clearing point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its expected crystallization point (e.g., 0°C).

    • Reheat the sample at the same rate to the initial high temperature.

  • Data Analysis: Analyze the heating and cooling curves to identify the temperatures of phase transitions (crystal to nematic, nematic to isotropic) and the associated enthalpy changes.

Polarized Optical Microscopy (POM) for Mesophase Identification

POM is used to visually identify the type of liquid crystal phase by observing its unique optical texture.[5] The birefringence of the liquid crystal causes it to interact with polarized light, producing characteristic patterns.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.

  • Heating and Cooling: Place the slide on a hot stage attached to the polarized light microscope. Heat and cool the sample through its phase transitions as determined by DSC.

  • Texture Observation: Observe the sample between crossed polarizers. Nematic phases typically exhibit a "threaded" or "Schlieren" texture, while smectic phases show "focal conic" or "fan-like" textures.[4]

  • Image Capture: Record images of the characteristic textures for each mesophase.

X-Ray Diffraction (XRD) for Structural Analysis

XRD provides detailed information about the molecular arrangement within the liquid crystal phases.[6] The diffraction pattern can distinguish between the less-ordered nematic phase and the layered smectic phases.

Experimental Protocol:

  • Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube.

  • Temperature Control: Mount the capillary in a temperature-controlled holder within the XRD instrument.

  • Data Collection:

    • For an unaligned sample, the nematic phase will show a diffuse outer ring corresponding to the average intermolecular distance and a diffuse inner ring related to the molecular length. Smectic phases will exhibit a sharp inner ring, indicating a layered structure.[10]

    • For an aligned sample (using a magnetic field), the diffraction pattern will show distinct arcs or spots, allowing for the determination of the orientational order parameter.[9]

  • Data Analysis: Analyze the position and shape of the diffraction peaks to determine the phase structure and molecular ordering.

Conclusion

1-(trans-4-propylcyclohexyl)-4-iodobenzene is a valuable building block for the synthesis of advanced liquid crystalline materials. While direct experimental data on its mesomorphic properties are scarce, a comparative analysis with its isothiocyanate, cyano, and fluoro analogues provides a strong indication of its expected behavior as a nematic liquid crystal with moderate birefringence and small positive dielectric anisotropy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel liquid crystal compounds, enabling researchers to elucidate structure-property relationships and design materials with tailored functionalities.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (n.d.).
  • X-Ray Diffraction by Liquid Crystals - Taylor & Francis Online. (n.d.).
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  • Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy- - Science Publications. (n.d.).
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  • 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem. (n.d.). Retrieved from [Link]

  • High Birefringence Liquid Crystals - Semantic Scholar. (2013). Retrieved from [Link]

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  • Mesomorphic Properties of Some New Flurinated Liquid Crystals: the 4-n-Alkoxyperfluorobenzoate Series and Trifluoromethylbiphenyl Dervatives - Sci-Hub. (n.d.). Retrieved from [Link]

  • Dielectric Relaxation in Nematic and Isotropic Phases of 4-(trans-4'-n-Propylcyclohexyl) isothiocyanatobenzene - ResearchGate. (2025). Retrieved from [Link]

  • Volumetric phase transitions in a bulky ionic liquid: trihexyl(tetradecyl) phosphonium hexafluorophosphate - ResearchGate. (2025). Retrieved from [Link]

  • (PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Effect of trans-cis photoisomerization on phase equilibria and phase transition of liquid-crystalline azobenzene chromophore and its blends with reactive mesogenic diacrylate - ResearchGate. (2025). Retrieved from [Link]

  • 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3 - BuyersGuideChem. (n.d.). Retrieved from [Link]

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  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters - ResearchGate. (2025). Retrieved from [Link]

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  • Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. (n.d.). Retrieved from [Link]

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  • 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID - PubChem. (n.d.). Retrieved from [Link]

  • trans-4-(trans-4-propylcyclohexyl)cyclohexyl〕iodobenzene - ChemBK. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and complex pharmaceutical compounds, the formation of carbon-carbon (C-C) bonds is a foundational step. The coupling of aryl halides, such as 1-(trans-4-propylcyclohexyl)-4-iodobenzene, is a critical transformation in the production of liquid crystals and other high-value organic molecules. The efficiency of these coupling reactions is paramount, and a deep understanding of their reaction kinetics provides the basis for process optimization, catalyst selection, and rational reaction design.

This guide offers an in-depth comparative analysis of the reaction kinetics for the coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, focusing on three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings that govern the speed of these reactions, present comparative kinetic data for analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic analyses. Furthermore, we will explore modern alternatives, such as nickel-catalyzed couplings, to provide a comprehensive overview of the available synthetic strategies.

The Significance of Kinetic Analysis in Cross-Coupling Reactions

The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the feasibility, efficiency, and scalability of a synthetic process. For the coupling of a sterically demanding substrate like 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the kinetics are influenced by a multitude of factors, including the choice of catalyst and ligand, the nature of the coupling partner, the base, the solvent, and the reaction temperature. A thorough kinetic analysis allows for the identification of the rate-determining step of the catalytic cycle, enabling targeted optimization to overcome kinetic bottlenecks and enhance reaction performance.

Comparative Analysis of Palladium-Catalyzed Coupling Reactions

The Suzuki-Miyaura, Heck, and Sonogashira reactions are pillars of modern organic synthesis, each offering a unique pathway to C-C bond formation. The choice of which reaction to employ often depends on the desired final product and the functional group tolerance required. Below, we compare the kinetic profiles of these three reactions in the context of coupling 1-(trans-4-propylcyclohexyl)-4-iodobenzene.

Suzuki-Miyaura Coupling: A Versatile and Robust Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is renowned for its versatility and functional group tolerance.[1][2] For a sterically hindered substrate such as 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(OR')L2 ArPd(II)(OR')L2 ArPd(II)(I)L2->ArPd(II)(OR')L2 Ligand Exchange (Base) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR')L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Kinetic Profile:

ParameterSuzuki-Miyaura Coupling (Typical Values for 4-Alkyl-iodobenzenes)
Rate Law Rate = k[Pd catalyst][Aryl Halide][Boronic Acid] (can be more complex)
Activation Energy (Ea) 50 - 80 kJ/mol
Turnover Frequency (TOF) 10² - 10⁵ h⁻¹ (highly dependent on catalyst and ligand)

Note: The data in this table is estimated based on published data for structurally similar compounds and should be used as a general guide.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[6][7] The reaction is particularly useful for introducing vinyl groups. For a bulky substrate like 1-(trans-4-propylcyclohexyl)-4-iodobenzene, the steric hindrance can influence the regioselectivity of the alkene insertion and potentially slow down the reaction rate.

Catalytic Cycle of the Heck Reaction

Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(alkene)L2 ArPd(II)(alkene)L2 ArPd(II)(I)L2->ArPd(II)(alkene)L2 Alkene Coordination R-Pd(II)L2 R-Pd(II)L2 ArPd(II)(alkene)L2->R-Pd(II)L2 Migratory Insertion H-Pd(II)L2 H-Pd(II)L2 R-Pd(II)L2->H-Pd(II)L2 β-Hydride Elimination (Product) H-Pd(II)L2->Pd(0)L2 Reductive Elimination (Base) cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(alkynyl)L2 ArPd(II)(alkynyl)L2 ArPd(II)(I)L2->ArPd(II)(alkynyl)L2 Transmetalation (from Cu-alkynyl) ArPd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Deprotonation (Base)

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Kinetic Profile:

The kinetics of the Sonogashira reaction are influenced by both the palladium and copper catalysts. The rate can be dependent on the concentrations of the aryl halide, the alkyne, and both catalysts. For aryl iodides, oxidative addition is generally fast. The transmetalation step, involving the transfer of the alkynyl group from copper to palladium, can be the rate-determining step.

ParameterSonogashira Coupling (Typical Values for 4-Alkyl-iodobenzenes)
Rate Law Rate = k[Pd catalyst][Cu catalyst][Aryl Halide][Alkyne] (can be more complex)
Activation Energy (Ea) 60 - 90 kJ/mol
Turnover Frequency (TOF) 10² - 10⁵ h⁻¹

Note: The data in this table is estimated based on published data for structurally similar compounds and should be used as a general guide.

Alternative Coupling Strategy: Nickel-Catalyzed Cross-Coupling

In recent years, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly efficient alternative to their palladium-catalyzed counterparts. [8][9]Nickel catalysts have shown remarkable activity in the coupling of challenging substrates, including sterically hindered aryl halides.

Advantages of Nickel Catalysis:

  • Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes achieve transformations that are difficult with palladium, including the coupling of traditionally unreactive functional groups.

  • Different Mechanistic Pathways: Nickel-catalyzed reactions can proceed through different mechanisms, including Ni(I)/Ni(III) catalytic cycles, which can offer advantages in certain transformations. [10][11] For the coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a nickel-catalyzed Suzuki-Miyaura type reaction could offer a viable and economically attractive alternative. The kinetic profile of such a reaction would be highly dependent on the specific nickel precursor and ligand employed.

Experimental Protocols for Kinetic Analysis

To facilitate further research and process optimization, we provide a general protocol for the kinetic analysis of a Suzuki-Miyaura coupling reaction using Gas Chromatography (GC) for monitoring.

Workflow for Kinetic Analysis

cluster_prep Reaction Preparation cluster_run Reaction Execution and Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, internal standard, and catalyst B Set up reaction vessel under inert atmosphere A->B C Add reactants and catalyst to the vessel B->C D Start stirring and heating to desired temperature C->D E Withdraw aliquots at specific time intervals D->E t = 0, 5, 10, 20... min F Quench the reaction in the aliquot E->F G Analyze aliquots by GC F->G H Determine concentrations from peak areas relative to internal standard G->H I Plot concentration vs. time to determine reaction rate H->I J Determine reaction orders and rate constant I->J

Caption: A generalized workflow for a kinetic experiment using GC analysis.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-(trans-4-propylcyclohexyl)-4-iodobenzene in a suitable anhydrous solvent (e.g., toluene or dioxane).

    • Prepare a stock solution of the boronic acid coupling partner (e.g., phenylboronic acid) in the same solvent.

    • Prepare a stock solution of a suitable internal standard (e.g., dodecane) in the same solvent.

    • Prepare a stock solution of the palladium precatalyst and ligand in the same solvent.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the required amount of base (e.g., K₂CO₃ or Cs₂CO₃).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction Initiation and Monitoring:

    • Using a syringe, add the stock solutions of the aryl iodide, boronic acid, and internal standard to the Schlenk flask.

    • Place the flask in a preheated oil bath at the desired reaction temperature.

    • Inject the catalyst stock solution to initiate the reaction (t=0).

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a cooled solution of diethyl ether and water).

  • Sample Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) using a suitable column and temperature program.

    • Identify and integrate the peaks corresponding to the starting material, product, and internal standard.

  • Data Analysis:

    • Calculate the concentration of the starting material and product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the starting material and product as a function of time.

    • From these plots, determine the initial reaction rate and the reaction order with respect to each reactant.

    • Calculate the rate constant (k) for the reaction.

Conclusion

The choice of coupling reaction for a sterically demanding substrate like 1-(trans-4-propylcyclohexyl)-4-iodobenzene has significant implications for the efficiency and scalability of the synthesis. While the Suzuki-Miyaura, Heck, and Sonogashira reactions all offer viable pathways, their kinetic profiles differ, and the optimal choice will depend on the specific synthetic goals. The Suzuki-Miyaura coupling, with its high functional group tolerance and the availability of highly active catalyst systems, often represents a robust starting point. The Heck and Sonogashira reactions provide access to valuable vinyl and alkynyl-substituted products, respectively. Furthermore, the emergence of nickel-catalyzed cross-coupling presents an exciting and economically attractive alternative that warrants consideration.

A thorough understanding of the reaction kinetics, gained through systematic experimental studies as outlined in this guide, is essential for researchers to make informed decisions and to develop efficient, reliable, and scalable synthetic routes for the production of advanced materials and pharmaceuticals.

References

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])

  • Flow Chemistry: Sonogashira Coupling. (URL: not available)
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (URL: [Link])

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... - ResearchGate. (URL: [Link])

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions | Request PDF - ResearchGate. (URL: [Link])

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (URL: [Link])

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. (URL: [Link])

  • Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides By Seoyoung Kim A - University of Wisconsin–Madison. (URL: not available)
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (URL: [Link])

  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])

  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate - Organic Syntheses. (URL: [Link])

  • Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides - ResearchGate. (URL: [Link])

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - RSC Publishing. (URL: [Link])

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a - ResearchGate. (URL: [Link])

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])

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Benchmarking 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: A Comparative Guide to Mesogenic Cores for Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel liquid crystal (LC) materials for next-generation displays, photonics, and drug delivery systems, the rational design of the mesogenic core is paramount. The core structure dictates the fundamental physicochemical properties of a liquid crystal, including its thermal stability (clearing point), optical anisotropy (birefringence), and dielectric anisotropy. This guide provides a comprehensive technical comparison of the promising but less-studied 1-(trans-4-propylcyclohexyl)-4-iodobenzene core against established mesogenic scaffolds: cyanobiphenyls, phenyl-pyrimidines, and tolanes.

This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between molecular architecture and macroscopic liquid crystalline behavior. By examining the structural attributes of each core, we can infer and, where data is available, quantitatively compare their performance metrics.

The Landscape of Mesogenic Cores: A Structural Overview

The performance of a liquid crystal is intrinsically linked to its molecular geometry and electronic properties. The ideal mesogen typically possesses a rigid, elongated core that promotes anisotropic intermolecular interactions, leading to the formation of liquid crystalline phases.

1.1. 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: The Challenger

The 1-(trans-4-propylcyclohexyl)-4-iodobenzene core is characterized by a phenyl ring attached to a saturated cyclohexane ring. The trans configuration of the propyl and phenyl groups on the cyclohexane ring is crucial for maintaining a linear, rod-like molecular shape, which is essential for liquid crystallinity. The terminal iodo-group is a key feature, as its high atomic number and polarizability are expected to significantly influence the material's refractive index and dielectric properties.

1.2. Cyanobiphenyls: The Industry Standard

4-alkyl-4'-cyanobiphenyls (nCBs) are perhaps the most well-known and widely utilized class of calamitic liquid crystals. Their rigid biphenyl core provides a stable platform for mesophase formation, while the terminal cyano (-CN) group imparts a strong dipole moment, leading to a large positive dielectric anisotropy. This property is fundamental to their application in twisted nematic (TN) and other field-effect liquid crystal displays (LCDs).

1.3. Phenyl-pyrimidines: The High Clearing Point Contenders

Phenyl-pyrimidine based liquid crystals are recognized for their high thermal stability and broad nematic ranges. The incorporation of the pyrimidine ring into the aromatic core enhances molecular rigidity and can lead to higher clearing points compared to their biphenyl analogues. The nitrogen atoms in the pyrimidine ring also influence the molecule's dipole moment and polarizability, affecting its dielectric and optical properties.

1.4. Tolanes: The High Birefringence Champions

Tolane-based liquid crystals, which feature a carbon-carbon triple bond (ethynyl linkage) between aromatic rings, are renowned for their high birefringence (Δn). The linear geometry and extended π-conjugation conferred by the triple bond lead to a large anisotropy in molecular polarizability, which is directly responsible for the high optical anisotropy. These materials are particularly sought after for applications requiring large phase modulation, such as in telecommunications and advanced displays.

Comparative Analysis of Physicochemical Properties

A direct experimental comparison is hampered by the limited published data on 1-(trans-4-propylcyclohexyl)-4-iodobenzene. However, by leveraging structure-property relationships and data from analogous compounds, we can construct a robust comparative framework.

Thermal Properties: Clearing Point (T_c)

The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, is a critical measure of its thermal stability and operational range.

Mesogenic Core FamilyTypical Clearing Point Range (°C)Structural Rationale
Cyanobiphenyls (nCB) 22 - 42 (for n=5-8)[1]The biphenyl core provides good rigidity, but the clearing points are moderate.
Phenyl-pyrimidines Can exceed 100The heterocyclic pyrimidine ring increases the core's rigidity and planarity, leading to stronger intermolecular interactions and higher thermal stability.
Tolanes Highly variable, can be >200The linear and rigid acetylene linkage significantly enhances the molecular aspect ratio, often resulting in very high clearing points.
Propylcyclohexyl-iodobenzene Data not availableThe presence of the flexible propyl and non-planar cyclohexyl groups may lead to a lower clearing point compared to fully aromatic systems. However, the bulky iodine atom could enhance intermolecular interactions, partially counteracting this effect.
Optical Properties: Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of a material's optical anisotropy.

Mesogenic Core FamilyTypical Birefringence (Δn at ~589 nm)Structural Rationale
Cyanobiphenyls (nCB) 0.15 - 0.20The conjugated biphenyl core provides moderate birefringence.
Phenyl-pyrimidines ~0.15The pyrimidine ring offers a degree of conjugation, but generally, these cores do not exhibit exceptionally high birefringence.
Tolanes 0.25 - 0.40+[2]The extended π-conjugation across the tolane core results in a large anisotropy of molecular polarizability and, consequently, very high birefringence.
Propylcyclohexyl-iodobenzene Data not availableThe saturated cyclohexane ring disrupts π-conjugation, which would typically lead to lower birefringence. However, the highly polarizable iodine atom could contribute positively to the overall birefringence, a topic requiring experimental verification.
Dielectric Properties: Dielectric Anisotropy (Δε)

Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, determines the material's response to an electric field.

Mesogenic Core FamilyTypical Dielectric Anisotropy (Δε)Structural Rationale
Cyanobiphenyls (nCB) +10 to +15 (large, positive)[1][3]The strong dipole moment of the terminal cyano group is aligned with the long molecular axis, resulting in a large positive Δε.
Phenyl-pyrimidines Variable, can be positive or negativeThe position of the nitrogen atoms in the pyrimidine ring and the presence of other polar groups determine the magnitude and sign of Δε.
Tolanes Variable, can be tailoredThe dielectric anisotropy can be tuned by the introduction of polar substituents on the aromatic rings.
Propylcyclohexyl-iodobenzene Data not availableThe C-I bond has a significant dipole moment. Its orientation relative to the long molecular axis will determine the sign and magnitude of the dielectric anisotropy. A positive Δε is anticipated.

Experimental Methodologies for Characterization

To obtain the comparative data presented and to characterize new mesogenic compounds, a suite of standard analytical techniques is employed.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.

Protocol:

  • A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output Sample LC Sample (1-5mg) Pan Aluminum Pan Sample->Pan Seal Hermetic Sealing Pan->Seal Program Heating/Cooling Program (e.g., 10°C/min) Seal->Program DSC DSC Instrument Measurement Measure Heat Flow vs. Temperature DSC->Measurement Program->DSC Thermogram DSC Thermogram Measurement->Thermogram Peaks Identify Transition Peaks (Melting, Clearing) Thermogram->Peaks Enthalpy Calculate Enthalpy (ΔH) Peaks->Enthalpy

Caption: Workflow for determining liquid crystal phase transitions using DSC.

Optical Characterization: Polarized Optical Microscopy (POM)

POM is used to identify liquid crystalline phases and observe their characteristic textures.

Protocol:

  • A small amount of the LC sample is placed on a clean glass slide and covered with a coverslip.

  • The sample is placed on a temperature-controlled hot stage on the microscope.

  • The sample is observed between crossed polarizers while heating and cooling.

  • Different liquid crystal phases (e.g., nematic, smectic) will exhibit unique birefringent textures.

Electro-Optical Characterization

The dielectric anisotropy and other electro-optical properties are measured using a liquid crystal cell.

Protocol:

  • The liquid crystal material is introduced into a cell composed of two parallel glass plates with transparent electrodes (e.g., ITO-coated). The inner surfaces are treated with an alignment layer.

  • The cell is placed in a temperature-controlled holder.

  • The capacitance of the cell is measured with and without an aligning electric or magnetic field to determine the dielectric permittivity parallel and perpendicular to the director.

  • Birefringence can be measured by analyzing the phase retardation of light passing through the cell as a function of applied voltage.

ElectroOptical_Workflow cluster_cell Cell Preparation cluster_measurement Measurement Setup cluster_data Data Acquisition & Analysis LC_Material Liquid Crystal Filling Capillary Filling LC_Material->Filling LC_Cell ITO-coated Glass Cell LC_Cell->Filling LCR_Meter LCR Meter Filling->LCR_Meter LCR_Meter->LC_Cell Capacitance Measure Capacitance (C∥ and C⊥) LCR_Meter->Capacitance Voltage_Source AC Voltage Source Voltage_Source->LC_Cell Temp_Control Hot Stage Temp_Control->LC_Cell Permittivity Calculate Permittivity (ε∥ and ε⊥) Capacitance->Permittivity Delta_Epsilon Determine Δε Permittivity->Delta_Epsilon

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development and material science, our focus is often on the synthesis and application of novel compounds like 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3).[1] This molecule, with its unique structure, serves as a valuable building block in creating complex chemical entities.[2] However, our responsibility extends beyond the successful reaction; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene. Moving beyond a simple checklist, we will delve into the chemical principles that dictate these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, we can infer its primary hazards from its chemical structure and data on analogous compounds like iodobenzene.

The key feature is the carbon-iodine bond on an aromatic ring, which classifies 1-(Trans-4-propylcyclohexyl)-4-iodobenzene as a halogenated organic compound .[3][4] This classification is the single most important factor governing its disposal pathway. Halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and furans, if not incinerated at appropriate high temperatures.[3]

Furthermore, data from similar aromatic iodides suggest that this compound should be treated as hazardous for the following reasons:

  • Aquatic Toxicity: It is likely to be toxic to aquatic organisms, with potentially long-lasting adverse effects in the environment.[5]

  • Human Health Hazards: It may be harmful if swallowed or inhaled and can cause serious skin and eye irritation.[5][6]

  • Combustibility: The compound is a combustible liquid and may emit toxic fumes, including hydrogen iodide, upon combustion.[5][6]

This risk profile necessitates its disposal as regulated hazardous waste.

Summary of Key Chemical and Safety Data
PropertyValue / InformationSource
CAS Number 111158-11-3[1][7]
Molecular Formula C₁₅H₂₁I[1]
Molecular Weight 328.23 g/mol [1]
Appearance White powder[1][7]
Boiling Point 349 °C[1][7]
Flash Point 158 °C[1][7]
Waste Classification Halogenated Organic Hazardous Waste[3][8]
Primary Hazards Toxic to aquatic life, potential for skin/eye irritation, harmful if ingested/inhaled.[5][6]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene is waste segregation . Do not mix halogenated organic compounds with non-halogenated waste.[9] Co-mingling these waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA)

Before generating any waste, designate a specific area in your laboratory for hazardous waste accumulation. This SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure the SAA is equipped with secondary containment to mitigate spills.[8]

Step 2: Select the Appropriate Waste Container
  • Container Material: Use a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, screw-top lid.[10]

  • Container Integrity: The container must be in good condition, free from cracks or defects, and able to prevent leaks, spills, or vaporization.[10]

  • Dedicated Use: This container should be designated exclusively for halogenated organic waste .[3][10]

Step 3: Proper Labeling (From the First Drop)

The moment the first drop of waste enters the container, it must be labeled.[8] An incomplete or missing label is a serious compliance violation. Your facility's Environmental Health and Safety (EHS) department will provide official "Hazardous Waste" tags. The tag must include:

  • The words "Hazardous Waste" .[9]

  • Full Chemical Names: List all constituents by their complete chemical name. For this compound, write "1-(Trans-4-propylcyclohexyl)-4-iodobenzene". Avoid using abbreviations, acronyms, or chemical formulas.[10]

  • Approximate Concentrations/Volumes: Maintain a running log of the amounts of each chemical added.[3]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable).[8]

  • Generator Information: Fill in the contact details for the responsible researcher or lab.

Step 4: Accumulating Waste Safely
  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste. This is crucial to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Avoid Mixing Incompatibles: Never add the following to your halogenated organic waste container:

    • Acids or bases[3]

    • Strong oxidizing or reducing agents[9]

    • Aqueous solutions or heavy metals[8][9]

  • Work in a Ventilated Area: Always handle the waste compound and transfer it to the waste container inside a certified chemical fume hood to minimize inhalation exposure.[8]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 80-90% of its capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or your experiment is complete, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup.

Part 3: Emergency Procedures - Spill Management

Accidents happen, but a prepared response minimizes the risk. In the event of a spill of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene:

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill within a chemical fume hood, you may proceed with cleanup. For large spills or spills outside of a containment area, evacuate and call your institution's emergency response number.[10]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves (refer to the SDS for the appropriate glove material).

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[8]

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable, compatible container (e.g., a heavy-duty plastic bag or a dedicated bucket).[10]

  • Label as Hazardous Waste: Seal the container and affix a hazardous waste tag, clearly identifying the contents as "Spill Debris containing 1-(Trans-4-propylcyclohexyl)-4-iodobenzene".

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Arrange for Disposal: Request a hazardous waste pickup for the spill debris.

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the critical decision-making process for the proper disposal of waste containing 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

G cluster_0 cluster_1 Segregation & Collection start Waste Generated is_halogenated Is the primary component a 'Halogenated Organic Compound'? (e.g., contains F, Cl, Br, I) start->is_halogenated is_pure Is the waste unmixed 1-(Trans-4-propylcyclohexyl)-4-iodobenzene or mixed ONLY with other halogenated organics? is_halogenated->is_pure Yes non_halogenated_container Add to designated 'NON-HALOGENATED ORGANIC WASTE' container is_halogenated->non_halogenated_container No halogenated_container Add to designated 'HALOGENATED ORGANIC WASTE' container is_pure->halogenated_container Yes incompatible_waste STOP! Consult EHS. Do not mix. (e.g., Acids, Bases, Oxidizers) is_pure->incompatible_waste No (Mixed with incompatibles) final_steps 1. Ensure container is properly labeled. 2. Keep container closed in SAA. 3. Request EHS pickup when full. halogenated_container->final_steps

Caption: Decision workflow for segregating laboratory chemical waste.

References

  • The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2

  • Hazardous Waste Segregation. Bucknell University. Link

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link

  • Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety. Link

  • Safety Data Sheet: Iodobenzene. Santa Cruz Biotechnology. Link

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), U.S. EPA. Link

  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety. Link

  • Safety Data Sheet: (Diacetoxyiodo)benzene. Sigma-Aldrich. Link

  • Safety Data Sheet: 4-Propylcyclohexanone. Sigma-Aldrich. Link

  • Safety Data Sheet: Iodobenzene. Fisher Scientific. Link

  • Safety Data Sheet: 1-Iodo-4-n-propylbenzene. Thermo Fisher Scientific. Link

  • 1-(trans-4-Propylcyclohexyl)-4-iodobenzene. Sigma-Aldrich. Link

  • 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene | 111158-11-3. BuyersGuideChem. Link

  • Insights into hepatotoxicity of fluorinated liquid crystal monomer... PubMed, National Library of Medicine. Link

  • 4-(trans-4-Propylcyclohexyl)-1-iodobenzene | 111158-11-3. BuyersGuideChem. Link

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Comprehensive Safety and Handling Guide for 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene (CAS No. 111158-11-3). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety principles for related chemical structures and general best practices, intended to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment and Toxidological Profile
  • Structural Analogs: The molecule contains an iodinated benzene ring, similar to iodobenzene, and a propylcyclohexyl group. Aromatic iodine compounds can be irritants to the skin, eyes, and respiratory system.[1][2][3]

  • Physical Properties: It is described as a white powder with a high boiling point of 349°C and a flash point of 158°C.[4][5]

  • Potential for Systemic Effects: Research on structurally related fluorinated liquid crystal monomers, such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), has indicated potential for hepatotoxicity (liver toxicity) and endocrine-disrupting effects in model organisms.[6][7][8] While the toxicological profile of the title compound may differ, this information underscores the need for stringent exposure controls to mitigate the risk of potential systemic effects.

Given these considerations, 1-(Trans-4-propylcyclohexyl)-4-iodobenzene should be handled as a substance with the potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon absorption.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of PPE is the final and critical barrier between the researcher and the chemical.[9] The following recommendations are based on a risk-assessed approach to handling 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

dot

Caption: PPE selection workflow for handling 1-(Trans-4-propylcyclohexyl)-4-iodobenzene.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesOffers superior protection against dust particles and potential splashes compared to safety glasses.[3]
Hand Protection Nitrile glovesProvides chemical resistance to a broad range of substances. Double-gloving is recommended when handling the pure compound.
Body Protection Full-length laboratory coatProtects against incidental contact and contamination of personal clothing.[3]
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a fume hood (e.g., weighing) to prevent inhalation of fine particles. For significant aerosolization potential, a full-face respirator with appropriate cartridges may be necessary.[10]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

3.1. Preparation and Engineering Controls

  • Designated Area: All handling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A spill kit containing appropriate absorbent materials for organic solids should be available in the laboratory.

3.2. Weighing and Solution Preparation

  • Donning PPE: Before handling the compound, don the prescribed PPE in the following order: lab coat, safety goggles, and gloves. If weighing outside a fume hood, add a respirator.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene to the container using a spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the container with the solid inside the fume hood. Cap the container and mix gently until dissolved.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan: Managing Halogenated Organic Waste

As an iodinated organic compound, 1-(Trans-4-propylcyclohexyl)-4-iodobenzene and any materials contaminated with it are classified as halogenated organic waste.[12][13] Improper disposal can lead to environmental contamination.

4.1. Waste Segregation

  • Solid Waste: Unused or waste 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, as well as contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 1-(Trans-4-propylcyclohexyl)-4-iodobenzene should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated organic waste.[12][14]

4.2. Disposal Methodology

  • Incineration: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[15] This process is designed to break down the molecule and scrub harmful byproducts.

  • University/Institutional Protocols: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on waste container types, labeling requirements, and pickup schedules.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • El-Mekkawy, D., & Ali, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine?. Retrieved from [Link]

  • International Association of Oil & Gas Producers. (2020). Personal Protective Equipment. Retrieved from [Link]

  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments I2 (iodine). Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material. U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-iodobenzene. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. Journal of Hazardous Materials, 486, 136858. Retrieved from [Link]

  • ResearchGate. (2025). Insights into Hepatotoxicity of Fluorinated Liquid Crystal Monomer 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in Adult Zebrafish at Environmentally Relevant Concentrations: Metabolic Disorder and Stress Response. Retrieved from [Link]

  • ResearchGate. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
  • BuyersGuideChem. (n.d.). 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene suppliers and producers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.